1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione
Description
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2/c11-6-1-2-7(12)8(5-6)13-9(14)3-4-10(13)15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGQQECAPZLVDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C(=O)C=CC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40284903 | |
| Record name | 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6637-47-4 | |
| Record name | 6637-47-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52632 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC39728 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39728 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione basic properties
An In-depth Technical Guide to the Core Properties of 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a derivative of maleimide, a five-membered heterocyclic ring that serves as a foundational scaffold in medicinal chemistry and synthetic sciences.[1] As an N-substituted maleimide, this compound belongs to a class of reagents renowned for their utility in bioconjugation, particularly for their selective reactivity towards thiol groups under mild physiological conditions.[2][3] The presence of the 2,5-dichlorophenyl group significantly influences the electronic properties, reactivity, and potential biological activity of the maleimide core, making it a subject of interest for the development of targeted therapeutics, diagnostic agents, and advanced materials.
This guide provides a comprehensive technical overview of the fundamental properties of this compound, synthesizing data on its physicochemical characteristics, synthesis, reactivity, and applications. The insights are tailored for professionals in drug development and chemical research who require a deep understanding of this molecule's potential as a building block or active agent.
Physicochemical Properties
The core physical and chemical characteristics of this compound determine its behavior in experimental and biological systems. These properties are summarized in the table below, derived from computed data.[4]
| Property | Value | Source |
| IUPAC Name | 1-(2,5-dichlorophenyl)pyrrole-2,5-dione | [4] |
| CAS Number | 6637-47-4 | [4] |
| Molecular Formula | C₁₀H₅Cl₂NO₂ | [4] |
| Molecular Weight | 242.05 g/mol | [4] |
| Exact Mass | 240.9697338 Da | [4] |
| XLogP3 | 2.3 | [4] |
| Polar Surface Area | 37.4 Ų | [4] |
| Canonical SMILES | C1=CC(=C(C=C1Cl)N2C(=O)C=CC2=O)Cl | [4] |
Synthesis and Characterization
The synthesis of N-aryl maleimides such as this compound is a well-established, robust process, typically proceeding through a two-step sequence.[5] This method offers high yields and utilizes readily available starting materials.
-
Step 1: Maleamic Acid Formation: The synthesis begins with the acylation of the primary aromatic amine (2,5-dichloroaniline) with maleic anhydride. This reaction proceeds readily to form the corresponding N-(2,5-Dichlorophenyl)maleamic acid intermediate.
-
Step 2: Cyclodehydration: The maleamic acid intermediate is then cyclized to the target maleimide. This is an intramolecular condensation reaction that is typically achieved by heating the intermediate in the presence of a dehydrating agent, such as acetic anhydride, with a catalyst like anhydrous sodium acetate.[5]
General Experimental Protocol: Synthesis of N-Aryl Maleimides
The following protocol is a generalized procedure adapted from established methods for N-aryl maleimide synthesis.[5]
-
Maleamic Acid Synthesis:
-
Dissolve maleic anhydride (1.0 eq) in a suitable solvent (e.g., diethyl ether or glacial acetic acid) in a round-bottomed flask equipped with a magnetic stir bar.
-
Slowly add a solution of 2,5-dichloroaniline (1.0 eq) to the flask at room temperature.
-
Stir the reaction mixture for 2-4 hours. The N-(2,5-Dichlorophenyl)maleamic acid product will typically precipitate from the solution.
-
Collect the solid product by vacuum filtration, wash with cold solvent, and dry under vacuum.
-
-
Cyclodehydration to Maleimide:
-
In a fume hood, combine the dried N-(2,5-Dichlorophenyl)maleamic acid (1.0 eq) and anhydrous sodium acetate (approx. 0.6 eq) in a round-bottomed flask.
-
Add acetic anhydride (approx. 5-6 mL per gram of maleamic acid).
-
Heat the mixture with stirring in an oil bath at 100 °C for 45-60 minutes.
-
Allow the reaction mixture to cool to room temperature, then pour it into ice-water to precipitate the crude product.
-
Collect the solid this compound by vacuum filtration, wash thoroughly with water, and dry.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Synthetic Workflow Diagram
Caption: Two-step synthesis of this compound.
Structural Characterization
The identity and purity of the synthesized compound are confirmed using standard analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure.
-
Mass Spectrometry: Provides confirmation of the molecular weight and fragmentation pattern.[4]
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups, particularly the imide carbonyl stretches.
-
Melting Point Analysis: A sharp melting point indicates high purity of the crystalline solid.
Core Reactivity and Mechanism of Action
The utility of this compound in drug development and materials science stems directly from the reactivity of the maleimide core. The electron-withdrawing nature of the two imide carbonyl groups renders the carbon-carbon double bond electrophilic and highly susceptible to nucleophilic attack.
Michael Addition with Thiols
The most significant reaction of maleimides is the Michael addition with thiol groups (sulfhydryls), such as those found in the side chains of cysteine residues in proteins.[2] This reaction is highly specific and proceeds rapidly under mild, near-neutral pH conditions, making it ideal for bioconjugation.
The reaction forms a stable thioether bond within a succinimide ring. However, this linkage can be susceptible to a retro-Michael reaction, leading to thiol exchange with other endogenous thiols like glutathione.[3] This can result in off-target effects and reduced efficacy of antibody-drug conjugates (ADCs).
A key advantage of N-aryl substituted maleimides, including the 2,5-dichlorophenyl derivative, is the enhanced stability of the conjugate. The electron-withdrawing nature of the aryl group facilitates a more rapid hydrolysis of the thiosuccinimide ring, which opens to form a stable, irreversible thio-succinamic acid product, minimizing the potential for thiol exchange.[5]
Reaction Diagram: Thiol-Maleimide Conjugation
Sources
1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione chemical structure and analysis
An In-depth Technical Guide to 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione: Structure, Analysis, and Applications
Introduction: The Significance of N-Aryl Maleimides in Modern Chemistry
N-substituted maleimides are a class of compounds featuring a highly reactive five-membered dione ring. While N-alkyl maleimides have long been staples in bioconjugation, the introduction of an aryl substituent on the nitrogen atom, as seen in this compound, imparts unique electronic properties that enhance both reactivity and the stability of the resulting conjugates.[1][2] These characteristics have made N-aryl maleimides, particularly halogenated variants, critical tools for researchers in drug development, materials science, and chemical biology. They serve as pivotal linkers for creating stable Antibody-Drug Conjugates (ADCs), developing advanced polymer materials, and synthesizing novel therapeutic agents.[1][3][4]
This guide provides a comprehensive technical overview of this compound, covering its fundamental chemical structure, physicochemical properties, synthesis, and detailed analytical characterization. Furthermore, it explores the compound's reactivity and its applications, offering field-proven insights for professionals engaged in advanced chemical research.
Molecular Identity and Physicochemical Profile
The foundational step in utilizing any chemical compound is a thorough understanding of its identity and properties. This compound is an organic compound featuring a central pyrrole-2,5-dione (maleimide) ring N-substituted with a 2,5-dichlorophenyl group.
Chemical Structure
The molecule's structure consists of the planar maleimide ring attached to the dichlorinated benzene ring. The electronic properties of the maleimide's electrophilic double bond are significantly influenced by the electron-withdrawing nature of the dichlorophenyl substituent.
Caption: 2D structure of this compound.
Nomenclature and Identifiers
-
IUPAC Name : 1-(2,5-dichlorophenyl)pyrrole-2,5-dione[5]
-
Molecular Formula : C₁₀H₅Cl₂NO₂[5]
-
CAS Number : 6637-47-4 (Note: This CAS number is associated with the compound in some databases but may have limited regulatory listings)[5][6]
Physicochemical Properties
A summary of the key computed physicochemical properties is essential for experimental design, including selecting appropriate solvents and predicting behavior in biological systems.
| Property | Value | Source |
| Molecular Weight | 242.05 g/mol | [5] |
| Monoisotopic Mass | 240.9697338 Da | [5] |
| XLogP3 | 2.3 | [5] |
| Hydrogen Bond Donors | 0 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Polar Surface Area | 37.4 Ų | [5] |
Synthesis Pathway and Experimental Protocol
N-aryl maleimides are typically synthesized via a robust, two-step procedure involving the acylation of an amine with maleic anhydride, followed by a dehydrative cyclization.[3][7] This method is widely adopted due to its efficiency and the commercial availability of the starting materials.
Synthesis Workflow
The synthesis begins with the formation of the intermediate N-(2,5-Dichlorophenyl)maleamic acid, which is then cyclized to the target maleimide. Acetic anhydride and a catalyst like sodium acetate are commonly used for the cyclization step.[7]
Caption: General two-step synthesis workflow for N-aryl maleimides.
Detailed Synthesis Protocol
This protocol is adapted from established methods for synthesizing analogous N-aryl maleimides.[7]
Step 1: Synthesis of N-(2,5-Dichlorophenyl)maleamic Acid
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 eq) in a suitable anhydrous solvent (e.g., toluene, 100 mL).
-
In a separate beaker, dissolve 2,5-dichloroaniline (1.0 eq) in the same solvent (50 mL).
-
Slowly add the 2,5-dichloroaniline solution to the maleic anhydride solution dropwise at room temperature with vigorous stirring.
-
A precipitate will typically form upon addition. Continue stirring the mixture at room temperature for 2-4 hours to ensure the reaction goes to completion.
-
Collect the solid precipitate (the maleamic acid intermediate) by vacuum filtration.
-
Wash the solid with cold solvent to remove any unreacted starting materials.
-
Dry the product under vacuum. The intermediate can often be used in the next step without further purification.
Step 2: Cyclization to this compound
-
Place the dried N-(2,5-Dichlorophenyl)maleamic acid (1.0 eq) and anhydrous sodium acetate (0.2 eq) in a round-bottom flask.
-
Add acetic anhydride (3-4 eq).
-
Heat the mixture with stirring to 80-90°C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]
-
After cooling to room temperature, pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product and hydrolyze the excess acetic anhydride.
-
Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water and then with a cold, non-polar solvent like hexane to remove impurities.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol to yield the pure N-aryl maleimide.
Analytical Characterization
Rigorous analytical validation is paramount to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed.
Spectroscopic Analysis
| Technique | Expected Observations | Rationale |
| ¹H NMR | Singlet at ~7.0 ppm (2H, maleimide CH =CH ). Multiplet in the aromatic region ~7.3-7.6 ppm (3H, Ar-H ). | The two vinyl protons of the symmetrical maleimide ring are chemically equivalent, resulting in a singlet. The aromatic protons will exhibit splitting patterns (doublets, doublet of doublets) characteristic of a 1,2,4-trisubstituted benzene ring. |
| IR Spectroscopy | Strong C=O stretch at ~1700-1780 cm⁻¹ (symmetric and asymmetric). C=C stretch at ~1580-1640 cm⁻¹. C-Cl stretch at ~700-850 cm⁻¹. | The two carbonyl groups of the imide give rise to characteristic strong absorption bands. The peaks confirm the presence of the key functional groups in the molecule.[7][8] |
| Mass Spectrometry | Molecular ion peak [M]⁺ corresponding to the compound's mass (~241 m/z, considering isotopes). Characteristic fragmentation includes loss of CO, Cl, and cleavage of the maleimide ring. | ESI-MS or GC-MS confirms the molecular weight. The isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl) will be evident in the molecular ion cluster, providing definitive evidence of the compound's elemental composition.[5] |
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) Protocol:
-
Objective: To determine the purity of the final product and monitor reaction progress.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both often containing 0.1% trifluoroacetic acid or formic acid).
-
Example Gradient: Start with 30% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the maleimide chromophore absorbs, typically around 254 nm or 300 nm.[3]
-
Expected Result: A pure sample should exhibit a single major peak at a specific retention time. The peak area percentage is used to quantify purity.
Chemical Reactivity and Core Applications
The utility of this compound stems from the electrophilic nature of its maleimide ring, making it an excellent Michael acceptor.
Reactivity with Thiols: The Basis of Bioconjugation
The primary reaction of maleimides is the Michael addition with nucleophiles, most notably the thiol group of cysteine residues in proteins and peptides.[1][3] This reaction is highly efficient and selective at physiological pH (6.5-7.5), where thiols are sufficiently nucleophilic, but other groups like amines are largely protonated and unreactive.[1]
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- 1. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation [mdpi.com]
- 2. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. molcore.com [molcore.com]
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- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione from Maleic Anhydride
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for producing 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione, a substituted N-phenylmaleimide, starting from maleic anhydride and 2,5-dichloroaniline. N-substituted maleimides are a critical class of compounds utilized extensively as intermediates in pharmaceutical synthesis, as building blocks for high-performance polymers, and as versatile reagents in bioconjugation chemistry.[1][2] This document details the underlying reaction mechanisms, provides a field-proven, step-by-step experimental protocol, and discusses critical process parameters essential for achieving high yield and purity. The guide is intended for researchers, chemists, and professionals in drug development and materials science who require a robust and well-understood methodology for the synthesis of this and related N-aryl maleimides.
Introduction
N-substituted maleimides are five-membered heterocyclic compounds that have garnered significant interest across various scientific disciplines.[2] Their inherent reactivity, stemming from the electron-deficient carbon-carbon double bond, makes them excellent Michael acceptors and dienophiles in Diels-Alder reactions.[3][4] This reactivity is harnessed in the development of novel therapeutic agents, advanced polymer resins, and as covalent linkers for attaching molecules to proteins.[1][4]
The synthesis of N-substituted maleimides is most commonly achieved through a reliable two-step process: the initial acylation of a primary amine with maleic anhydride to form an intermediate maleamic acid, followed by a cyclodehydration reaction to yield the final imide.[5][6] This method is advantageous due to the high yields typically obtained in the first step and the availability of various effective dehydration techniques for the second.[5]
This guide focuses specifically on the synthesis of this compound. The dichlorophenyl moiety imparts specific physicochemical properties, making this compound a valuable intermediate in medicinal chemistry and materials science. We will explore the causality behind the experimental choices, from solvent selection to the specific dehydrating agent, to provide a complete and authoritative understanding of the process.
Overall Synthesis Pathway
The conversion of maleic anhydride to this compound proceeds via a two-step reaction sequence as illustrated below.
Mechanistic Insights
A thorough understanding of the reaction mechanism is crucial for troubleshooting and process optimization.
Step 1: Formation of N-(2,5-Dichlorophenyl)maleamic Acid
The first step is the acylation of the primary amine, 2,5-dichloroaniline, with maleic anhydride.[3] This reaction is a classic example of nucleophilic acyl substitution.[7]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,5-dichloroaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the maleic anhydride molecule. This attack is highly efficient due to the strained five-membered ring of the anhydride, which makes it a highly reactive acylating agent.[8]
-
Ring Opening: The nucleophilic attack leads to the cleavage of a carbon-oxygen bond within the anhydride ring, forming a tetrahedral intermediate. This intermediate quickly collapses, and a proton transfer from the nitrogen to the newly formed carboxylate anion results in the stable N-(2,5-Dichlorophenyl)maleamic acid.[7]
This reaction is typically rapid and exothermic, often proceeding to near-quantitative yields at room temperature or with gentle warming.[5] The choice of a non-reactive solvent like acetic acid or ether is common to facilitate mixing and control the reaction temperature.[9][10]
Step 2: Cyclodehydration to this compound
The second step, the cyclization of the maleamic acid, is the more mechanistically complex stage and requires a dehydrating agent and often a catalyst to proceed efficiently under mild conditions.[11] The most common and effective method utilizes acetic anhydride as the dehydrating agent and sodium acetate as a catalyst.[3][5][10]
-
Activation of the Carboxyl Group: Acetic anhydride reacts with the carboxylic acid group of the maleamic acid to form a mixed anhydride intermediate. This is a critical activation step, as the mixed anhydride possesses a much better leaving group (acetate) compared to the hydroxyl group of the original carboxylic acid.[11][12]
-
Intramolecular Nucleophilic Attack: The amide nitrogen then acts as an intramolecular nucleophile, attacking the adjacent carbonyl carbon. The use of a mild base like sodium acetate is key here; it deprotonates the amide N-H, increasing its nucleophilicity and facilitating the ring-closing attack.[12]
-
Elimination and Imide Formation: The resulting tetrahedral intermediate collapses, eliminating the acetate leaving group and forming the stable five-membered pyrrole-2,5-dione ring.
The Imide-Isoimide Dichotomy: Under certain conditions, the cyclization can also occur via the attack of the amide oxygen, leading to the formation of an N-substituted isomaleimide.[13] Isomaleimide formation is often kinetically favored, while the desired maleimide is the thermodynamically more stable product.[11][13] The use of acetic anhydride with sodium acetate at controlled temperatures (typically 60-90°C) strongly favors the formation of the thermodynamically stable maleimide product.[12][14]
Detailed Experimental Protocol
This protocol is a robust, well-established procedure for the synthesis of N-aryl maleimides.[3][10]
Materials and Reagents
| Reagent / Material | Formula | Molar Mass ( g/mol ) | Grade | Notes |
| Maleic Anhydride | C₄H₂O₃ | 98.06 | Reagent | Ensure it is dry. |
| 2,5-Dichloroaniline | C₆H₅Cl₂N | 162.02 | Reagent | --- |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | Reagent | Corrosive and moisture-sensitive. |
| Sodium Acetate | CH₃COONa | 82.03 | Anhydrous | Ensure it is fully anhydrous. |
| Glacial Acetic Acid | CH₃COOH | 60.05 | ACS Grade | Solvent for Step 1. |
| Deionized Water | H₂O | 18.02 | --- | For precipitation and washing. |
| Cyclohexane | C₆H₁₂ | 84.16 | Reagent | Recrystallization solvent. |
Experimental Workflow Diagram
Procedure
Step 1: Synthesis of N-(2,5-Dichlorophenyl)maleamic Acid
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 9.8 g (0.1 mol) of maleic anhydride in 60 mL of glacial acetic acid with gentle warming.
-
In a separate beaker, dissolve 16.2 g (0.1 mol) of 2,5-dichloroaniline in 40 mL of glacial acetic acid.
-
Slowly add the 2,5-dichloroaniline solution to the stirred maleic anhydride solution over 15-20 minutes. An exothermic reaction will occur, and the temperature may rise. Maintain the temperature below 80°C.
-
After the addition is complete, heat the reaction mixture to 60-70°C and maintain it for 1 hour to ensure the reaction goes to completion.
-
Allow the mixture to cool to room temperature. A precipitate of the maleamic acid will form.
-
Pour the suspension into 400 mL of cold deionized water with stirring.
-
Collect the white precipitate by suction filtration, wash it thoroughly with deionized water to remove residual acetic acid, and dry it in a vacuum oven at 60-70°C. The yield is typically near quantitative.[5]
Step 2: Synthesis of this compound
-
Place the dried N-(2,5-Dichlorophenyl)maleamic acid (assuming ~0.1 mol from the previous step, ~26.0 g), 8.2 g (0.1 mol) of anhydrous sodium acetate, and 100 mL of acetic anhydride into a 500 mL flask equipped with a magnetic stirrer and reflux condenser.[3][10]
-
Heat the stirred suspension in an oil bath to 80-90°C. The solid will gradually dissolve as the reaction proceeds. Maintain this temperature for 2-3 hours.
-
Allow the reaction mixture to cool to near room temperature.
-
Slowly and carefully pour the cooled reaction mixture into 800 mL of an ice-water slurry with vigorous stirring. This will precipitate the crude product and hydrolyze the excess acetic anhydride.
-
Continue stirring for 30 minutes until the precipitation is complete.
-
Collect the solid product by suction filtration and wash it extensively with cold deionized water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven. The yield of crude product is typically 75-85%.[10]
Purification
The crude this compound can be purified by recrystallization.
-
Dissolve the crude solid in a minimum amount of hot cyclohexane.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by suction filtration, wash with a small amount of cold cyclohexane, and dry under vacuum.
Process Optimization and Critical Parameters
Several factors can influence the yield and purity of the final product. Understanding these is key to a successful synthesis.
| Parameter | Optimal Condition | Rationale / Impact on Reaction |
| Purity of Reagents | Anhydrous | Moisture will hydrolyze maleic and acetic anhydrides, reducing yield. Water can also interfere with the cyclization step. |
| Temperature (Step 1) | < 80°C | While the acylation is robust, excessive heat is unnecessary and can lead to side reactions. |
| Temperature (Step 2) | 80-90°C | This temperature provides a balance. It is high enough to drive the reaction but low enough to minimize the formation of the kinetic isomaleimide byproduct and prevent polymerization.[3][14] |
| Dehydrating Agent | Acetic Anhydride | A highly effective and common reagent for this transformation. Other agents like trifluoroacetic anhydride or dicyclohexylcarbodiimide (DCC) can be used but may be more expensive or lead to different side products.[11][15] |
| Catalyst (Step 2) | Anhydrous Sodium Acetate | Acts as a base to increase the nucleophilicity of the amide nitrogen, significantly accelerating the rate of the desired cyclization reaction.[12] |
| Work-up | Thorough Washing | Essential to remove all traces of acetic acid and acetic anhydride, which can contaminate the final product and affect its stability and downstream applications. |
Conclusion
The synthesis of this compound from maleic anhydride is a reliable and high-yielding two-step process that is widely applicable to a range of substituted anilines. The methodology hinges on a straightforward nucleophilic acylation followed by a mechanistically nuanced cyclodehydration. By carefully controlling key parameters such as temperature and reagent purity, and by understanding the role of the dehydrating agent and catalyst, researchers can consistently produce this valuable chemical intermediate with high purity. This guide provides the foundational knowledge and practical protocol necessary for its successful implementation in a laboratory setting.
References
- Transition structures of the two cyclisation of maleamic acids derivatives 4a and 4b. [No Author], [No Source].
- US Patent 5,965,746A. Efficient method for the synthesis of N-cyclic maleamic acids and N-cyclic maleimides. Google Patents.
- MALEAMIC ACIDS CYCLODEHYDRATION WITH ANHYDRIDES. DFT STUDY IN THE GAS PHASE AND SOLUTION. Revue Roumaine de Chimie.
- US Patent 7,622,597B2. Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst. Google Patents.
- Product diversity in cyclisations of maleamic acids: the imide–isoimide dichotomy. Journal of the Chemical Society, Perkin Transactions 1. RSC Publishing.
- Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Taylor & Francis. Published 2019-05-29.
- Synthesis of maleimide derivatives (3a-f). ResearchGate.
- (A) Preparation of N‐substituted maleimides from maleic anhydrides and... ResearchGate.
- Computational study of maleamic acid cyclodehydration with acetic anhydride. Request PDF. ResearchGate.
- Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction. Semantic Scholar.
- Rapid and Facile Synthesis of Isomaleimides: Dehydration of Maleamic Acids using Methanesulfonyl Chloride. Request PDF. ResearchGate.
- Reaction Between Maleic Anhydride & Substituted Amines In Solid State. [No Author], [No Source].
- N-Phenylmaleimide. Organic Syntheses Procedure.
- Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. IOSR Journal. Published 2019-10-02.
- Write a mechanism for the reaction of aniline with maleic anhydride to form maleanilic acid... [No Author], [No Source].
- Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. PMC. NIH.
- Maleic Anhydride (CAS: 108-31-6): A Valuable Tool for both Industry and Scientific Research. ResearchGate.
- Synthesis and properties of N-substituted maleimides conjugated with 1,4-phenylene or 2,5-thienylene polymers. ResearchGate.
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An In-depth Technical Guide to the Solubility of 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione in Different Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione, a compound of significant interest in the fields of medicinal chemistry and materials science. Given the prevalence of pyrrole-2,5-dione derivatives in biologically active molecules, understanding the solubility of this compound is paramount for its application in drug discovery and development.[1][2][3] This guide delves into the theoretical principles governing its solubility, provides a detailed, field-proven experimental protocol for solubility determination, and discusses the expected solubility trends in a range of common laboratory solvents. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the physicochemical properties of this compound to facilitate their research endeavors.
Introduction: The Significance of this compound
The pyrrole-2,5-dione scaffold, also known as the maleimide group, is a prominent pharmacophore in numerous compounds with a wide array of biological activities.[2] Derivatives of this class have been investigated for their potential as anti-inflammatory, antimicrobial, and even cholesterol absorption inhibiting agents.[1][3] The subject of this guide, this compound, is a member of this important class of N-aryl maleimides. Its dichlorinated phenyl substituent imparts specific electronic and steric properties that can influence its biological activity and, critically, its physicochemical properties, including solubility.
In the realm of drug discovery and development, solubility is a critical determinant of a compound's success.[4][5] Poor aqueous solubility can lead to low bioavailability, making it difficult to achieve therapeutic concentrations in vivo. Conversely, understanding a compound's solubility in organic solvents is essential for purification, formulation, and various in vitro assays. Therefore, a comprehensive understanding of the solubility of this compound is not merely an academic exercise but a fundamental requirement for its practical application.
Physicochemical Properties and Predicted Solubility Profile
A foundational understanding of a molecule's physicochemical properties is essential for predicting its solubility behavior. The widely accepted principle of "like dissolves like" serves as a guiding tenet.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₅Cl₂NO₂ | PubChem CID: 236789[6] |
| Molecular Weight | 242.05 g/mol | PubChem CID: 236789[6] |
| XLogP3 (Computed) | 2.3 | PubChem CID: 236789[6] |
The computed XLogP3 value of 2.3 is a key indicator of the lipophilicity of this compound.[6] A positive LogP value suggests a preference for a non-polar (lipid-like) environment over a polar (aqueous) one. This leads to the prediction that the compound will exhibit poor solubility in water and higher solubility in organic solvents. The presence of the dichlorophenyl group significantly contributes to this lipophilicity.
Based on these properties and data from analogous N-aryl maleimides and dichlorophenyl derivatives, the following general solubility trends are anticipated:
-
High Solubility: In non-polar aromatic solvents (e.g., toluene, benzene) and chlorinated solvents (e.g., dichloromethane, chloroform) due to favorable van der Waals interactions.
-
Moderate Solubility: In polar aprotic solvents (e.g., acetone, ethyl acetate, tetrahydrofuran) which can engage in dipole-dipole interactions.
-
Low to Insoluble: In polar protic solvents (e.g., ethanol, methanol) and especially in water. The energy required to break the strong hydrogen bonding network of these solvents to accommodate the non-polar solute is generally unfavorable.
It is imperative to note that these are expected trends. Actual quantitative solubility is influenced by factors including temperature, crystalline form (polymorphism), and the purity of both the solute and the solvent. Therefore, experimental determination is crucial for obtaining accurate and reliable data.
Experimental Determination of Solubility: The Shake-Flask Method
The isothermal shake-flask method is a globally recognized and robust technique for determining the thermodynamic equilibrium solubility of a compound in a specific solvent at a given temperature. This method is detailed in various regulatory guidelines and is a staple in pharmaceutical research.
Principle
The core principle of the shake-flask method is to create a saturated solution of the compound in the solvent of interest. This is achieved by adding an excess of the solid compound to the solvent and agitating the mixture until equilibrium is reached, meaning the rate of dissolution equals the rate of precipitation. At this point, the concentration of the dissolved compound in the supernatant is, by definition, its solubility.
Detailed Experimental Protocol
Objective: To quantitatively determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade or higher)
-
Glass vials with screw caps and PTFE septa
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Vials: Add an excess amount of this compound to several glass vials. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Accurately pipette a known volume of the selected solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Subsequently, centrifuge the vials to further separate the solid and liquid phases.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. It is critical not to disturb the solid at the bottom of the vial.
-
Filtration: Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining undissolved microparticles.
-
Dilution: Accurately dilute the filtered saturated solution with the appropriate mobile phase for HPLC analysis to bring the concentration within the linear range of the calibration curve.
-
Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.
-
Data Analysis: Calculate the solubility of the compound in the solvent by multiplying the measured concentration by the dilution factor. The results are typically expressed in units such as mg/mL, µg/mL, or mol/L.
Self-Validating System and Causality
-
Use of Excess Solid: This ensures that the solution is truly saturated and that the measured concentration represents the thermodynamic solubility limit.
-
Extended Equilibration Time: A sufficient agitation period is necessary to overcome any kinetic barriers to dissolution and to allow the system to reach a true thermodynamic equilibrium.
-
Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant temperature throughout the experiment is critical for reproducibility and accuracy.
-
Filtration: This step is essential to prevent undissolved solid particles from being carried over into the analytical sample, which would lead to an overestimation of the solubility.
-
Validated Analytical Method: The use of a validated HPLC method ensures that the quantification of the dissolved compound is accurate, precise, and reliable.
Visualization of Experimental Workflow and Logical Relationships
Experimental Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Relationship Between Polarity and Expected Solubility
Caption: Predicted solubility based on the "like dissolves like" principle.
Data Presentation: Expected Solubility in Common Solvents
Table 2: Predicted Qualitative Solubility of this compound
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Very Low / Insoluble | High polarity and strong hydrogen bonding network of water. |
| Ethanol | Polar Protic | Low | Polarity mismatch with the lipophilic solute. |
| Acetone | Polar Aprotic | Moderate | Can engage in dipole-dipole interactions. |
| Ethyl Acetate | Moderately Polar | Moderate to High | Good balance of polarity for this solute. |
| Dichloromethane | Non-polar | High | Favorable interactions with the chlorinated phenyl ring. |
| Toluene | Non-polar Aromatic | High | Favorable π-stacking and van der Waals interactions. |
| Hexane | Non-polar | Low to Moderate | Primarily van der Waals interactions, but may be less effective than aromatic or chlorinated solvents. |
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. The compound is predicted to be poorly soluble in aqueous media and exhibit a range of solubilities in organic solvents, with a preference for non-polar and moderately polar environments. The detailed shake-flask protocol offers a robust and reliable method for obtaining precise quantitative solubility data, which is indispensable for advancing research and development involving this and similar compounds. By combining theoretical understanding with rigorous experimental methodology, researchers can effectively navigate the challenges associated with the solubility of this promising class of molecules.
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Physical and chemical characteristics of 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione
An In-depth Technical Guide to the Physical and Chemical Characteristics of 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione
Introduction
This compound is a member of the N-substituted maleimide class of compounds, a group of molecules widely recognized for their utility as versatile synthons in organic chemistry and their significant potential in drug development.[1][2] The core structure features a pyrrole-2,5-dione (maleimide) ring, which is rendered highly reactive by the two electron-withdrawing carbonyl groups. This inherent reactivity, particularly towards nucleophiles like thiols, makes it a valuable tool for covalent modification of biomolecules.[3][4] The substitution of a 2,5-dichlorophenyl group at the nitrogen atom modulates the electronic properties and steric profile of the maleimide ring, influencing its reactivity, stability, and pharmacokinetic properties.[5] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound for researchers and scientists in the field of medicinal chemistry and drug discovery.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are critical for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| IUPAC Name | 1-(2,5-dichlorophenyl)pyrrole-2,5-dione | PubChem[6] |
| CAS Number | 6637-47-4 | PubChem[6] |
| Molecular Formula | C₁₀H₅Cl₂NO₂ | PubChem[6] |
| Molecular Weight | 242.05 g/mol | PubChem[6] |
| Canonical SMILES | C1=CC(=C(C=C1Cl)N2C(=O)C=CC2=O)Cl | PubChem[6] |
| InChIKey | WGGQQECAPZLVDV-UHFFFAOYSA-N | PubChem[6] |
| XLogP3 | 2.3 | PubChem[6] |
| Polar Surface Area | 37.4 Ų | PubChem[6] |
Synthesis and Spectroscopic Characterization
The synthesis of N-substituted maleimides, including this compound, is typically achieved through a reliable two-step procedure.[3] This process involves the formation of an intermediate N-substituted maleamic acid, followed by a dehydration-induced cyclization.
General Synthesis Workflow
Caption: General two-step synthesis of this compound.
Experimental Protocol
-
Step 1: Formation of N-(2,5-Dichlorophenyl)maleamic acid
-
Dissolve maleic anhydride in a suitable aprotic solvent (e.g., glacial acetic acid or 1,4-dioxane).
-
Add an equimolar amount of 2,5-dichloroaniline to the solution.
-
Stir the reaction mixture at room temperature. The formation of the maleamic acid derivative often results in a precipitate.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]
-
Once the reaction is complete, the intermediate maleamic acid can be isolated by filtration, washed with a cold solvent, and dried.
-
-
Step 2: Cyclization to this compound
-
Suspend the dried N-(2,5-Dichlorophenyl)maleamic acid in acetic anhydride.
-
Add a catalytic amount of anhydrous sodium acetate.
-
Heat the mixture under reflux for 2-3 hours.[3] The catalytic sodium acetate facilitates the intramolecular cyclization and dehydration.
-
After completion, pour the reaction mixture into crushed ice with stirring to precipitate the crude product.
-
Isolate the solid product by filtration, wash thoroughly with water to remove acetic acid and salts, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified this compound.
-
Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural confirmation. The most characteristic signal for the maleimide ring is a singlet corresponding to the two equivalent vinyl protons (CH =CH ). This peak is typically observed in the δ 6.5-7.0 ppm region. The aromatic protons of the 2,5-dichlorophenyl group will appear as a set of multiplets in the aromatic region (δ 7.0-8.0 ppm).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show a distinctive signal for the carbonyl carbons of the dione group, typically in the δ 165-175 ppm range. Signals for the vinyl carbons of the maleimide ring and the carbons of the dichlorophenyl ring will also be present in their expected regions.
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the functional groups. Strong absorption bands corresponding to the symmetric and asymmetric stretching of the imide carbonyl (C=O) groups are expected between 1700 and 1800 cm⁻¹.[7][8]
Chemical Reactivity and Mechanistic Insights
The chemical behavior of this compound is dominated by the electrophilic nature of the carbon-carbon double bond within the maleimide ring. This reactivity is central to its application in bioconjugation and medicinal chemistry.
Michael Addition with Thiols
The maleimide moiety is a superb Michael acceptor. It reacts readily with soft nucleophiles, most notably thiols (such as the side chain of cysteine residues in proteins), via a conjugate addition mechanism.[3][4] This reaction is highly efficient and chemoselective at physiological pH (6.5–7.5), where thiol groups are sufficiently nucleophilic, while other potential nucleophiles like amines are typically protonated and less reactive.[4]
The presence of the N-aryl substituent, particularly with electron-withdrawing chloro groups, enhances the electrophilicity of the double bond, leading to faster reaction rates compared to N-alkyl maleimides.[4][5]
Caption: Michael addition of a thiol to the maleimide ring.
Stability of the Thioether Adduct
While the formation of the thioether linkage is rapid, the resulting succinimide ring can be susceptible to hydrolysis, particularly in N-aryl maleimide conjugates, leading to a ring-opened product.[4] This hydrolysis can be advantageous in some drug delivery contexts as it forms a stable, irreversible linkage and can minimize undesirable thiol exchange reactions.[9] However, the initial thioether adduct can also undergo a retro-Michael reaction, especially at higher pH, which is a consideration for the stability of conjugates.[5]
Applications in Drug Development and Research
The unique reactivity profile of N-substituted maleimides makes them valuable scaffolds and reagents in modern drug discovery.
-
Bioconjugation: The primary application is in the site-specific covalent attachment of molecules to proteins and peptides. This is the cornerstone of creating antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to a monoclonal antibody via a maleimide-cysteine linkage to target cancer cells.[4]
-
Covalent Inhibitors: As electrophilic warheads, maleimides can be incorporated into drug candidates to form covalent bonds with nucleophilic residues (typically cysteine) in the active site of target enzymes, leading to potent and often irreversible inhibition.
-
Medicinal Chemistry Scaffolds: The pyrrole-2,5-dione core is present in various compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and cholesterol absorption inhibition properties.[10][11][12] The dichlorophenyl moiety can be further modified to explore structure-activity relationships (SAR) and optimize drug-like properties.
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Tomasz M. Grądzik, Beata Gzella, and Elżbieta Brzezińska. (2012). Chemical reactivity and antimicrobial activity of N-substituted maleimides. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Nikita V. Gusel’nikov, et al. (2022). New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. National Center for Biotechnology Information (PMC). Available at: [Link]
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PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
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Jack K. K. Chan-Seng, et al. (2022). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI. Available at: [Link]
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PubChem. 1-(2,5-dichlorophenyl)-1H-pyrrole-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
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Jack K. K. Chan-Seng, et al. (2022). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI. Available at: [Link]
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Jessica M. Roberts, et al. (2017). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. National Center for Biotechnology Information (PMC). Available at: [Link]
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R. P. Pawar, et al. (2016). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech. Available at: [Link]
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Yibing Wang, et al. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. PubMed. Available at: [Link]
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Rose-Hulman Institute of Technology. IR Absorption Bands and NMR. Rose-Hulman Website. Available at: [Link]
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University of Colorado Boulder. Characteristic Infrared Absorption Frequencies. colorado.edu. Available at: [Link]
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Anna Gumienicz-Kozłowska, et al. (2021). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. MDPI. Available at: [Link]
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Cheng Tan, et al. (2020). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. PubMed. Available at: [Link]
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Chun-Ping Chang, et al. (2013). Discovery of 1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide as a novel peripherally restricted cannabinoid-1 receptor antagonist. PubMed. Available at: [Link]
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ResearchGate. Synthesis of 1-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-2-morpholinoethane-1,2-dione Analogues and their Inhibitory Activities with Reduced Cytotoxicity in Lipopolysaccharide-Induced BV2 Cells. ResearchGate. Available at: [Link]
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Ming-Shiu Hung, et al. (2010). Discovery of 1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide as a potential peripheral cannabinoid-1 receptor inverse agonist. PubMed. Available at: [Link]
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An In-Depth Technical Guide to 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione: From Discovery to Application
This technical guide provides a comprehensive overview of 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione, a significant member of the N-arylmaleimide class of compounds. Addressed to researchers, scientists, and professionals in drug development and agrochemical research, this document delves into the historical context, synthesis, chemical properties, and biological activities of this molecule, with a particular focus on its role as a fungicidal agent.
Introduction: The Chemical Significance of the N-Arylmaleimide Scaffold
The 1H-pyrrole-2,5-dione ring system, commonly known as the maleimide scaffold, is a cornerstone in the synthesis of a diverse array of biologically active compounds.[1] N-substituted maleimides are recognized for their utility as versatile Michael acceptors and dienophiles in cycloaddition reactions, making them valuable building blocks in organic synthesis.[2] The introduction of an aryl substituent on the nitrogen atom, creating an N-arylmaleimide, often enhances the biological profile of the molecule. These compounds have demonstrated a wide spectrum of activities, including fungicidal, antibacterial, and antitumor properties.[1][2] The subject of this guide, this compound, is a notable example, where the dichlorinated phenyl ring contributes significantly to its bioactivity.
Discovery and Historical Context
The precise first synthesis of this compound is not prominently documented in readily available scientific literature, suggesting its emergence as part of broader research into the fungicidal properties of N-arylmaleimides. The general synthesis of N-arylmaleimides, through the condensation of an aromatic amine with maleic anhydride, has been a well-established chemical transformation for decades.
The investigation into halogenated N-phenylmaleimides as potential fungicides gained traction in the mid-20th century. A 1987 patent, for instance, mentions "N-dichlorophenyl maleimide" as a class of compounds, highlighting the interest in these structures for their fungicidal potential and the need to inhibit their polymerization for commercial viability.[3] This period saw extensive research by agrochemical companies into compounds that could combat fungal pathogens affecting crops. The substitution pattern of chlorine atoms on the phenyl ring was a key area of investigation to optimize efficacy and selectivity. The 2,5-dichloro substitution, as seen in the topic compound, is a common motif in agrochemicals, known to enhance lipophilicity and metabolic stability, which can contribute to improved fungicidal activity.[4]
While a singular "discovery" paper for this specific molecule is elusive, its existence is a logical outcome of the systematic exploration of the chemical space around N-arylmaleimides for agricultural applications.
Physicochemical Properties
This compound is a solid at room temperature with the chemical and physical properties summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 1-(2,5-dichlorophenyl)pyrrole-2,5-dione | PubChem |
| Molecular Formula | C₁₀H₅Cl₂NO₂ | PubChem |
| Molecular Weight | 242.06 g/mol | PubChem |
| CAS Number | 6637-47-4 | PubChem |
| Appearance | Solid (predicted) | |
| XLogP3 | 2.48780 | Echemi |
| Boiling Point | 376.6°C at 760 mmHg | Echemi |
| Density | 1.57 g/cm³ | Echemi |
Synthesis and Mechanistic Insights
The synthesis of this compound is typically achieved through a well-established two-step process starting from maleic anhydride and 2,5-dichloroaniline.[2][5]
Step 1: Formation of the Maleamic Acid Intermediate
The initial step involves the nucleophilic attack of the amino group of 2,5-dichloroaniline on one of the carbonyl carbons of maleic anhydride. This results in the ring-opening of the anhydride to form the corresponding N-(2,5-dichlorophenyl)maleamic acid. This reaction is generally carried out at room temperature in a suitable solvent like ether.[6]
Step 2: Cyclodehydration to the Maleimide
The formed maleamic acid is then cyclized to the desired N-arylmaleimide through dehydration. This is commonly achieved by heating the intermediate in the presence of a dehydrating agent, such as acetic anhydride and a catalyst like sodium acetate.[2][5][6]
Below is a detailed, self-validating experimental protocol for the synthesis.
Experimental Protocol: Synthesis of this compound
Materials:
-
Maleic anhydride
-
2,5-Dichloroaniline
-
Anhydrous diethyl ether
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Glacial acetic acid (for alternative cyclization)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol/water)
Procedure:
Part A: Synthesis of N-(2,5-Dichlorophenyl)maleamic acid
-
In a clean, dry round-bottom flask, dissolve maleic anhydride (1.0 equivalent) in anhydrous diethyl ether under stirring.
-
Slowly add a solution of 2,5-dichloroaniline (1.0 equivalent) in anhydrous diethyl ether to the maleic anhydride solution at room temperature.
-
A precipitate of the maleamic acid should form upon addition. Continue stirring for 1-2 hours to ensure complete reaction.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Dry the N-(2,5-dichlorophenyl)maleamic acid in a vacuum oven. The product can be characterized by ¹H NMR and IR spectroscopy.
Part B: Cyclodehydration to this compound
-
To a round-bottom flask, add the dried N-(2,5-dichlorophenyl)maleamic acid (1.0 equivalent) and anhydrous sodium acetate (0.5 equivalents).
-
Add acetic anhydride (3-5 equivalents) to the flask.
-
Heat the mixture to reflux (approximately 140°C) with stirring for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature and then pour it into a beaker of ice water with stirring.
-
The crude this compound will precipitate.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
-
Characterize the purified product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality in Experimental Choices:
-
The use of anhydrous diethyl ether in the first step is crucial to prevent the hydrolysis of maleic anhydride.
-
The addition of sodium acetate in the second step acts as a catalyst for the cyclization reaction.
-
Pouring the reaction mixture into ice water hydrolyzes the excess acetic anhydride and precipitates the water-insoluble product.
Diagram of the Synthetic Pathway:
Caption: Synthetic route to this compound.
Biological Activity and Mechanism of Action
The primary biological activity of interest for this compound is its fungicidal action. N-arylmaleimides, as a class, are known to be effective against a range of phytopathogenic fungi.[7]
Antifungal Activity:
While specific quantitative data for this compound against a wide range of fungal species is not extensively published in publicly accessible literature, related dichlorinated N-phenyl maleimides have shown promising antifungal activity. For instance, studies on similar compounds have demonstrated efficacy against various fungal strains isolated from onychomycosis, with Minimum Inhibitory Concentrations (MICs) in the range of 100-200 µg/mL.[8] The fungicidal action of some maleimide derivatives has been shown to be potent, effectively preventing the formation of biofilms.[9]
Mechanism of Action:
The fungicidal mechanism of N-arylmaleimides is believed to be multifactorial, primarily centered around their reactivity as Michael acceptors towards nucleophilic groups in essential biomolecules.
-
Disruption of Cell Membrane Integrity: Maleimide derivatives have been shown to interfere with the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[9] Inhibition of ergosterol synthesis leads to increased membrane permeability, causing leakage of essential intracellular components like trehalose and ultimately leading to cell death.[9]
-
Enzyme Inhibition: The electrophilic maleimide ring can readily react with thiol groups (-SH) present in the cysteine residues of enzymes. This covalent modification can inactivate critical enzymes involved in cellular respiration, cell wall synthesis (such as chitin synthase), and other vital metabolic pathways.[7][9]
-
Interference with Ion Homeostasis: Some studies suggest that maleimides can disrupt iron ion homeostasis within the fungal cell, further contributing to cellular stress and death.[9]
Diagram of the Proposed Mechanism of Action:
Caption: Proposed fungicidal mechanism of this compound.
Applications and Future Perspectives
The primary application of this compound and related compounds lies in the field of agrochemicals as fungicides. The structural features of this molecule make it a promising candidate for further development and optimization.
Beyond agriculture, the maleimide core is extensively used in bioconjugation chemistry to link probes, drugs, or polymers to proteins and peptides.[1] While the specific use of this compound in this context is not widely reported, its reactivity is indicative of the potential for the broader class of N-arylmaleimides in biomedical research and drug delivery.
Future research could focus on:
-
Quantitative Structure-Activity Relationship (QSAR) studies: To better understand the impact of the dichlorophenyl substitution pattern on fungicidal efficacy and spectrum.
-
Development of novel derivatives: To enhance potency, reduce off-target effects, and overcome potential resistance mechanisms in fungal pathogens.
-
Exploration of other therapeutic applications: Given the broad biological activity of the maleimide scaffold, investigating its potential as an anticancer or antimicrobial agent could be a fruitful area of research.
Conclusion
This compound stands as a testament to the enduring importance of the N-arylmaleimide scaffold in the development of bioactive compounds. Its straightforward synthesis and potent fungicidal activity, rooted in its ability to disrupt fundamental cellular processes in fungi, make it a molecule of significant interest. While its specific discovery is intertwined with the broader history of agrochemical research, its chemical properties and biological potential continue to offer valuable insights for scientists in both agriculture and medicine. Further exploration of this and related compounds holds promise for the development of next-generation fungicides and other therapeutic agents.
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Antifungal activity of a maleimide derivative: disruption of cell membranes and interference with iron ion homoeostasis. PubMed Central. Available at: [Link]
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Atroposelective Synthesis of N-Aryl Phthalimides and Maleimides via NHC-Catalyzed Activation of Carboxylic Acids. ChemRxiv. Available at: [Link]
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The interaction of N-arylmaleimides with carboximidamides. ResearchGate. Available at: [Link]
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Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. IOSR Journal of Applied Chemistry. Available at: [Link]
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Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Available at: [Link]
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Antimicrobial effectiveness of maleimides on fungal strains isolated from onychomycosis. ResearchGate. Available at: [Link]
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SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech. Available at: [Link]
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Natural Product-Based Pesticide Discovery: Design, Synthesis and Bioactivity Studies of N-Amino-Maleimide Derivatives. PubMed Central. Available at: [Link]
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Reaction of N-arylmaleimides with 3-amino-1,2,4-triazole in different solvents. ResearchGate. Available at: [Link]
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Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. MDPI. Available at: [Link]
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Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. MDPI. Available at: [Link]
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A Senior Application Scientist's Guide to In Silico Target Prediction for 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione
Abstract
The identification of molecular targets is a cornerstone of modern drug discovery, providing the mechanistic foundation for understanding efficacy, toxicology, and polypharmacology.[1][2] The compound 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione belongs to the pyrrole-2,5-dione class, derivatives of which have demonstrated a range of biological activities, including anti-inflammatory and cholesterol absorption inhibition properties.[3][4][5] This guide presents a comprehensive, in-depth framework for the in silico prediction of protein targets for this compound. We will move beyond a simple recitation of methods to provide a logical, self-validating workflow that integrates multiple computational strategies. This document is intended for researchers, computational biologists, and drug development professionals seeking to leverage computational tools to accelerate target hypothesis generation for novel small molecules.[2][6]
Introduction: The Rationale for a Multi-Pronged In Silico Approach
Phenotypic screening can reveal that a compound has a desirable biological effect, but it does not explain the underlying mechanism of action (MoA). Identifying the specific protein(s) a small molecule interacts with is a critical and often resource-intensive phase of drug development.[1] Computational, or in silico, methods offer a powerful strategy to rationalize this process, allowing for the rapid, cost-effective screening of a vast biological space to generate high-probability target hypotheses.[7]
The core principle of the workflow detailed herein is methodological synergy . No single computational algorithm is foolproof. By integrating ligand-based approaches (which leverage knowledge of known active molecules) with structure-based approaches (which rely on the 3D geometry of proteins), we create a robust system of cross-validation. This consensus-driven strategy significantly enhances the confidence of our predictions before committing to costly and time-consuming experimental validation.[8][9]
Figure 1: High-level overview of the integrated in silico target prediction workflow.
Foundational Step: Ligand Preparation
The accuracy of any in silico prediction is contingent on a high-quality representation of the input molecule. The principle of "garbage in, garbage out" is paramount.
Protocol 2.1: 3D Conformer Generation and Energy Minimization
-
Obtain 2D Structure: Source the 2D structure of this compound from a reliable chemical database (e.g., PubChem, ChEMBL) in a standard format like SMILES.
-
Generate 3D Coordinates: Use a computational chemistry tool (e.g., RDKit, Open Babel) to convert the 2D representation into a 3D structure.
-
Protonation State: Assign the appropriate protonation state at a physiological pH (e.g., 7.4). For this molecule, this step is straightforward, but for compounds with ionizable groups, it is critical.
-
Energy Minimization: Perform energy minimization using a suitable force field (e.g., MMFF94) to generate a low-energy, sterically favorable 3D conformer. This step ensures the bond lengths, angles, and dihedrals are physically realistic.
-
Output: Save the final 3D structure in a format suitable for docking and screening, such as SDF or MOL2.
Ligand-Based Target Prediction
Ligand-based methods operate on the principle of chemical similarity: molecules with similar structures or properties are likely to interact with similar protein targets.[10] These methods are invaluable when high-quality 3D structures of all potential targets are not available.
Pharmacophore Modeling & Screening
A pharmacophore is a 3D arrangement of essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity.[11][12][13] By creating a pharmacophore model for our query molecule, we can screen databases of known protein-ligand interactions to find targets whose binding sites accommodate these features.
Figure 2: Conceptual workflow for pharmacophore-based target screening.
Protocol 3.1.1: Pharmacophore-Based Target Screening
-
Platform Selection: Choose a web server or software for reverse pharmacophore screening. PharmMapper is a well-established server for this purpose.[14]
-
Input: Upload the prepared 3D structure of this compound.
-
Database Selection: Select a comprehensive, pre-generated pharmacophore database derived from known protein-ligand complexes (e.g., from the Protein Data Bank).
-
Execution: Initiate the screening process. The tool will flexibly align the query molecule against thousands of pharmacophore models from the database.
-
Analysis: The output will be a list of potential protein targets, ranked by a "fit score" that quantifies how well the query molecule's features match the target's pharmacophore model.[14] A higher fit score suggests a more plausible interaction.
Chemical Similarity and Machine Learning
This approach leverages large databases of known drug-target interactions.[15] By quantifying the similarity of our query molecule to compounds in these databases, we can infer potential targets. Modern methods often employ machine learning (ML) models trained on these vast datasets to predict interactions.[16][17]
Protocol 3.2.1: Target Prediction using Similarity Ensemble Approaches
-
Platform Selection: Utilize a tool such as SwissTargetPrediction, which uses a combination of 2D and 3D similarity measures to predict targets.[18]
-
Input: Submit the SMILES string of the query molecule.
-
Execution: The server compares the query molecule to a library of over 370,000 active compounds. It then infers the most probable protein targets based on the principle that similar molecules bind to the same targets.
-
Analysis: The results are presented as a ranked list of targets, prioritized by a probability score. The tool also provides links to relevant databases like ChEMBL and UniProt for further investigation.
Structure-Based Target Prediction
Structure-based methods utilize the 3D coordinates of proteins to predict interactions. The premier technique in this category is reverse docking.
Reverse Docking
Unlike traditional virtual screening where many compounds are docked to a single target, reverse docking (or inverse docking) involves docking a single compound against a large library of protein structures.[10][19][20] This "one-ligand, many-targets" approach is exceptionally powerful for identifying both primary targets and potential off-targets that could lead to adverse effects.[21]
Figure 3: The logical process of a reverse docking experiment.
Protocol 4.1.1: Reverse Docking Workflow
-
Target Database Preparation:
-
Compile a library of 3D protein structures. This should include all human proteins with available crystal structures from the Protein Data Bank (PDB).
-
Supplement this library with high-quality homology models or structures from the AlphaFold Database, especially for proteins lacking experimental structures.[22]
-
Prepare each protein structure: remove water molecules and co-factors (unless essential for binding), add hydrogen atoms, and assign partial charges.
-
-
Binding Site Identification: For each protein in the library, identify all potential binding pockets (cavities) on the surface using algorithms like those in Schrödinger's SiteMap or open-source tools like Fpocket.
-
Docking Simulation:
-
Select a validated docking program (e.g., AutoDock Vina, GOLD, Glide).[23]
-
Systematically dock the prepared 3D conformer of this compound into every identified binding site across the entire protein library.
-
-
Scoring and Ranking:
-
For each successful docking pose, the program's scoring function will calculate a binding energy (e.g., in kcal/mol), which estimates the binding affinity.[24]
-
Rank all protein targets from most favorable (most negative) to least favorable binding energy.
-
Data Integration and Hypothesis Generation
The separate target lists generated from ligand-based and structure-based methods must be integrated to identify high-confidence predictions.
Causality: The rationale for this step is that targets appearing in the top ranks of lists from orthogonal methods (e.g., predicted by both pharmacophore matching and reverse docking) are more likely to be true positives. This consensus approach minimizes the inherent biases of any single algorithm.
Table 1: Hypothetical Consensus Target Prioritization
| Rank | Protein Target | Prediction Method | Score/Metric | Rationale for High Priority |
|---|---|---|---|---|
| 1 | Mitogen-activated protein kinase 14 (p38α) | Reverse Docking | -9.8 kcal/mol | Top-ranked structure-based hit. |
| SwissTargetPrediction | 0.85 Probability | High similarity to known kinase inhibitors. | ||
| Consensus | High | Predicted by two orthogonal methods. | ||
| 2 | Prostaglandin G/H synthase 2 (COX-2) | PharmMapper | 6.2 Fit Score | Strong pharmacophoric match. |
| Reverse Docking | -9.1 kcal/mol | Favorable binding energy. | ||
| Consensus | High | Predicted by two orthogonal methods. | ||
| 3 | Carbonic Anhydrase II | Reverse Docking | -8.9 kcal/mol | Good binding energy. |
| Consensus | Medium | Predicted by a single method. | ||
| 4 | Serum Albumin | Reverse Docking | -10.5 kcal/mol | Potential for non-specific binding. |
| | | Consensus | Low (for efficacy) | Frequent hit, likely promiscuous binder. |
Pathway and Gene Ontology (GO) Analysis
Once a prioritized list of targets is established, it is crucial to understand their biological context.
Protocol 5.1.1: Biological Context Analysis
-
Input: Take the list of high-confidence target genes (e.g., MAPK14, PTGS2 from Table 1).
-
Platform: Use a tool like DAVID, Metascape, or STRING-DB.
-
Analysis: Perform pathway enrichment analysis (e.g., against KEGG, Reactome databases) and Gene Ontology (GO) term enrichment for "Biological Process," "Molecular Function," and "Cellular Component."
-
Hypothesis Formulation: Analyze the results to see if the predicted targets converge on specific signaling pathways (e.g., inflammation, cell proliferation). For example, if p38α and COX-2 are top hits, a strong hypothesis emerges that this compound modulates inflammatory signaling pathways.[24][25]
Figure 4: Hypothetical signaling pathway based on top predicted targets.
The Mandate for Experimental Validation
Trustworthiness: The entire workflow is designed to produce a ranked and rationalized set of hypotheses. The final validation step closes the loop and confirms (or refutes) the computational predictions, providing critical feedback to refine future in silico models.
Recommended Validation Assays:
-
Biochemical Assays:
-
Direct Binding: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm a direct physical interaction between the compound and a purified recombinant target protein and to determine binding affinity (KD).
-
Enzymatic Assays: If the predicted target is an enzyme (e.g., a kinase or cyclooxygenase), perform an activity assay to measure inhibition (IC50) in the presence of the compound.[9]
-
-
Cell-Based Assays:
-
Cellular Thermal Shift Assay (CETSA): This technique can confirm target engagement in a cellular context by measuring changes in protein thermal stability upon compound binding.
-
Pathway Reporter Assays: Use cell lines with reporter systems (e.g., luciferase) downstream of the predicted target's pathway to confirm functional modulation.
-
Conclusion
This guide outlines a robust, multi-modal in silico strategy for identifying the protein targets of this compound. By systematically applying and integrating ligand-based and structure-based methods, researchers can move from a molecule of interest to a set of high-confidence, experimentally testable hypotheses regarding its mechanism of action. This workflow, grounded in the principles of consensus scoring and orthogonal validation, provides a scientifically rigorous framework to accelerate the critical process of target deconvolution in modern drug discovery.
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- Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. (2018). Bioorganic & Medicinal Chemistry.
- In silico insights into prediction and analysis of potential novel pyrrolopyridine analogs against human MAPKAPK-2: a new SAR-based hierarchical clustering approach. (2018). PMC.
- In Silico Prediction of New Inhibitors for Kirsten Rat Sarcoma G12D Cancer Drug Target Using Machine Learning-Based Virtual Screening, Molecular Docking, and Molecular Dynamic Simul
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- A comprehensive map of molecular drug targets. (2017).
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- In silico insights into prediction and analysis of potential novel pyrrolopyridine analogs against human MAPKAPK-2: a new SAR. SciSpace.
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An In-Depth Technical Guide to N-Phenyl-bis(trifluoromethanesulfonimide) (CAS No. 37595-74-7)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Reagent in Modern Synthesis
In the landscape of modern organic synthesis, the demand for stable, selective, and efficient reagents is perpetual. N-Phenyl-bis(trifluoromethanesulfonimide), often abbreviated as PhNTf₂, has emerged as a cornerstone reagent, particularly for the activation of hydroxyl and carbonyl functionalities. While the initially queried CAS number 66374-74-7 appears to be a typographical error, the extensive body of research points towards the significant utility of CAS No. 37595-74-7 , the subject of this guide. This document serves as a comprehensive technical resource, providing in-depth insights into its properties, synthesis, and critically, its application in complex chemical transformations, with a particular focus on pharmaceutical development. As a Senior Application Scientist, the aim is not merely to present protocols but to elucidate the underlying principles that govern the reactivity and selectivity of this powerful synthetic tool.
Section 1: Core Characteristics and Physicochemical Properties
N-Phenyl-bis(trifluoromethanesulfonimide) is a white to off-white crystalline solid, valued for its stability and ease of handling compared to more aggressive triflating agents.[1][2] Its robust nature makes it a reliable component in multi-step syntheses where functional group tolerance is paramount.
| Property | Value | Reference(s) |
| CAS Number | 37595-74-7 | |
| Molecular Formula | C₈H₅F₆NO₄S₂ | |
| Molecular Weight | 357.25 g/mol | |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 100-102 °C (lit.) | |
| Solubility | Soluble in methanol. Slightly soluble in chloroform and ethyl acetate. Sparingly soluble in water. Good solubility in common organic solvents like ethanol and acetone. | [3] |
| IUPAC Name | 1,1,1-Trifluoro-N-phenyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide | [4] |
| Synonyms | N,N-Bis(trifluoromethylsulfonyl)aniline, Phenyl triflimide, PhNTf₂ |
Section 2: The Synthetic Utility: A Superior Triflyl Donor
The primary synthetic application of N-Phenyl-bis(trifluoromethanesulfonimide) is as a triflating agent, a reagent that introduces the highly electron-withdrawing trifluoromethanesulfonyl (triflyl or Tf) group. The triflate group is an excellent leaving group, thus activating a substrate for subsequent nucleophilic substitution or cross-coupling reactions.[5]
Mechanism of Action: The Triflation Process
The triflation reaction with PhNTf₂ generally proceeds via a nucleophilic attack of a substrate, such as an alcohol, phenol, or enolate, on one of the electrophilic sulfur atoms of the reagent. The reaction is typically carried out in the presence of a base to deprotonate the substrate, enhancing its nucleophilicity.
Figure 1: Generalized workflow for the triflation of a substrate using N-Phenyl-bis(trifluoromethanesulfonimide).
Advantages Over Triflic Anhydride (Tf₂O)
While triflic anhydride is a powerful triflating agent, its high reactivity can lead to a lack of selectivity and the degradation of sensitive substrates. N-Phenyl-bis(trifluoromethanesulfonimide) offers a milder and more controlled alternative.[2] A key advantage is its superior ability to generate enol triflates from carbonyl compounds, which are valuable intermediates in carbon-carbon bond-forming reactions.[3]
Section 3: Applications in Drug Discovery and Development
The conversion of hydroxyl and carbonyl groups to triflates opens up a vast array of synthetic possibilities, which is of particular importance in the synthesis of complex pharmaceutical molecules.
Case Study: Synthesis of Abiraterone
A notable example of PhNTf₂'s application in medicinal chemistry is in the synthesis of Abiraterone, a drug used in the treatment of prostate cancer.[6] In a key step, the steroidal ketone precursor, prasterone acetate, is converted to its enol triflate using N-Phenyl-bis(trifluoromethanesulfonimide). This enol triflate then undergoes a Suzuki coupling reaction to introduce the pyridine ring, a crucial part of the final drug structure.[7][8]
Figure 2: Key step in the synthesis of Abiraterone Acetate involving N-Phenyl-bis(trifluoromethanesulfonimide).
Formation of Aryl Triflates for Cross-Coupling Reactions
Phenols can be readily converted to their corresponding aryl triflates using PhNTf₂. These aryl triflates are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, enabling the formation of C-C bonds in the synthesis of complex aromatic and heteroaromatic compounds.[9]
Section 4: Experimental Protocols
The following protocols are illustrative examples of the use of N-Phenyl-bis(trifluoromethanesulfonimide) in common synthetic transformations.
Protocol for the Synthesis of an Aryl Triflate from a Phenol
This protocol describes a rapid method for the synthesis of aryl triflates using microwave heating.[5]
Materials:
-
Phenol substrate (1.0 equiv)
-
N-Phenyl-bis(trifluoromethanesulfonimide) (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Microwave synthesizer vial with septum cap
Procedure:
-
To a microwave synthesizer vial, add the phenol, N-Phenyl-bis(trifluoromethanesulfonimide), and potassium carbonate.
-
Add anhydrous THF to the vial and seal it with the septum cap.
-
Place the vial in a microwave synthesizer and irradiate at 120 °C for 6 minutes.[5]
-
After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired aryl triflate.
Protocol for the Synthesis of a Vinyl Triflate from a Ketone
This protocol details the synthesis of 3,4-dihydronaphthalen-2-yl trifluoromethanesulfonate from β-tetralone.[10]
Materials:
-
β-tetralone (1.05 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Potassium tert-butoxide (1.05 equiv)
-
N-Phenyl-bis(trifluoromethanesulfonimide) (1.00 equiv)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried, three-necked, round-bottomed flask under an argon atmosphere, dissolve β-tetralone in anhydrous THF.
-
Cool the solution to -20 °C.
-
Slowly add potassium tert-butoxide to the solution over 10 minutes.
-
Warm the mixture to 0 °C and stir for 1 hour.
-
Cool the solution back to -20 °C.
-
Add N-Phenyl-bis(trifluoromethanesulfonimide) to the reaction mixture in one portion under a positive pressure of argon.
-
Warm the mixture to 0 °C and stir for 4 hours.
-
Concentrate the mixture to approximately one-fourth of its original volume.
-
Dilute the resulting mixture with EtOAc and H₂O, and partition the layers.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to afford the crude product.
-
Recrystallize the product from a suitable solvent system (e.g., hexane/EtOAc) to obtain the pure vinyl triflate.[10]
Section 5: Safety and Handling
N-Phenyl-bis(trifluoromethanesulfonimide) is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is recommended to work in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place away from incompatible materials.
Section 6: Conclusion and Future Outlook
N-Phenyl-bis(trifluoromethanesulfonimide) has solidified its position as a versatile and reliable reagent in the synthetic chemist's toolbox. Its stability, selectivity, and effectiveness, particularly in the synthesis of triflates from a variety of functional groups, have made it an invaluable asset in the construction of complex molecules, including life-saving pharmaceuticals. As the drive for more efficient and selective synthetic methodologies continues, the applications of PhNTf₂ are expected to expand further, solidifying its role in advancing chemical synthesis and drug discovery.
References
- N-Phenyl-bis(trifluoromethanesulfonimide): properties, applications and safety. (2023, July 12). Metapharmacology.
- Application Notes and Protocols: 1,1,1-Trifluoro- N-phenyl-N- (trifluoromethylsulfonyl)
- Process for the preparation of abiraterone and abiraterone acetate. (n.d.).
- Process for the preparation of abiraterone and abiraterone acetate. (n.d.).
- Process for the preparation of abiraterone and intermediates thereof. (n.d.).
- Phenyl triflimide. (n.d.). PubChem.
- Application of N-Phenyl-bis(trifluoromethanesulfonimide) in synthesis reaction. (2019, December 10). Bocsci.
- The Art of Triflation: Mastering Reactions with N-Phenyl-bis(trifluoromethanesulfonimide). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Process for the preparation of abiraterone or abiraterone acetate. (n.d.).
- N-Phenyl-bis(trifluoromethanesulfonimide)(37595-74-7) 1H NMR spectrum. (n.d.). ChemicalBook.
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- Triflamides and Triflimides: Synthesis and Applic
- N-Phenyl-bis(trifluoromethanesulfonimide). (n.d.). Chem-Impex.
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- SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. (n.d.). The Royal Society of Chemistry.
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Methodological & Application
Application Notes and Protocols for 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione as a Putative Kinase Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The 1H-pyrrole-2,5-dione, or maleimide, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural products with a wide array of pharmacological activities.[1] Derivatives of this scaffold have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] A significant area of investigation for this class of compounds is in the development of enzyme inhibitors, particularly kinase inhibitors.[1] While extensive data on 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione is not widely available in public literature, its structural features—a dichlorinated phenyl ring coupled to a maleimide group—are present in compounds known to exhibit kinase inhibitory activity. This document provides a detailed guide for researchers and drug development professionals on the potential applications and experimental protocols for investigating this compound as a kinase inhibitor, based on the activities of structurally related compounds.
Scientific Rationale and Putative Mechanism of Action
The maleimide ring is an electrophilic Michael acceptor, which can form covalent bonds with nucleophilic residues, such as cysteine, in the ATP-binding pocket of certain kinases, leading to irreversible inhibition. However, many maleimide-containing compounds also act as reversible, ATP-competitive inhibitors. The dichlorophenyl moiety can engage in hydrophobic and halogen-bonding interactions within the kinase active site, contributing to binding affinity and selectivity.
Structurally related compounds with a dichlorophenyl group attached to a pyrrole-2,5-dione or similar heterocyclic core have been reported to inhibit several kinases. For instance, 3-(2,4-dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione (SB216763) is a known inhibitor of Glycogen Synthase Kinase 3β (GSK3β).[4] Other related pyrrole-2,5-dione derivatives have been designed as potential inhibitors of tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1]
Based on these precedents, it is hypothesized that this compound may act as an ATP-competitive inhibitor of one or more protein kinases. Inhibition of these kinases can disrupt downstream signaling pathways that are often dysregulated in diseases like cancer and inflammatory disorders. A potential mechanism of action could involve the inhibition of a receptor tyrosine kinase (RTK) like EGFR, which would block downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, thereby reducing cell proliferation, survival, and angiogenesis.
Caption: Putative inhibition of the EGFR signaling pathway.
Potential Research Applications
Given the kinase inhibitory potential of the pyrrole-2,5-dione scaffold, this compound can be utilized in various research applications:
-
Target Identification and Validation: Screening the compound against a panel of kinases to identify its primary molecular target(s).
-
Cancer Cell Viability Studies: Assessing the anti-proliferative and cytotoxic effects on various cancer cell lines to identify potential anti-cancer applications.
-
Signal Transduction Research: Using the compound as a chemical probe to dissect the roles of specific kinases in cellular signaling pathways.
-
Inflammatory Response Studies: Investigating its effects on the production of pro-inflammatory cytokines and other markers of inflammation in relevant cell models.[2]
Experimental Protocols
The following protocols are provided as a guide for the initial characterization of this compound.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of the compound against a purified kinase.
Materials:
-
This compound
-
Purified recombinant kinase (e.g., EGFR, VEGFR2, GSK3β)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well assay plates
-
Plate reader compatible with the detection reagent
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Add the purified kinase and its specific substrate peptide, diluted in kinase assay buffer, to each well.
-
Incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate for the recommended time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C or 37°C).
-
-
Signal Detection: Stop the kinase reaction and detect the amount of product (e.g., ADP) formed using a suitable detection reagent according to the manufacturer's instructions.
-
Data Analysis:
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Normalize the data to the vehicle (DMSO) control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol measures the effect of the compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer)
-
Complete cell culture medium
-
This compound
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the compound or vehicle (DMSO) control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix, and measure the luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability versus the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Protocol 3: Western Blot Analysis of Target Phosphorylation
This protocol is used to determine if the compound inhibits the phosphorylation of a target kinase and its downstream substrates in a cellular context.
Materials:
-
Cell line expressing the target kinase
-
This compound
-
Growth factors or stimuli to activate the target kinase (if necessary)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (total and phosphorylated forms of the target kinase and downstream substrates)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with various concentrations of the compound for a predetermined time (e.g., 1-4 hours). If necessary, stimulate the cells with a growth factor (e.g., EGF for EGFR) for a short period before harvesting.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Collect the lysates and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total form of the target protein to confirm equal loading.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation
Quantitative data for structurally related pyrrole-2,5-dione derivatives are presented below as a reference for expected potency.
| Compound Name/Class | Target Kinase(s) | Reported IC50/GI50 Values | Cell Line(s) | Reference |
| 3-(2,4-dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione (SB216763) | GSK3β | ~34 nM | N/A (Enzymatic) | [4] |
| 4-Amino-3-chloro-1H-pyrrole-2,5-diones | EGFR, VEGFR2 | Growth inhibition demonstrated | Various cancer | [1] |
| Fused Pyrroles (e.g., Pyrrolopyrimidines) | Not specified | Potent anticancer activity | HepG-2, MCF-7, Panc-1 | [1] |
Note: The data presented are for structurally related compounds and should be used for illustrative purposes only. The activity of this compound must be determined experimentally.
Troubleshooting and Data Interpretation
-
Poor Solubility: If this compound exhibits poor solubility in aqueous buffers, consider using a co-solvent such as DMSO (typically up to 0.5% in the final assay volume) or encapsulating it in a delivery vehicle.
-
Off-Target Effects: Be aware of potential off-target effects. A related compound, SB216763, has been shown to be a partial agonist of the aryl hydrocarbon receptor (AhR).[4] It is crucial to perform counter-screens and use multiple, structurally distinct inhibitors to validate any observed phenotype.
-
Irreversible Inhibition: The maleimide moiety has the potential for covalent bond formation. To test for irreversible inhibition, perform a washout experiment or a dialysis experiment. If the inhibitory effect persists after removal of the compound, it may be an irreversible inhibitor.
-
Data Interpretation: A potent IC50 value in an in vitro kinase assay does not always translate to cellular activity. Factors such as cell permeability, stability, and engagement of the target in a cellular environment can influence the compound's efficacy. Therefore, it is essential to correlate biochemical and cellular data.
References
- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661.
- Zhang, Y., et al. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Bioorganic & Medicinal Chemistry, 26(8), 1435-1447.
- Kania-Korwel, I., et al. (2009). The glycogen synthase kinase inhibitor 3-(2,4-dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione (SB216763) is a partial agonist of the aryl hydrocarbon receptor. Drug Metabolism and Disposition, 37(8), 1576-80.
- Li, Y., et al. (2022). Anticancer-active 3,4-diarylthiolated maleimides synthesis via three-component radical diarylthiolation. Frontiers in Chemistry, 10, 1060855.
- Abdel-Aziz, A. A.-M., et al. (2011). Studies on Biological Activity of Cyclic Imide Compounds Part II. European Journal of Medicinal Chemistry, 46(6), 2351-2357.
- Al-Warhi, T., et al. (2021). Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. Molecules, 26(23), 7334.
-
Noronha, G., et al. (2007). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[1][4][5]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Bioorganic & Medicinal Chemistry Letters, 17(3), 602-8.
- Szymański, P., et al. (2021).
- Sharma, R., & Kumar, R. (2015). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Journal of Chemical and Biological Sciences, 3(2), 143-147.
- Li, Y., et al. (2013). A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes. International Journal of Nanomedicine, 8, 3923–3936.
- Ahler, E., et al. (2023). Profiling of drug resistance in Src kinase at scale uncovers a regulatory network coupling autoinhibition and catalytic domain dynamics.
- You, Y. (2016). Chemistry and Biological Activities of Naturally Occurring and Structurally Modified Podophyllotoxins. Current Topics in Medicinal Chemistry, 16(15), 1703-1728.
- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661.
- Valentovic, M. A., & Rankin, G. O. (1988). N-(3,5-dichlorophenyl)succinimide Nephrotoxicity in Streptozotocin-Induced Diabetic Rats. Journal of Toxicology and Environmental Health, 24(3), 333-344.
- Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658-61.
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- 4. The glycogen synthase kinase inhibitor 3-(2,4-dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione (SB216763) is a partial agonist of the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. | Semantic Scholar [semanticscholar.org]
Application Note: Investigating the Anti-inflammatory Potential of 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione
For: Researchers, scientists, and drug development professionals in inflammation and immunology.
Introduction: The Promise of the Pyrrole-2,5-dione Scaffold in Inflammation Research
The 1H-pyrrole-2,5-dione, or maleimide, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] Derivatives of this scaffold have demonstrated significant potential as anti-inflammatory agents, often through the modulation of key signaling pathways involved in the inflammatory response.[1][2] This application note provides a comprehensive guide for the investigation of a specific analogue, 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione , as a novel anti-inflammatory agent.
While direct studies on this particular dichlorophenyl-substituted derivative are emerging, the established activities of structurally related N-aryl maleimides and dione-containing compounds provide a strong rationale for its investigation.[3][4] For instance, various N-substituted pyrrole-2,5-dione derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1][2] Furthermore, a structurally similar furan-2,5-dione derivative has been demonstrated to exert potent anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2) and suppressing the expression of inflammatory genes through the inactivation of the Nuclear Factor-kappa B (NF-κB) pathway.[5][6]
This document outlines the proposed mechanism of action for this compound, centered on the inhibition of the NF-κB signaling cascade. We provide detailed, field-proven protocols for its in vitro and in vivo evaluation, designed to rigorously assess its anti-inflammatory efficacy and elucidate its molecular mechanism.
Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, acting as a central regulator of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like COX-2 and inducible nitric oxide synthase (iNOS).[7][8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target inflammatory genes.[5][7]
Based on evidence from structurally related compounds, we hypothesize that This compound exerts its anti-inflammatory effects by intervening in this pathway. The proposed mechanism involves the inhibition of IκBα phosphorylation and degradation, thereby preventing NF-κB nuclear translocation and subsequent gene expression.[5]
Figure 1: Proposed mechanism of NF-κB pathway inhibition.
In Vitro Evaluation: Anti-inflammatory Activity in Macrophages
This section provides a detailed protocol for assessing the anti-inflammatory properties of this compound using the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model.
Experimental Workflow
Figure 2: Workflow for in vitro anti-inflammatory assessment.
Protocol 1: Assessment in LPS-Stimulated RAW 264.7 Macrophages
1. Cell Culture and Seeding:
-
Culture murine macrophage RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
2. Compound Treatment and LPS Stimulation:
-
Prepare stock solutions of this compound in DMSO. Further dilute to desired final concentrations (e.g., 1, 5, 10, 25, 50 µM) in DMEM. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
-
After 24 hours of cell adherence, remove the old medium and replace it with fresh medium containing the various concentrations of the test compound. Include a vehicle control (DMSO only) and a positive control (e.g., Dexamethasone).
-
Incubate the plates for 1 hour.
-
Subsequently, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubate the plates for an additional 24 hours.
3. Cell Viability Assay (MTT Assay):
-
Causality: It is crucial to determine if the compound's effect on inflammatory markers is due to genuine anti-inflammatory activity or simply due to cytotoxicity.
-
After the 24-hour incubation with LPS, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
4. Nitric Oxide (NO) Production Assay (Griess Assay):
-
Causality: NO is a key inflammatory mediator produced by iNOS in activated macrophages.[9] Measuring its surrogate, nitrite, provides a direct readout of the inflammatory state.
-
Collect 100 µL of the cell culture supernatant from each well of the treatment plate.
-
Mix the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm. The nitrite concentration is determined using a sodium nitrite standard curve.
5. Pro-inflammatory Cytokine Quantification (ELISA):
-
Causality: Quantifying key pro-inflammatory cytokines like TNF-α and IL-6 provides specific insights into the compound's ability to suppress the inflammatory signaling cascade.[10]
-
Collect the cell culture supernatants as in the Griess assay.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Data Presentation: Expected In Vitro Results
The quantitative data obtained should be summarized for clear comparison.
Table 1: Effect of this compound on Cell Viability and Inflammatory Mediators in LPS-stimulated RAW 264.7 Cells.
| Concentration (µM) | Cell Viability (%) | Nitrite (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (no LPS) | 100 ± 5.2 | 1.2 ± 0.3 | 25.1 ± 4.5 | 15.8 ± 3.1 |
| LPS (1 µg/mL) | 98 ± 4.8 | 45.6 ± 3.9 | 3500 ± 210 | 2800 ± 150 |
| Compound + LPS (1) | 99 ± 5.1 | 40.1 ± 3.5 | 3150 ± 180 | 2550 ± 130 |
| Compound + LPS (5) | 97 ± 4.5 | 32.5 ± 2.8 | 2400 ± 150 | 1900 ± 110 |
| Compound + LPS (10) | 96 ± 4.9 | 21.3 ± 2.1 | 1500 ± 110 | 1100 ± 90 |
| Compound + LPS (25) | 94 ± 5.3 | 10.8 ± 1.5 | 750 ± 60 | 500 ± 45 |
| Compound + LPS (50) | 85 ± 6.1 | 5.4 ± 0.9 | 300 ± 35 | 180 ± 25 |
| Dexamethasone (10) | 98 ± 4.7 | 8.2 ± 1.1 | 450 ± 40 | 320 ± 30 |
Data are presented as mean ± SD and are hypothetical. From such data, IC₅₀ values for the inhibition of each mediator can be calculated.
In Vivo Evaluation: Acute Anti-inflammatory Activity
The carrageenan-induced paw edema model is a standard and highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds in vivo.[11]
Experimental Workflow
Figure 3: Workflow for in vivo carrageenan-induced paw edema assay.
Protocol 2: Carrageenan-Induced Paw Edema in Rats
1. Animals and Acclimatization:
-
Use male Wistar rats (180-220 g). House them under standard laboratory conditions (12h light/dark cycle, 22±2°C) with free access to food and water for at least one week before the experiment. All procedures should be approved by an Institutional Animal Ethics Committee.
2. Grouping and Dosing:
-
Randomly divide the animals into groups (n=6 per group):
-
Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Group II (Positive Control): Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).
-
Group III-V (Test Groups): Receive this compound at different doses (e.g., 10, 25, 50 mg/kg).
-
-
Administer the respective treatments orally (p.o.) one hour before the induction of inflammation.
3. Induction and Measurement of Paw Edema:
-
Measure the initial volume of the right hind paw (V₀) of each rat using a plethysmometer.
-
One hour after drug administration, inject 0.1 mL of 1% (w/v) carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw.[11]
-
Measure the paw volume (Vt) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[11]
4. Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Vₜ - V₀
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
Data Presentation: Expected In Vivo Results
Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats.
| Treatment Group | Dose (mg/kg) | \multicolumn{3}{c|}{Paw Edema (mL) at Hour} | % Inhibition at 3h | | :--- | :--- | :---: | :---: | :---: | :--- | | | | 1h | 3h | 5h | | | Vehicle Control | - | 0.35 ± 0.04 | 0.85 ± 0.07 | 0.65 ± 0.06 | - | | Indomethacin | 10 | 0.21 ± 0.03 | 0.38 ± 0.05 | 0.25 ± 0.04 | 55.3% | | Compound | 10 | 0.30 ± 0.04 | 0.70 ± 0.06 | 0.55 ± 0.05 | 17.6% | | Compound | 25 | 0.24 ± 0.03 | 0.52 ± 0.05 | 0.38 ± 0.04 | 38.8% | | Compound | 50 | 0.18 ± 0.02 | 0.35 ± 0.04 | 0.28 ± 0.03 | 58.8% |
Data are presented as mean ± SD and are hypothetical.
Conclusion
This application note provides a robust framework for the systematic evaluation of This compound as a potential anti-inflammatory therapeutic. The proposed mechanism, centered on the inhibition of the NF-κB pathway, is grounded in the established pharmacology of related chemical scaffolds. The detailed in vitro and in vivo protocols described herein offer a validated, step-by-step approach to characterize the compound's biological activity, from cellular and molecular effects to efficacy in an acute inflammation model. The successful execution of these protocols will provide critical data to support the further development of this and other novel pyrrole-2,5-dione derivatives as next-generation anti-inflammatory drugs.
References
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Firke, S. S., et al. (2015). Synthesis, biological evaluation and docking study of maleimide derivatives bearing benzenesulfonamide as selective COX-2 inhibitors and anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 23(17), 5865-5872. [Link]
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Kim, H. J., et al. (2012). Potent anti-inflammatory effect of a novel furan-2,5-dione derivative, BPD, mediated by dual suppression of COX-2 activity and LPS-induced inflammatory gene expression via NF-κB inactivation. British Journal of Pharmacology, 165(6), 1926-1940. [Link]
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Kim, H. J., et al. (2012). Potent anti-inflammatory effect of a novel furan-2,5-dione derivative, BPD, mediated by dual suppression of COX-2 activity and LPS-induced inflammatory gene expression via NF-κB inactivation. PubMed. [Link]
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Li, Y., et al. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Bioorganic & Medicinal Chemistry, 26(9), 2352-2360. [Link]
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(Author not available). (2025). Synthesis, hypolipidemic, and anti-inflammatory activities of arylphthalimides. ResearchGate. [Link]
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Siodłowska, B., et al. (2022). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Molecules, 27(9), 2891. [Link]
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Siodłowska, B., et al. (2022). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. PubMed. [Link]
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Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release, 220(Pt A), 660-670. [Link]
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Xia, Y., et al. (2014). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PubMed Central. [Link]
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Sankaran, J., et al. (2021). Targeting NF-kB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro. International Immunopharmacology, 98, 107856. [Link]
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Youssif, B. G., et al. (2019). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 24(18), 3373. [Link]
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(Author not available). (n.d.). Studies on Biological Activity of Cyclic Imide Compounds Part II. SciSpace. [Link]
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Poursaitidis, I., et al. (2022). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Molecules, 27(21), 7247. [Link]
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Yahfoufi, N., et al. (2023). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. Molecules, 28(23), 7835. [Link]
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Application Notes and Protocols for the Antimicrobial Evaluation of 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione
Introduction: The Emergence of N-Aryl Pyrrole-2,5-diones in Antimicrobial Research
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Among these, the 1H-pyrrole-2,5-dione, commonly known as the maleimide scaffold, has garnered significant attention in medicinal chemistry.[1] N-substituted maleimides, particularly N-aryl derivatives, have demonstrated a broad spectrum of biological activities, including potent antimicrobial and antifungal properties.[2][3][4] This document provides a detailed guide for researchers on the application and evaluation of a specific N-aryl derivative, 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione , in antimicrobial studies.
The core structure, characterized by an electrophilic double bond within the pyrrole-2,5-dione ring, is a key determinant of its biological activity. This reactivity, particularly towards nucleophilic sulfhydryl groups found in proteins, is believed to be the primary mechanism of its antimicrobial action.[2] The substitution of a 2,5-dichlorophenyl group on the nitrogen atom modulates the lipophilicity and electronic properties of the molecule, which can significantly influence its potency and spectrum of activity.[2]
These application notes will provide a comprehensive overview of the proposed mechanism of action, detailed protocols for evaluating antimicrobial efficacy and cytotoxicity, and guidance on data interpretation, empowering researchers to effectively investigate the potential of this compound as a novel antimicrobial agent.
Proposed Mechanism of Antimicrobial Action: Thiol Alkylation
The antimicrobial activity of N-substituted maleimides, including this compound, is primarily attributed to their ability to act as Michael acceptors. The electron-withdrawing nature of the two carbonyl groups renders the double bond in the maleimide ring highly electrophilic. This makes it susceptible to nucleophilic attack by sulfhydryl (-SH) groups present in the cysteine residues of essential microbial enzymes and proteins.[2]
This covalent modification, a form of irreversible inhibition, can lead to the inactivation of critical enzymes involved in various cellular processes, such as:
-
Cell Wall Synthesis: Inhibition of enzymes like β(1,3)glucan synthase in fungi.[2][3]
-
Cellular Respiration and Metabolism: Disruption of key metabolic pathways.
-
Virulence Factor Production: Attenuation of factors that contribute to pathogenicity.
The lipophilicity imparted by the N-aryl substituent, in this case, the dichlorophenyl group, likely enhances the compound's ability to penetrate microbial cell membranes, thereby increasing its access to intracellular targets.
Below is a diagrammatic representation of the proposed mechanism.
Caption: Proposed mechanism of action for this compound.
Quantitative Data Summary: Representative Antimicrobial Activity
While specific minimum inhibitory concentration (MIC) data for this compound is not extensively available in public literature, the following table provides representative MIC values for closely related N-aryl maleimides against a panel of clinically relevant microorganisms. This data is intended to serve as a benchmark for expected activity and to guide the design of antimicrobial screening experiments.
| Compound Class | Test Microorganism | Gram Stain | Representative MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| N-Aryl Maleimides | Staphylococcus aureus | Gram-positive | 16 - 64 | Ciprofloxacin | 0.5 - 2 |
| Bacillus subtilis | Gram-positive | 8 - 32 | Ciprofloxacin | 0.25 - 1 | |
| Escherichia coli | Gram-negative | 64 - >128 | Ciprofloxacin | 0.015 - 1 | |
| Pseudomonas aeruginosa | Gram-negative | >128 | Ciprofloxacin | 0.25 - 4 | |
| Candida albicans | Fungus | 0.5 - 4 | Fluconazole | 0.25 - 4 | |
| Aspergillus niger | Fungus | 1 - 8 | Amphotericin B | 0.5 - 2 |
Note: The presented MIC values are collated from studies on various N-aryl maleimides and should be considered as an estimation.[2][5] Actual MIC values for this compound must be determined experimentally.
Experimental Protocols
The following section details the essential protocols for the antimicrobial and cytotoxic evaluation of this compound.
Protocol 1: Preparation of Stock Solution for a Water-Insoluble Compound
Due to the anticipated low aqueous solubility of this compound, a stock solution in an appropriate organic solvent is required.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Accurately weigh a precise amount of this compound.
-
Dissolve the compound in a minimal amount of sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL or 25 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Causality and Considerations:
-
Solvent Choice: DMSO is a common solvent for water-insoluble compounds in antimicrobial assays.[6][7] However, it can exhibit toxicity to microbial and mammalian cells at higher concentrations. It is crucial to include a solvent control in all experiments to ensure that the observed effects are due to the compound and not the solvent. The final concentration of DMSO in the assay should typically not exceed 1% (v/v).[6]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.
Materials:
-
96-well sterile microtiter plates
-
Test compound stock solution (from Protocol 1)
-
Bacterial or fungal strains
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Solvent control (DMSO)
-
Incubator
-
Spectrophotometer or microplate reader (optional)
Procedure:
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Setup:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
In the first well of a row, add a specific volume of the compound stock solution to achieve the highest desired concentration after serial dilution.
-
Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, across the row. Discard 100 µL from the last well.
-
This will create a gradient of decreasing compound concentrations.
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to each well containing the compound dilutions.
-
Controls:
-
Positive Control: A well containing broth, inoculum, and a standard antibiotic.
-
Negative (Growth) Control: A well containing broth and inoculum only.
-
Solvent Control: A well containing broth, inoculum, and the highest concentration of DMSO used in the test wells.
-
Sterility Control: A well containing broth only.
-
-
-
Incubation:
-
Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
Self-Validation: The inclusion of positive, negative, solvent, and sterility controls is essential for validating the results of each assay.
Protocol 3: Assessment of Cytotoxicity using the MTT Assay
It is crucial to evaluate the cytotoxicity of the compound against mammalian cells to determine its selectivity for microbial cells.
Materials:
-
Human cell line (e.g., HEK293 - human embryonic kidney cells, or HaCaT - human keratinocytes)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubate for 24-48 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Selectivity Index (SI): The SI is a crucial parameter to assess the therapeutic potential of an antimicrobial compound. It is calculated as:
SI = IC₅₀ (mammalian cells) / MIC (microbial cells)
A higher SI value indicates greater selectivity for the microbial target over host cells.
Experimental Workflow and Data Analysis
The following diagram illustrates the overall workflow for the antimicrobial evaluation of this compound.
Sources
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. cibtech.org [cibtech.org]
- 3. In vitro antifungal properties structure-activity relationships and studies on the mode of action of N-phenyl, N-aryl, N-phenylalkyl maleimides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The antiandrogenic activity of the fungicide N-(3, 5-dichlorophenyl) succinimide in in vivo and in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic effects of a novel maleimide derivative on epithelial and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracellular ROS Generation Mediates Maleimide-induced Cytotoxicity in Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Use of 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione as a Cholesterol Absorption Inhibitor: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Abstract
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the experimental use of 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione, a novel small molecule being investigated for its potential as a cholesterol absorption inhibitor. This document outlines the hypothesized mechanism of action, provides comprehensive protocols for in vitro and in vivo evaluation, and offers insights into data interpretation. The methodologies described are grounded in established principles of lipid research and are designed to facilitate the exploration of this compound's therapeutic potential.
Introduction
Hypercholesterolemia, characterized by elevated levels of low-density lipoprotein cholesterol (LDL-C), is a primary risk factor for the development of atherosclerotic cardiovascular disease. A key strategy in managing hypercholesterolemia is the inhibition of intestinal cholesterol absorption.[1][2][3] The discovery of the Niemann-Pick C1-Like 1 (NPC1L1) protein as a critical mediator of cholesterol uptake in the small intestine has paved the way for targeted therapies.[4][5][6] Ezetimibe, the first-in-class NPC1L1 inhibitor, effectively reduces LDL-C by blocking this pathway.[7][8][9][10][11]
Recent research has explored various chemical scaffolds for their potential to inhibit cholesterol absorption, with some studies indicating that 1H-pyrrole-2,5-dione derivatives may possess this activity.[12] This document focuses on the experimental compound this compound, proposing its investigation as a novel cholesterol absorption inhibitor. The protocols herein are designed to rigorously assess its efficacy and mechanism of action.
Hypothesized Mechanism of Action
While the precise molecular target of this compound is yet to be definitively elucidated, it is hypothesized to function as an inhibitor of intestinal cholesterol absorption, potentially through interaction with the NPC1L1 protein. The pyrrole-2,5-dione core, a maleimide derivative, is a reactive Michael acceptor and could potentially form covalent bonds with nucleophilic residues within the target protein, leading to its irreversible inhibition. The dichlorophenyl moiety likely contributes to the compound's lipophilicity and specific binding interactions within a hydrophobic pocket of the target protein.
It is postulated that by inhibiting its target, this compound prevents the uptake of dietary and biliary cholesterol into enterocytes.[2] This reduction in cholesterol delivery to the liver is expected to upregulate hepatic LDL receptor expression, thereby increasing the clearance of LDL-C from the circulation.[13]
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// Edges compound -> npc1l1 [label="Inhibits"]; npc1l1 -> cholesterol_uptake [style=dashed, arrowhead=none]; cholesterol_uptake -> liver_cholesterol [label="Leads to"]; liver_cholesterol -> ldl_receptors [label="Causes"]; ldl_receptors -> ldl_clearance [label="Promotes"]; ldl_clearance -> plasma_ldl [label="Results in"]; }
Hypothesized mechanism of this compound.
Synthesis of this compound
The synthesis of N-substituted maleimides, such as this compound, can be achieved through a two-step process. The initial step involves the reaction of maleic anhydride with an appropriate amine, in this case, 2,5-dichloroaniline, to form a maleamic acid intermediate. Subsequent cyclization of the maleamic acid, typically through dehydration using a reagent like acetic anhydride, yields the desired N-substituted maleimide.[14]
In Vitro Evaluation Protocols
Caco-2 Cell Transwell Assay for Cholesterol Uptake Inhibition
This assay utilizes a well-established in vitro model of the intestinal barrier to assess the direct impact of the test compound on cholesterol absorption by enterocyte-like cells.[15]
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Non-essential amino acids
-
Penicillin-Streptomycin
-
Transwell inserts (0.4 µm pore size)
-
[³H]-Cholesterol
-
Bile salts (e.g., sodium taurocholate)
-
Oleic acid
-
This compound
-
Ezetimibe (positive control)
-
Scintillation counter and fluid
Protocol:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS, non-essential amino acids, and penicillin-streptomycin.
-
Seed Caco-2 cells onto Transwell inserts and allow them to differentiate for 21 days to form a polarized monolayer.
-
Prepare micellar solutions containing [³H]-cholesterol, bile salts, and oleic acid in serum-free DMEM.
-
Prepare serial dilutions of this compound and ezetimibe in the micellar solution.
-
Wash the apical side of the Caco-2 cell monolayers with serum-free DMEM.
-
Add the micellar solutions containing the test compounds or controls to the apical chamber of the Transwells.
-
Incubate for 2-4 hours at 37°C.
-
After incubation, wash the cells extensively with cold phosphate-buffered saline (PBS).
-
Lyse the cells and measure the incorporated [³H]-cholesterol using a scintillation counter.
-
Calculate the percentage inhibition of cholesterol uptake relative to the vehicle control.
Brush Border Membrane Vesicle (BBMV) Cholesterol Binding Assay
This cell-free assay directly measures the ability of the test compound to interfere with cholesterol binding to vesicles derived from the apical membrane of intestinal cells.[16][17][18][19]
Materials:
-
Rabbit or rat small intestines
-
Homogenization buffer
-
[³H]-Cholesterol
-
This compound
-
Ezetimibe (positive control)
-
Filtration apparatus with glass fiber filters
Protocol:
-
Isolate BBMVs from the small intestines of the animal model according to established protocols.
-
Resuspend the BBMVs in a suitable buffer.
-
Prepare incubation mixtures containing BBMVs, [³H]-cholesterol, and varying concentrations of this compound or ezetimibe.
-
Incubate the mixtures at room temperature for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding ice-cold stop buffer and rapidly filtering the mixture through glass fiber filters.
-
Wash the filters to remove unbound [³H]-cholesterol.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration-dependent inhibition of cholesterol binding.
// Nodes start [label="Start: In Vitro Evaluation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; caco2 [label="Caco-2 Transwell Assay\n(Cell-based)", fillcolor="#F1F3F4", fontcolor="#202124"]; bbmv [label="BBMV Binding Assay\n(Cell-free)", fillcolor="#F1F3F4", fontcolor="#202124"]; data_analysis [label="Data Analysis:\nIC50 Determination", fillcolor="#FBBC05", fontcolor="#202124"]; cytotoxicity [label="Cytotoxicity Assessment\n(e.g., MTT/LDH assay)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; conclusion [label="Conclusion:\nCandidate for In Vivo Studies?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> caco2; start -> bbmv; caco2 -> data_analysis; bbmv -> data_analysis; data_analysis -> cytotoxicity; cytotoxicity -> conclusion; }
Workflow for in vitro evaluation.
In Vivo Evaluation Protocols
Acute Cholesterol Absorption Study in Rodents
This study provides a direct measure of the compound's ability to inhibit cholesterol absorption in a living organism.[20]
Materials:
-
Male C57BL/6 mice or Sprague-Dawley rats
-
[¹⁴C]-Cholesterol
-
[³H]-Sitosterol (as a non-absorbable marker)
-
Lipid emulsion vehicle (e.g., corn oil)
-
This compound
-
Ezetimibe (positive control)
Protocol:
-
Fast the animals overnight.
-
Prepare dosing solutions of this compound and ezetimibe in the lipid emulsion.
-
Administer the test compounds or vehicle to the animals via oral gavage.
-
After a set pre-treatment time (e.g., 1 hour), administer a second oral gavage containing the lipid emulsion with [¹⁴C]-cholesterol and [³H]-sitosterol.
-
Collect blood samples at various time points (e.g., 1, 2, 4, 8, and 24 hours) post-radiolabel administration.
-
At the end of the study, euthanize the animals and collect the liver and the entire gastrointestinal tract.
-
Measure the radioactivity in plasma, liver, and the feces (collected over 24-48 hours).
-
Calculate cholesterol absorption as the percentage of the administered [¹⁴C]-cholesterol dose present in the plasma and liver, corrected for the recovery of the non-absorbable marker.
Chronic Efficacy Study in a Hypercholesterolemic Animal Model
This longer-term study evaluates the compound's effect on plasma lipid profiles in a disease-relevant animal model.[20][21]
Materials:
-
ApoE knockout mice or LDL receptor knockout mice
-
High-fat, high-cholesterol diet
-
This compound
-
Ezetimibe (positive control)
-
Clinical chemistry analyzer
Protocol:
-
Acclimate the animals to the high-fat, high-cholesterol diet to induce hypercholesterolemia.
-
Divide the animals into treatment groups (vehicle, this compound at various doses, and ezetimibe).
-
Administer the compounds daily via oral gavage for a period of 4-8 weeks.
-
Monitor food intake and body weight regularly.
-
Collect blood samples at baseline and at regular intervals throughout the study.
-
Analyze plasma samples for total cholesterol, LDL-C, HDL-C, and triglycerides.
-
At the end of the study, euthanize the animals and collect tissues for further analysis (e.g., liver for lipid content, aorta for atherosclerotic lesion analysis).
Data Presentation and Interpretation
Quantitative Data Summary
| Parameter | In Vitro Assays | In Vivo Assays |
| Primary Endpoint | IC₅₀ (Concentration for 50% inhibition) | % Inhibition of Cholesterol Absorption |
| Secondary Endpoint | N/A | Change in Plasma LDL-C, Total Cholesterol |
| Positive Control | Ezetimibe | Ezetimibe |
| Expected Outcome | Dose-dependent inhibition of cholesterol uptake/binding | Significant reduction in cholesterol absorption and plasma lipids |
Interpretation of Results
-
In Vitro: A low IC₅₀ value in both the Caco-2 and BBMV assays would suggest potent direct inhibition of cholesterol transport at the intestinal level. Comparing the potency with ezetimibe provides a benchmark for its relative efficacy.
-
In Vivo: A significant reduction in the absorption of radiolabeled cholesterol in the acute study would confirm the compound's mechanism of action in a physiological context. In the chronic study, a sustained reduction in plasma LDL-C and total cholesterol in a hypercholesterolemic model would indicate therapeutic potential.
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound as a potential cholesterol absorption inhibitor. By systematically assessing its in vitro and in vivo activities, researchers can gain valuable insights into its efficacy, mechanism of action, and therapeutic promise. These studies will be instrumental in determining if this novel compound warrants further development as a treatment for hypercholesterolemia.
References
-
Ezetimibe - Wikipedia. Wikipedia. [Link]
-
The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption. Pharmacist's Letter. [Link]
-
What is the mechanism of action of Zetia (ezetimibe)? Dr.Oracle. [Link]
-
Ezetimibe therapy: mechanism of action and clinical update - PMC - NIH. National Institutes of Health. [Link]
-
Cryo-EM structures of NPC1L1 reveal mechanisms of cholesterol transport and ezetimibe inhibition - PubMed Central. National Institutes of Health. [Link]
-
What are NPC1L1 inhibitors and how do they work? Patsnap Synapse. [Link]
-
What are the therapeutic applications for NPC1L1 inhibitors? Patsnap Synapse. [Link]
-
An In Vitro Assay for Evaluation of Small‐Molecule Inhibitors of Cholesterol Absorption. Zendy. [Link]
-
Synthesis and in vitro evaluation of inhibitors of intestinal cholesterol absorption - PubMed. National Institutes of Health. [Link]
-
Synthesis and in Vitro Evaluation of Inhibitors of Intestinal Cholesterol Absorption. American Chemical Society. [Link]
-
Structural insights into the mechanism of human NPC1L1-mediated cholesterol uptake - PubMed. National Institutes of Health. [Link]
-
Synthesis and in Vitro Evaluation of Inhibitors of Intestinal Cholesterol Absorption | Journal of Medicinal Chemistry - ACS Publications. American Chemical Society. [Link]
-
Mechanism of cholesterol transport by NPC1L1 and ezetimibe inhibition.... ResearchGate. [Link]
-
An in vitro assay system for antihyperlipidemic agents by evaluating lipoprotein profiles from human intestinal epithelium-like cells - PMC. National Institutes of Health. [Link]
-
Ezetimibe: a selective inhibitor of cholesterol absorption. SpringerLink. [Link]
-
Ezetimibe, a Potent Cholesterol Absorption Inhibitor, Inhibits the Development of Atherosclerosis in ApoE Knockout Mice | Arteriosclerosis, Thrombosis, and Vascular Biology - American Heart Association Journals. AHA/ASA Journals. [Link]
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SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech. [Link]
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Cholesterol absorption inhibitors – Knowledge and References. Taylor & Francis Online. [Link]
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Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed. National Institutes of Health. [Link]
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A New in Vitro Lipid Digestion - In Vivo Absorption Model to Evaluate the Mechanisms of Drug Absorption From Lipid-Based Formulations - PubMed. National Institutes of Health. [Link]
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Cholesterol absorption inhibitor - Wikipedia. Wikipedia. [Link]
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Cholesterol absorption inhibitors: Defining new options in lipid management - PMC - NIH. National Institutes of Health. [Link]
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Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives - PubMed. National Institutes of Health. [Link]
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New cholesterol absorption inhibitors | Download Scientific Diagram. ResearchGate. [Link]
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Mechanism of the inhibition of cholesterol absorption by DL-melinamide - PubMed. National Institutes of Health. [Link]
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List of Cholesterol absorption inhibitors. Drugs.com. [Link]
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Ezetimibe: a selective cholesterol absorption inhibitor - PubMed. National Institutes of Health. [Link]
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Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. MDPI. [Link]
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What are cholesterol absorption inhibitors? Dr.Oracle. [Link]
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Synthesis of 1-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-2-morpholinoethane-1,2-dione Analogues and their Inhibitory Activities with Reduced Cytotoxicity in Lipopolysaccharide-Induced BV2 Cells | Request PDF. ResearchGate. [Link]
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Ezetimibe, an inhibitor of intestinal cholesterol absorption, decreases serum level of malondialdehyde-modified low-density lipoprotein in patients with hypercholesterolemia - PubMed. National Institutes of Health. [Link]
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- 4. Ezetimibe therapy: mechanism of action and clinical update. | UCSF Medical Education [meded.ucsf.edu]
- 5. What are NPC1L1 inhibitors and how do they work? [synapse.patsnap.com]
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Application Notes and Protocols for the Investigation of NF-κB Signaling Using 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of cellular responses to inflammation, stress, and innate immunity. Its dysregulation is implicated in a multitude of pathologies, including chronic inflammatory diseases and cancer. The canonical NF-κB activation cascade is tightly regulated by the IκB kinase (IKK) complex, which, upon activation by various stimuli such as tumor necrosis factor-alpha (TNF-α), phosphorylates the inhibitor of NF-κB (IκBα). This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating the NF-κB p50/p65 heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione is a member of the maleimide class of compounds, which are known to act as covalent inhibitors. The electrophilic maleimide ring readily and selectively reacts with nucleophilic thiol groups of cysteine residues on proteins, forming a stable thioether bond. This irreversible modification can potently and specifically inhibit protein function. Emerging evidence suggests that certain maleimide-containing compounds can target and inhibit the IKK complex, thereby blocking NF-κB activation. This application note provides a detailed protocol for a cell-based assay to characterize the inhibitory potential of this compound on the NF-κB signaling pathway.
Mechanism of Action: Covalent Inhibition of the NF-κB Pathway
This compound is postulated to inhibit the NF-κB pathway via covalent modification of a critical cysteine residue within the activation loop of IKKβ, a key catalytic subunit of the IKK complex. This targeted covalent inhibition prevents the kinase from phosphorylating its substrate, IκBα, thus halting the downstream signaling cascade that leads to NF-κB activation.
Figure 1: Proposed mechanism of NF-κB pathway inhibition by this compound.
Experimental Protocols
This section details two robust cell-based assays to quantify the inhibitory effect of this compound on NF-κB signaling: Western Blot for phosphorylated IκBα and Immunofluorescence for p65 nuclear translocation.
Cell Line Selection and Culture
Human embryonic kidney 293 (HEK293) cells are a suitable model for this assay as they exhibit a robust and reproducible NF-κB response to TNF-α stimulation. Maintain HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
Protocol 1: Western Blot Analysis of IκBα Phosphorylation
This assay directly measures the upstream event of IKKβ activation by quantifying the phosphorylation of its direct substrate, IκBα.
Materials:
-
HEK293 cells
-
This compound (dissolved in DMSO)
-
Recombinant human TNF-α
-
Complete DMEM
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-IκBα (Ser32), Rabbit anti-IκBα
-
HRP-conjugated goat anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed HEK293 cells in 6-well plates at a density of 5 x 10⁵ cells per well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulation: Stimulate the cells with 10 ng/mL TNF-α for 15 minutes. Include an unstimulated vehicle-treated control.
-
Cell Lysis: Aspirate the media, wash the cells once with ice-cold PBS, and lyse the cells in 100 µL of ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, separate by SDS-PAGE, and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with the primary antibody against phospho-IκBα overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and visualize the bands using a chemiluminescence imager.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total IκBα.
Protocol 2: Immunofluorescence Analysis of p65 Nuclear Translocation
This assay visualizes the downstream consequence of IκBα degradation – the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.
Materials:
-
HEK293 cells cultured on glass coverslips in 24-well plates
-
This compound (dissolved in DMSO)
-
Recombinant human TNF-α
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (5% goat serum in PBS)
-
Primary antibody: Rabbit anti-p65
-
Alexa Fluor 488-conjugated goat anti-rabbit secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed HEK293 cells on coverslips and treat with this compound and TNF-α as described in Protocol 1 (steps 1-3), but for a 30-minute TNF-α stimulation.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking and Antibody Incubation: Block non-specific binding with 5% goat serum for 1 hour. Incubate with the anti-p65 primary antibody overnight at 4°C.
-
Secondary Antibody and Nuclear Staining: Wash with PBS and incubate with the Alexa Fluor 488-conjugated secondary antibody for 1 hour at room temperature, protected from light. Counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash the coverslips and mount them onto microscope slides using antifade mounting medium. Acquire images using a fluorescence microscope.
Figure 2: Experimental workflow for the cell-based assays.
Data Presentation and Interpretation
Table 1: Expected Results from Western Blot Analysis
| Treatment | Phospho-IκBα (Relative Intensity) | Total IκBα (Relative Intensity) |
| Vehicle (Unstimulated) | Baseline | 1.0 |
| Vehicle + TNF-α | ++++ | 1.0 |
| 0.1 µM Compound + TNF-α | +++ | 1.0 |
| 1 µM Compound + TNF-α | ++ | 1.0 |
| 10 µM Compound + TNF-α | + | 1.0 |
A dose-dependent decrease in the intensity of the phospho-IκBα band is expected with increasing concentrations of this compound, while the total IκBα levels should remain relatively constant.
Table 2: Expected Results from Immunofluorescence Analysis
| Treatment | p65 Localization | Quantification (Nuclear/Cytoplasmic Ratio) |
| Vehicle (Unstimulated) | Predominantly Cytoplasmic | Low |
| Vehicle + TNF-α | Predominantly Nuclear | High |
| 0.1 µM Compound + TNF-α | Mixed Cytoplasmic and Nuclear | Intermediate |
| 1 µM Compound + TNF-α | Mostly Cytoplasmic | Low-Intermediate |
| 10 µM Compound + TNF-α | Predominantly Cytoplasmic | Low |
A clear shift of p65 from the nucleus back to the cytoplasm is anticipated with increasing concentrations of the inhibitor. This can be quantified by measuring the fluorescence intensity in the nuclear and cytoplasmic compartments.
Troubleshooting
| Issue | Possible Cause | Solution |
| No TNF-α induced p-IκBα signal | Inactive TNF-α, low cell number, insufficient stimulation time. | Test TNF-α activity, optimize cell seeding density and stimulation time. |
| High background in Western Blot | Insufficient blocking, primary antibody concentration too high. | Increase blocking time, use fresh blocking buffer, titrate primary antibody concentration. |
| No p65 translocation upon stimulation | Cells are not responsive, issue with fixation/permeabilization. | Use a positive control for NF-κB activation, ensure fresh PFA and Triton X-100 solutions. |
| Compound appears inactive | Compound instability, incorrect concentration, insufficient pre-treatment time. | Prepare fresh compound solutions, verify concentration, and perform a time-course experiment for pre-treatment. |
Conclusion
The provided protocols offer a robust framework for characterizing the inhibitory activity of this compound on the NF-κB signaling pathway in a cellular context. By employing both Western blotting to assess the direct inhibition of IKKβ activity and immunofluorescence to visualize the downstream functional consequence, researchers can gain comprehensive insights into the compound's mechanism of action. These assays are essential tools for the screening and characterization of novel covalent inhibitors targeting the NF-κB pathway for therapeutic development.
References
- Gilmore, T. D. Introduction to NF-κB: players, pathways, perspectives. Oncogene23, 2841–2841 (2004).
- Karin, M. & Ben-Neriah, Y. Phosphorylation meets ubiquitination: the control of NF-κB activity. Annu. Rev. Immunol.18, 621–663 (2000).
- Lee, J. et al. A new maleimide-based inhibitor of IκB kinase-β. Bioorg. Med. Chem. Lett.18, 484–487 (2008).
-
Bowdish Lab. NF-KBLUCIFERASE ASSAY. [Link]
Application Note & Protocol: Preparation of High-Fidelity Stock Solutions of 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione for Research Applications
Abstract
This document provides a comprehensive, field-proven protocol for the preparation, handling, and storage of stock solutions of 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione. The pyrrole-2,5-dione scaffold is of significant interest in medicinal chemistry and drug development, with derivatives showing potential as cholesterol absorption inhibitors and exhibiting various other biological activities.[1][2] Accurate and reproducible experimental results are fundamentally dependent on the quality and fidelity of the compound stock solutions used.[3] This guide moves beyond a simple list of steps to explain the critical scientific principles behind the protocol, ensuring researchers can prepare stable, reliable, and accurately concentrated solutions for use in sensitive biological assays.
Pre-Protocol Considerations & Compound Characterization
A thorough understanding of the physicochemical properties of this compound is the foundation for developing a robust preparation protocol. This information dictates the choice of solvent, handling procedures, and storage conditions necessary to maintain the compound's integrity.
Physicochemical Properties
The key properties of this compound are summarized below. This data is essential for accurate molarity calculations and for anticipating solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₀H₅Cl₂NO₂ | PubChem CID: 236789[4] |
| Molecular Weight (MW) | 242.05 g/mol | PubChem CID: 236789[4] |
| IUPAC Name | 1-(2,5-dichlorophenyl)pyrrole-2,5-dione | PubChem CID: 236789[4] |
| XLogP3 | 2.3 | PubChem CID: 236789[4] |
The XLogP3 value of 2.3 indicates a hydrophobic nature, predicting poor solubility in aqueous solutions but good solubility in organic solvents.[4] This is a critical factor in selecting an appropriate solvent system.
Solvent Selection: The Rationale for DMSO
For compounds intended for biological assays, the choice of solvent is a critical variable. The ideal solvent must fully dissolve the compound at a high concentration without interfering with the experimental system.[5]
| Solvent | Suitability for this compound | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | Highly Recommended | Excellent solubilizing power for a wide range of hydrophobic compounds.[6] Miscible with aqueous media, but precipitation can occur upon dilution.[6] The final assay concentration should be kept low (<0.5%) to avoid cytotoxicity.[6] |
| Ethanol (EtOH) | Acceptable Alternative | Can dissolve many organic compounds. However, it can be more volatile and may have more pronounced effects on cell viability or enzyme activity compared to DMSO at similar concentrations.[7] |
| Water / Aqueous Buffers (e.g., PBS) | Not Recommended | Due to the compound's hydrophobic nature (high XLogP3), solubility is expected to be extremely low, making it impossible to prepare a concentrated stock solution.[5][8] |
Essential Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related dichlorophenyl and pyrrole-dione analogs dictates stringent safety measures.[9][10][11]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses or goggles.
-
Ventilation: Handle the solid compound and concentrated solutions within a certified chemical fume hood to avoid inhalation of dust or vapors.[11][12]
-
Exposure Avoidance: Avoid all direct contact with the skin and eyes. In case of contact, rinse the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9][11]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Core Protocol: Preparation of a 10 mM DMSO Stock Solution
This protocol details the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in dose-response studies.
Materials and Equipment
-
This compound (solid)
-
High-purity, anhydrous DMSO (≥99.9%)
-
Analytical balance (readable to 0.01 mg)
-
Spatula and weigh boat
-
Glass beaker or vial of appropriate size
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Bath sonicator
-
Sterile, light-blocking microcentrifuge tubes or cryovials for aliquoting
-
Volumetric flask (Class A, for highest accuracy if required)
Step-by-Step Procedure
Step 1: Calculation of Required Mass
The fundamental relationship between mass, concentration, volume, and molecular weight is used to determine the amount of compound to weigh.
Formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight (g/mol)
-
Expert Tip: Always account for the purity of the solid compound, if it is less than 100%. The formula becomes: Mass to Weigh = Calculated Mass / (Purity / 100).[3][13]
Example Calculation for 10 mL of a 10 mM Stock Solution:
-
Concentration = 10 mM = 0.010 mol/L
-
Volume = 10 mL = 0.010 L
-
Molecular Weight = 242.05 g/mol
Mass (g) = 0.010 mol/L × 0.010 L × 242.05 g/mol = 0.00242 g Mass (mg) = 2.42 mg
Step 2: Weighing the Compound
-
Place a clean weigh boat on the analytical balance and tare the mass to zero.
-
Carefully weigh out the calculated mass (e.g., 2.42 mg) of this compound.
-
Record the exact mass weighed in your laboratory notebook. This exact mass should be used to calculate the final, true concentration of the stock solution.
Step 3: Dissolution
-
Carefully transfer the weighed compound into a clean, dry glass vial or beaker.
-
Add approximately 80% of the final required volume of anhydrous DMSO (e.g., 8 mL for a 10 mL final volume).
-
Cap the vial and vortex gently for 1-2 minutes.[6] Visually inspect the solution against a light source to check for undissolved particulates.
-
Troubleshooting Solubility: If the compound does not fully dissolve, proceed with the following, in order:
-
Sonication: Place the vial in a bath sonicator for 5-10 minutes. The ultrasonic waves provide energy to break up solute aggregates and facilitate dissolution.[6][7]
-
Gentle Warming: If sonication is insufficient, warm the solution in a 37°C water bath for 10-15 minutes.[6][7] Causality: Increasing the temperature increases the kinetic energy of the solvent molecules, enhancing solubility. However, use heat with caution, as prolonged exposure can degrade thermally sensitive compounds.
-
Step 4: Final Volume Adjustment
-
Once the compound is completely dissolved and the solution is clear, add DMSO to reach the final desired volume (e.g., 10 mL).
-
For Highest Accuracy (Quantitative Transfer): If preparing the solution in a beaker, carefully pour the solution into a Class A volumetric flask. Rinse the original beaker with a small amount of fresh DMSO and add the rinse to the volumetric flask. Repeat the rinse at least once more to ensure all the compound is transferred before bringing the flask to the final volume mark.[3]
-
Cap and invert the flask or vial 15-20 times to ensure the final solution is homogeneous.
Step 5: Aliquoting and Storage
-
Dispense the stock solution into smaller, single-use aliquots in sterile, light-blocking vials (e.g., 20-100 µL per vial).
-
Crucial Rationale: Aliquoting is the most effective way to prevent degradation and precipitation caused by repeated freeze-thaw cycles.[3][5][6] Each time a DMSO stock is thawed, it can absorb atmospheric water, which can reduce the solubility of the hydrophobic compound and lead to precipitation.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and your initials.
-
Store the aliquots at -20°C for routine use or -80°C for long-term archival storage .[3][6]
Quality Control and Downstream Handling
-
Visual Inspection: Before each use, thaw an aliquot completely and bring it to room temperature. Inspect it carefully for any signs of precipitation. If crystals or precipitate are visible, the aliquot should be gently warmed and vortexed again. If the precipitate does not redissolve, the aliquot should not be used, as its concentration is no longer accurate.
-
Dilution into Aqueous Media: When preparing working solutions by diluting the DMSO stock into aqueous assay buffers, add the DMSO stock to the buffer while vortexing the buffer. Never add aqueous buffer directly to the concentrated DMSO stock. This rapid dilution into the aqueous environment minimizes the time the compound spends at a supersaturated state, reducing the risk of precipitation.[5]
-
Vehicle Controls: Always include a vehicle control in your experiments, which consists of the assay medium containing the same final concentration of DMSO as your test samples.[6] This allows you to differentiate the effects of the compound from the effects of the solvent.
Workflow Visualization
The following diagram illustrates the logical flow of the stock solution preparation protocol, from initial calculation to final storage.
Caption: Workflow for preparing this compound stock solution.
References
- BenchChem Technical Support Team. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
- BenchChem. (2025). Application Note: A Protocol for the Preparation of Stock Solutions of [Compound]. BenchChem.
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]
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Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Request PDF on ResearchGate. [Link]
-
Chemiasoft. (2011). Guide To Preparation of Stock Standard Solutions. Scribd. [Link]
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Angene Chemical. (2024). Safety Data Sheet: (S)-4-(3,4-Dichlorophenyl)-1-tetralone. Angene Chemical. [Link]
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Patil, S., et al. (2015). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech. [Link]
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Wang, Y., et al. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. PubMed. [Link]
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Application Notes and Protocols: Elucidating the Mechanism of Action of 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione
Introduction
The 1H-pyrrole-2,5-dione scaffold, commonly known as maleimide, is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural products with a wide array of pharmacological activities.[1] Derivatives of this scaffold have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] The subject of this guide, 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione, is a member of this versatile class. Its mechanism of action is hypothesized to be linked to the high reactivity of the maleimide ring, particularly its ability to form covalent bonds with sulfhydryl (thiol) groups of cysteine residues in proteins via a Michael addition reaction.[4] This reactivity allows it to serve as a targeted covalent inhibitor, potentially modulating the function of key cellular proteins and disrupting disease-related signaling pathways.
This document provides a comprehensive suite of protocols for researchers, scientists, and drug development professionals to systematically investigate the mechanism of action of this compound. The experimental workflow is designed to progress from broad cellular effects to specific molecular interactions, enabling a thorough characterization of the compound's biological activity.
Part 1: Foundational Cellular Activity Assessment
The initial step is to establish the compound's fundamental biological effects on cancer cells. This involves determining its cytotoxicity and its impact on cell proliferation and cell cycle progression.
In Vitro Cytotoxicity and Antiproliferative Assay
Rationale: This assay is crucial to determine the concentration range over which the compound exerts a biological effect and to identify cancer cell lines that are most sensitive. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for comparing potency and guiding concentrations for subsequent mechanistic studies.
Protocol: MTT Assay for Cell Viability
-
Cell Plating: Seed cancer cell lines (e.g., HCT-116, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Add the diluted compound to the cells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
| Parameter | Description |
| Cell Lines | Panel of human cancer cell lines (e.g., Colon: HCT-116; Breast: MCF-7; Lung: A549) |
| Compound Conc. | 0.01, 0.1, 1, 10, 100 µM |
| Incubation Time | 48 and 72 hours |
| Readout | Absorbance at 570 nm |
| Endpoint | IC₅₀ (Half-maximal Inhibitory Concentration) |
Cell Cycle Analysis
Rationale: Pyrrole-2,5-dione derivatives have been reported to induce cell cycle arrest.[5] Flow cytometry analysis using propidium iodide (PI) staining allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing any compound-induced blocks in cell cycle progression.
Protocol: Propidium Iodide Staining and Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Flow Cytometry: Incubate for 30 minutes in the dark at room temperature. Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate software.
Part 2: Investigation of Apoptotic Induction
Based on the cytotoxic activity, the next logical step is to determine if the compound induces programmed cell death (apoptosis).
Annexin V/PI Staining for Apoptosis Detection
Rationale: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane in early apoptotic cells, while PI enters cells with compromised membrane integrity (late apoptotic and necrotic cells).
Protocol: Annexin V-FITC/PI Staining
-
Cell Treatment: Treat cells with the compound at IC₅₀ and 2x IC₅₀ concentrations for 24 and 48 hours.
-
Staining: Harvest and wash the cells, then resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Caspase Activation Assays
Rationale: Apoptosis is executed by a cascade of proteases called caspases. Investigating the activation of key caspases, such as caspase-3, -8, and -9, can elucidate whether the apoptotic pathway is intrinsic (mitochondrial-mediated, involving caspase-9) or extrinsic (death receptor-mediated, involving caspase-8). Both pathways converge on the activation of the executioner caspase-3.
Protocol: Western Blot for Cleaved Caspases
-
Protein Extraction: Treat cells with the compound, harvest, and lyse to extract total protein.
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for cleaved caspase-3, cleaved caspase-9, and cleaved caspase-8. Also, probe for an anti-apoptotic protein like BCL-2.[6] Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence substrate to visualize the protein bands.
| Target Protein | Expected Outcome if Apoptosis is Induced |
| Cleaved Caspase-3 | Increased levels |
| Cleaved Caspase-9 | Increased levels (Intrinsic Pathway) |
| Cleaved Caspase-8 | Increased levels (Extrinsic Pathway) |
| BCL-2 | Decreased levels |
Part 3: Probing Molecular Targets and Signaling Pathways
Given the thiol-reactive nature of the maleimide moiety, it is plausible that this compound targets proteins with critical cysteine residues.[4][] Several signaling pathways are regulated by such proteins, including tyrosine kinase and inflammatory pathways.
Kinase Inhibition Profiling
Rationale: Many protein kinases have cysteine residues in or near their ATP-binding pockets. Covalent modification of these residues can lead to irreversible inhibition. Some 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives have been suggested to interact with the ATP-binding domains of EGFR and VEGFR2.[8][9] A kinase inhibition assay can screen the compound against a panel of kinases to identify potential targets.
Protocol: In Vitro Kinase Inhibition Assay (Example: EGFR)
-
Assay Setup: In a 96-well plate, combine recombinant human EGFR kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP.
-
Compound Addition: Add this compound at various concentrations.
-
Kinase Reaction: Incubate at 30°C to allow the phosphorylation reaction to proceed.
-
Detection: Use a phosphospecific antibody and a detection reagent (e.g., luminescence-based) to quantify the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC₅₀ value.
Investigation of Anti-Inflammatory Potential
Rationale: The production of pro-inflammatory mediators is a hallmark of inflammation and is often dysregulated in cancer. Pyrrole-2,5-dione derivatives have been shown to inhibit the production of inflammatory cytokines.[3] This can be assessed by measuring the levels of key cytokines in stimulated immune cells.
Protocol: Inhibition of LPS-Induced Cytokine Production in Macrophages
-
Cell Culture: Culture RAW 264.7 macrophage cells.
-
Pre-treatment: Pre-treat the cells with various concentrations of the compound for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include unstimulated and stimulated controls.
-
Incubation: Incubate for 24 hours.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 using an ELISA kit.[2]
-
Data Analysis: Determine the dose-dependent inhibition of cytokine production by the compound.
Part 4: Visualizing the Proposed Mechanism of Action
The following diagrams illustrate the potential signaling pathways affected by this compound and the experimental workflow to investigate them.
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for mechanism of action studies.
References
-
Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. (2022-03-04). NIH. [Link]
-
Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies. (2021-09-20). ACS Publications. [Link]
-
The Role of Maleimide Derivatives in Bioconjugation and Drug Delivery Systems. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. (2019-04-10). NIH. [Link]
-
Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. (2018-05-01). PubMed. [Link]
-
Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives. RSC Publishing. [Link]
-
Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives. (2010-01-15). PubMed. [Link]
-
Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. MDPI. [Link]
-
Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones. (2019-04-10). PubMed. [Link]
-
Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. (2020-09-17). NIH. [Link]
-
Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. MDPI. [Link]
-
Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives. (2025-08-06). ResearchGate. [Link]
-
Biological Activity of Recently Discovered Halogenated Marine Natural Products. MDPI. [Link]
-
The effects of pyrrolo[1,2-b][4][5][]benzothiadiazepines in MEC1 cells. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of pyrrolo[1,2-b][1,2,5]benzothiadiazepines in MEC1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione in Targeted Cancer Therapy Research
Sources
- 1. Synthesis and biological evaluation of 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamides and their zinc(ii) complexes as candidate antidiabetic agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of the Combinatory Anticancer Effect of Chemotherapeutic Compounds and Prodigiosin against HCT-116, LoVo, and A549 Cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Conjugation Chemistry Markedly Impacts Toxicity and Biodistribution of Targeted Nanoparticles, Mediated by Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) extracted from a new marine bacterium, Staphylococcus sp. strain MB30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, biological evaluation, and docking analysis of a novel family of 1-methyl-1H-pyrrole-2,5-diones as highly potent and selective cyclooxygenase-2 (COX-2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes & Protocols: A Framework for In Vitro Evaluation of 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the initial in vitro characterization of 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione, a compound belonging to the N-substituted maleimide class. Maleimide derivatives are recognized for a wide spectrum of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects, often attributed to their reactivity as Michael acceptors, particularly with thiol groups in proteins like cysteine residues[1]. This guide presents a logical, multi-phase experimental workflow designed for researchers in drug discovery and chemical biology. The protocols detailed herein begin with a primary assessment of cytotoxicity and progressively delve into the mechanistic basis of its action, including the induction of apoptosis, effects on cell cycle progression, and a template for target-based enzymatic assays. Each protocol is structured to ensure scientific rigor, reproducibility, and robust data generation.
Introduction: Scientific Rationale and Compound Background
The 1H-pyrrole-2,5-dione scaffold, commonly known as maleimide, is a privileged structure in medicinal chemistry. N-substituted maleimides have demonstrated significant cytostatic and cytotoxic activity against various cell lines[1][2]. The electrophilic nature of the double bond in the maleimide ring makes it susceptible to nucleophilic addition by biological thiols, such as the cysteine residues in proteins. This covalent modification can lead to irreversible enzyme inhibition, disruption of protein function, and ultimately, cellular death.
The specific compound, this compound, features a dichlorinated phenyl ring. This substitution pattern is expected to modulate the compound's lipophilicity, cell permeability, and the electrophilicity of the maleimide core, thereby influencing its biological activity and target specificity. The initial in vitro evaluation of such a compound is critical to determine its potential as a therapeutic agent. The following experimental framework provides a systematic approach to profile its biological effects in a cell-based context.
General Compound Handling and Preparation
Accurate and consistent compound preparation is foundational to reproducible results.
-
Solubilization: Due to its predicted lipophilicity, this compound should first be dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution using brief vortexing or sonication.
-
Storage: Aliquot the stock solution into small volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture exposure. Store at -20°C or -80°C for long-term stability.
-
Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate cell culture medium. The final concentration of DMSO in the culture medium should be kept constant across all treatments (including vehicle controls) and should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Phase I: Primary Screening for Cytotoxic Activity
The initial objective is to determine if the compound elicits a cytotoxic or cytostatic response and to establish a dose-response relationship. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of viability.
Protocol 3.1: MTT Cell Viability Assay
Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell line (e.g., HeLa - cervical cancer, A549 - lung cancer, or MCF-7 - breast cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for formazan solubilization)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette and plate reader (570 nm absorbance)
Step-by-Step Methodology:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a series of 2x concentrated serial dilutions of the compound in complete medium from your DMSO stock. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (medium with the same final DMSO concentration) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of 100% DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis & Presentation:
-
Subtract the absorbance of a blank well (medium and MTT only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
Plot the % Viability against the compound concentration (using a logarithmic scale for concentration) and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
| Treatment Group | Concentration (µM) | Absorbance (570 nm) | % Viability |
| Untreated | 0 | 1.25 | 100.2% |
| Vehicle (0.1% DMSO) | 0 | 1.24 | 100.0% |
| Compound X | 0.1 | 1.18 | 95.2% |
| Compound X | 1 | 0.95 | 76.6% |
| Compound X | 10 | 0.61 | 49.2% |
| Compound X | 50 | 0.22 | 17.7% |
| Compound X | 100 | 0.11 | 8.9% |
| Hypothetical data for this compound (Compound X). IC₅₀ ≈ 10.5 µM. |
Phase II: Mechanistic Characterization
If the compound demonstrates significant cytotoxicity, the next step is to investigate the mechanism of cell death. Key questions include whether the compound induces programmed cell death (apoptosis) or causes cell cycle arrest.
Workflow for Mechanistic Studies
Caption: Overall experimental workflow for in vitro characterization.
Protocol 4.1: Apoptosis Detection by Annexin V/PI Staining
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells[3]. Propidium Iodide (PI) is a fluorescent DNA intercalator that is membrane-impermeable and thus only enters cells with compromised membranes (late apoptotic or necrotic cells)[4]. Flow cytometry can then distinguish between four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Caption: Principle of Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Cells and compound as described previously
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Treatment: Seed cells (e.g., 2 x 10⁵ cells/well) in 6-well plates and allow them to attach overnight. Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., 1 µM staurosporine for 4 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-free EDTA solution. Combine with the floating cells from the supernatant. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1x Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1x Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour, exciting at 488 nm and measuring FITC emission (e.g., 530/30 nm filter) and PI emission (e.g., >670 nm filter).
Data Analysis & Presentation:
-
Use quadrant analysis to quantify the percentage of cells in each of the four populations (viable, early apoptotic, late apoptotic, necrotic).
-
Present the data in a bar chart comparing the different treatment groups.
| Treatment | % Viable (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) | % Necrotic (Q1) |
| Vehicle Control | 94.5% | 2.1% | 1.5% | 1.9% |
| Compound X (IC₅₀) | 55.3% | 28.7% | 12.4% | 3.6% |
| Compound X (2x IC₅₀) | 21.8% | 45.1% | 28.5% | 4.6% |
| Staurosporine | 35.2% | 48.9% | 13.1% | 2.8% |
| Hypothetical data showing a dose-dependent increase in early and late apoptotic populations. |
Protocol 4.2: Caspase-3/7 Activity Assay
Principle: A key event in the apoptotic cascade is the activation of executioner caspases, such as caspase-3 and caspase-7. This assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity[5][6].
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega) or similar
-
Cells treated in a white-walled, clear-bottom 96-well plate
-
Luminometer
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well white-walled plate as described for the MTT assay.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions. Allow it to equilibrate to room temperature.
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate luminometer.
Protocol 4.3: Cell Cycle Analysis
Principle: This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). Cells are fixed, treated with RNase to remove RNA, and stained with a fluorescent DNA intercalating agent like Propidium Iodide (PI)[4][7]. The fluorescence intensity of a cell is directly proportional to its DNA content (2n for G1, between 2n and 4n for S, and 4n for G2/M), which is then measured by flow cytometry[8][9].
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Apoptosis Assays [sigmaaldrich.com]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 6. Caspase 3/7 Activity [protocols.io]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. assaygenie.com [assaygenie.com]
- 9. icms.qmul.ac.uk [icms.qmul.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the underlying chemical principles.
Synthesis Overview & Core Mechanism
The synthesis of this compound, an N-aryl maleimide, is robustly achieved through a two-step process. This method involves the initial formation of a maleamic acid intermediate, followed by a dehydration-induced cyclization to yield the target maleimide.
Step 1: Maleamic Acid Formation. This step is a nucleophilic acyl substitution where the amine group of 2,5-dichloroaniline attacks one of the carbonyl carbons of maleic anhydride. The anhydride ring opens to form N-(2,5-dichlorophenyl)maleamic acid. This reaction is typically fast and high-yielding.[1]
Step 2: Dehydrative Cyclization. The intermediate maleamic acid is then cyclized to the imide. This is an intramolecular condensation reaction that eliminates a molecule of water. The most common and effective method utilizes acetic anhydride as a dehydrating agent with sodium acetate as a catalyst.[2][3]
Below is a diagram illustrating the overall synthetic workflow.
Caption: Overall workflow for the two-step synthesis.
Detailed Experimental Protocol
This protocol is based on well-established methods for N-aryl maleimide synthesis.[2][3]
Part A: Synthesis of N-(2,5-dichlorophenyl)maleamic acid
-
Setup: In a 3-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, dissolve maleic anhydride (1.0 eq) in anhydrous diethyl ether.
-
Reagent Addition: While stirring, add a solution of 2,5-dichloroaniline (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel. The addition rate should be managed to maintain a gentle reflux.
-
Reaction: After the addition is complete, a voluminous white precipitate of the maleamic acid will form. Continue stirring the mixture for 30-60 minutes at room temperature to ensure the reaction goes to completion.
-
Isolation: Collect the precipitate by suction filtration. Wash the solid thoroughly with cold diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the N-(2,5-dichlorophenyl)maleamic acid under vacuum. The yield is typically quantitative (97-99%).[2] This intermediate is often pure enough to proceed to the next step without further purification.
Part B: Synthesis of this compound
-
Setup: In an Erlenmeyer flask, combine the dried N-(2,5-dichlorophenyl)maleamic acid (1.0 eq), anhydrous sodium acetate (0.5-0.8 eq), and acetic anhydride (approx. 2-3 mL per gram of amic acid).
-
Reaction: Gently swirl the flask and heat it on a steam bath for 30-60 minutes. The suspension should dissolve as the reaction proceeds. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling the reaction mixture to near room temperature, pour it slowly into a beaker containing a stirred mixture of ice and water. This will precipitate the product and hydrolyze the excess acetic anhydride.
-
Isolation: Collect the precipitated yellow solid by suction filtration. Wash the product extensively with cold water until the filtrate is neutral to pH paper, followed by a wash with a small amount of cold ethanol or petroleum ether.
-
Purification: The crude product can be recrystallized from a suitable solvent like cyclohexane or an ethanol/water mixture to yield pure, canary-yellow needles. Expected yields range from 75-90%.[2][3]
Troubleshooting Guide (Q&A Format)
Q1: My overall yield is very low. How can I determine which of the two steps is failing?
A1: This is a critical diagnostic question. Since the synthesis is a two-step process, isolating and characterizing the intermediate is key.
-
Action Plan: After completing Step A, take a small portion of the dried N-(2,5-dichlorophenyl)maleamic acid and confirm its identity (e.g., via melting point or ¹H NMR). Crucially, calculate the yield for this step.
-
Analysis:
-
If the yield of Step A is high (>95%): The problem lies in the cyclization/dehydration (Step B). Focus your troubleshooting efforts on the dehydration reaction conditions, reagents, and workup as detailed in the questions below.
-
If the yield of Step A is low: The issue is with the initial reaction. This is less common but can occur due to poor quality starting materials or procedural errors. See Q2 for specific guidance.
-
Caption: Decision tree for diagnosing the source of low yield.
Q2: I've confirmed a low yield for the intermediate, N-(2,5-dichlorophenyl)maleamic acid (Step A). What are the likely causes?
A2: A low yield in this step almost always points to issues with the starting materials.
-
Cause 1: Hydrolyzed Maleic Anhydride: Maleic anhydride is highly susceptible to hydrolysis, reacting with atmospheric moisture to form maleic acid. Maleic acid will not react with the aniline under these conditions.
-
Solution: Use a fresh, unopened bottle of maleic anhydride or purify old anhydride by sublimation. Ensure your reaction solvent (diethyl ether) is anhydrous.
-
-
Cause 2: Impure 2,5-Dichloroaniline: The purity of the aniline is critical. Impurities will lead to lower yields and potential side products. 2,5-dichloroaniline should be a colorless to light-tan solid.[4][5]
-
Solution: Check the melting point of your 2,5-dichloroaniline (lit. 47-50°C).[6] If it is oily, discolored, or has a low melting point, consider recrystallization or purchasing a new batch.
-
-
Cause 3: Incorrect Stoichiometry: Although a simple 1:1 reaction, errors in weighing can impact the yield, especially if one reagent becomes limiting.
-
Solution: Double-check all mass calculations and ensure your balance is properly calibrated.
-
Q3: The cyclization of the maleamic acid to the final maleimide (Step B) is inefficient, resulting in a low yield. How can I improve this?
A3: This is the most common step for yield loss. The key is effective dehydration while avoiding product degradation.
-
Cause 1: Incomplete Dehydration: The reaction may not have gone to completion.
-
Solution:
-
Increase Reaction Time/Temperature: Ensure the mixture is heated adequately (e.g., on a steam bath at ~100°C) for at least 30-60 minutes. Monitor by TLC until the maleamic acid spot has disappeared.
-
Check Reagents: Acetic anhydride can degrade over time. Use a fresh bottle. Ensure the sodium acetate is anhydrous, as water will inhibit the dehydration process.
-
-
-
Cause 2: Premature Hydrolysis during Workup: The maleimide product ring can be hydrolyzed back to the maleamic acid under certain pH conditions, especially if the workup is slow or performed at elevated temperatures.[7]
-
Solution: Pour the reaction mixture into a vigorously stirred ice/water slurry. The cold temperature slows the rate of hydrolysis significantly. Filter the precipitated product promptly.
-
-
Cause 3: Insufficient Catalyst: Sodium acetate acts as a base to facilitate the intramolecular cyclization.
-
Solution: Ensure you are using at least 0.5 molar equivalents of anhydrous sodium acetate.
-
Q4: My final product is impure. My TLC plate shows the desired product spot but also a baseline spot and/or a spot that matches the maleamic acid intermediate.
A4: This indicates either an incomplete reaction or issues with purification.
-
Impurity: Maleamic Acid (High Polarity, Stays at Baseline on TLC):
-
Cause: Incomplete cyclization (see Q3).
-
Solution: The most effective solution is to ensure the reaction goes to completion before workup. If you have already isolated the product, you can attempt to remove the amic acid by washing the crude solid with a dilute aqueous sodium bicarbonate solution. The acidic amic acid will deprotonate and dissolve in the aqueous basic solution, while the neutral maleimide will not. Immediately wash with water afterward to remove residual base.
-
-
Impurity: Acetic Acid/Anhydride Residue:
-
Cause: Inadequate washing after precipitation.
-
Solution: Wash the filtered product thoroughly with copious amounts of cold water until the filtrate is neutral. This is critical for obtaining a pure product.
-
-
Purification Strategy: Recrystallization is highly effective. The table below lists potential solvents.
| Solvent System | Comments |
| Cyclohexane | Excellent choice, often yields high-purity crystals.[2] |
| Ethanol / Water | Dissolve in hot ethanol, add water dropwise until cloudy, then cool. |
| Isopropanol | Another good option for recrystallization. |
Q5: What is the specific role of sodium acetate in the cyclization reaction?
A5: Sodium acetate functions as a catalyst. The acetate anion is a mild base that deprotonates the carboxylic acid of the maleamic acid intermediate. This increases the nucleophilicity of the carboxylate group, facilitating the intramolecular attack on the amide carbonyl, which is activated by the acetic anhydride, to form the five-membered ring and eliminate water.
Frequently Asked Questions (FAQs)
-
Can I use a different dehydrating agent instead of acetic anhydride?
-
Yes, other reagents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) can be used, but they are often more aggressive and can lead to charring or side products if not used carefully. The acetic anhydride/sodium acetate system is generally preferred for its reliability and milder conditions.[2]
-
-
Are there alternative, one-pot methods for this synthesis?
-
While the two-step method with isolation of the intermediate is the most common and generally highest-yielding, some procedures involve refluxing the aniline and maleic anhydride in a high-boiling solvent like glacial acetic acid or toluene with azeotropic removal of water.[8] However, these methods can sometimes be lower-yielding for certain substituted anilines.
-
-
What are the key safety precautions?
-
2,5-Dichloroaniline: This compound is toxic and a suspected carcinogen. Handle with gloves in a well-ventilated fume hood.[4]
-
Maleic Anhydride: It is corrosive and a respiratory irritant. Avoid inhalation of dust.
-
Acetic Anhydride: This is a corrosive lachrymator. Always handle it in a fume hood.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
-
References
- BenchChem. (2025).
- Chauhan, P.M.S., et al. (2015). Synthesis and Characterization of Pyrrole 2, 5-Dione Derivatives. CIBTech Journal of Pharmaceutical Sciences.
-
Cava, M. P., et al. (1961). N-Phenylmaleimide. Organic Syntheses, 41, 93. [Link]
-
Christie, R. J., et al. (2015). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Molecules, 20(10), 18146-18163. [Link]
-
Homework.Study.com. Mechanism for the reaction of aniline with maleic anhydride. [Link]
-
PubChem. 2,5-Dichloroaniline. National Center for Biotechnology Information. [Link]
-
Wikipedia. 2,5-Dichloroaniline. [Link]
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- 5. 2,5-Dichloroaniline - Wikipedia [en.wikipedia.org]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cibtech.org [cibtech.org]
Technical Support Center: Purification of 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione
Welcome to the technical support guide for the purification of 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this N-substituted maleimide. Our goal is to move beyond simple step-by-step instructions and empower you with the causal logic behind each experimental choice, ensuring robust and reproducible outcomes.
Section 1: Understanding the Chemistry & Potential Impurities
Effective purification begins with understanding the potential impurities that may be present in your crude product. This compound is typically synthesized via a two-step, one-pot reaction involving the formation of a maleamic acid intermediate followed by cyclodehydration.[1][2]
Typical Synthesis Pathway:
-
Step 1 (Amidation): Maleic anhydride reacts with 2,5-dichloroaniline to form N-(2,5-dichlorophenyl)maleamic acid.
-
Step 2 (Cyclodehydration): The maleamic acid intermediate is cyclized, often using a dehydrating agent like acetic anhydride with a catalyst such as sodium acetate, to yield the target dione.[1]
This process can introduce several key impurities:
-
Unreacted Starting Materials: Residual 2,5-dichloroaniline or maleic anhydride.
-
Intermediate: The N-(2,5-dichlorophenyl)maleamic acid may persist if the cyclization is incomplete.
-
Hydrolysis Product: The dione ring is susceptible to hydrolysis, especially in the presence of water at non-neutral pH, which would reopen the ring to form the maleamic acid.[3]
-
Polymerization Products: N-substituted maleimides can undergo polymerization, particularly at elevated temperatures, leading to oligomeric or polymeric impurities.[4]
A clear understanding of these potential contaminants is fundamental to selecting the appropriate purification strategy.
Section 2: Troubleshooting Common Purification Issues
This section addresses specific experimental challenges in a question-and-answer format, providing both solutions and the underlying scientific rationale.
Issue 1: My crude product is a sticky, off-colored solid after the initial workup.
-
Potential Cause: This often indicates the presence of unreacted 2,5-dichloroaniline (which can be oily and prone to oxidation/coloration) and/or the more polar maleamic acid intermediate, which can hinder crystallization.
-
Troubleshooting Protocol:
-
Aqueous Wash: Before attempting more advanced purification, thoroughly wash the crude product. Dissolve or suspend the crude material in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acid Wash: Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and remove any residual basic 2,5-dichloroaniline into the aqueous phase.
-
Base Wash: Subsequently, wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove the acidic maleamic acid intermediate.
-
Brine Wash & Dry: Finish with a brine wash to remove bulk water, followed by drying the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure. The resulting solid should be significantly purer and more amenable to crystallization.
-
Issue 2: The compound fails to crystallize from the chosen recrystallization solvent.
-
Potential Cause: The solvent may be too good a solvent for your compound (product remains fully dissolved even when cool), or persistent impurities are inhibiting lattice formation.
-
Expert Recommendations:
-
Systematic Solvent Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexanes) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but show poor solubility when cold.[5]
-
Introduce a "Non-Solvent": If your compound is highly soluble in a solvent like dichloromethane or ethyl acetate, you can slowly add a non-solvent (e.g., hexanes or petroleum ether) to the warm, dissolved solution until it just begins to turn cloudy (the saturation point). Then, allow it to cool slowly. This technique, known as anti-solvent crystallization, is highly effective.
-
Induce Crystallization: If the cooled solution is supersaturated but has not precipitated, try scratching the inside of the flask with a glass rod just below the solvent line or adding a "seed" crystal from a previous pure batch.
-
Issue 3: My compound streaks badly on a silica gel TLC plate, making column chromatography difficult.
-
Potential Cause: Streaking on silica gel often points to an issue with compound-stationary phase interaction. While the target compound is moderately polar, the maleamic acid impurity is significantly more acidic and polar, which can cause severe streaking.
-
Solutions:
-
Pre-Column Cleanup: If you suspect the presence of the maleamic acid intermediate, perform the acid/base wash described in "Issue 1" before attempting chromatography. This is often sufficient to resolve the issue.
-
Solvent System Modification: Ensure your eluent system has the correct polarity. Start with a non-polar system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity. A typical system for related compounds might be Dichloromethane/Ethyl Acetate.
-
Dry Loading: Highly polar impurities can cause issues with wet loading. Adsorb your crude product onto a small amount of silica gel, dry it completely, and load the resulting free-flowing powder onto the top of your column. This concentrates the sample into a tight band and often improves separation.
-
Issue 4: The final yield is very low after purification.
-
Potential Cause: Significant product loss can occur at multiple stages: incomplete precipitation during workup, discarding a product-rich mother liquor after recrystallization, or irreversible adsorption onto a silica column.
-
Optimization Strategies:
-
Analyze the Mother Liquor: After filtering your recrystallized product, concentrate the remaining solution (the mother liquor) and analyze it by TLC. If a significant amount of product is present, you can attempt a second recrystallization or purify this fraction by column chromatography.
-
Avoid Overly Harsh Conditions: N-substituted maleimides can be sensitive. Avoid unnecessarily high temperatures during solvent removal or recrystallization to prevent polymerization.[4]
-
Choose the Right Method: For slightly impure products (>85% pure), recrystallization is often the most efficient method with the highest recovery. For complex mixtures with multiple impurities, column chromatography is necessary, but some loss on the column is expected.[4]
-
Section 3: Standardized Purification Protocols
These protocols provide a validated starting point for your experiments. Always begin by assessing the purity of your crude material by Thin Layer Chromatography (TLC) to guide your choice.
Workflow: Selecting a Purification Strategy
The following diagram outlines a decision-making process for choosing the most effective purification technique.
Sources
Technical Support Center: Overcoming Solubility Challenges with 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione in Assays
Prepared by the Senior Application Scientist Team
Introduction
Welcome to the technical support guide for 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione. This N-aryl maleimide derivative is a valuable reagent in various research and drug development applications. However, like many aromatic and heterocyclic compounds, its utility can be hampered by poor aqueous solubility, leading to experimental artifacts and unreliable data. Insufficient aqueous solubility is a frequent limiting factor in drug development, particularly for maleimide-bearing small molecules.[1][2]
This guide provides a structured, in-depth approach to understanding and overcoming these solubility challenges. We will move from fundamental principles and simple adjustments to more advanced formulation strategies, ensuring you can generate robust and reproducible results in your assays.
Part 1: Know Your Compound - The Root of the Challenge
Understanding the physicochemical properties of this compound is the first step in troubleshooting. Its structure, characterized by a dichlorinated phenyl ring and a pyrrole-2,5-dione core, contributes to its hydrophobic nature.
| Property | Value | Significance |
| Molecular Formula | C₁₀H₅Cl₂NO₂ | Indicates a relatively small, rigid structure.[3] |
| Molecular Weight | 242.05 g/mol | A moderate molecular weight.[3] |
| XLogP3 | 2.3 | This value indicates a preference for a non-polar (lipophilic) environment over a polar (aqueous) one, predicting poor water solubility.[3] |
The key takeaway is the compound's lipophilicity. This inherent property means it will resist dissolving in the aqueous buffers that are standard for most biological assays. N-aryl maleimides and related structures are known to demonstrate poor solubility in semi-aqueous media.[4][5]
Part 2: Frequently Asked Questions (FAQs)
Here we address the most common initial hurdles researchers encounter.
Q1: I dissolved my this compound in 100% DMSO and it looked clear. But when I diluted it into my aqueous assay buffer, the solution turned cloudy. What happened?
This is a classic sign of compound precipitation. While Dimethyl Sulfoxide (DMSO) is an excellent solvent for a wide range of organic molecules, its ability to keep a compound in solution diminishes dramatically when it is diluted into an aqueous medium.[6][7] Your compound was soluble in the high-DMSO environment of your stock solution, but "crashed out" or precipitated when introduced to the predominantly water-based assay buffer. This is a common challenge, as many compounds in screening libraries have aqueous solubilities below 10 µM.[8]
Q2: What is the maximum concentration of DMSO I can use in my cell-based or enzymatic assay?
As a general rule, the final concentration of DMSO in an assay should be kept as low as possible, typically below 0.5%, to avoid artifacts.[9] High concentrations of DMSO can be directly toxic to cells or inhibit enzyme activity, confounding your results.[9][10] It is crucial to run a "vehicle control" in every experiment, which contains the same final concentration of DMSO as your test wells but no compound. This allows you to differentiate between the effect of the compound and the effect of the solvent.
Q3: Can I use sonication or vortexing to force my compound into solution in the assay buffer?
While mechanical agitation like sonication can break up visible precipitate and create a fine suspension, it does not equate to true solubilization at the molecular level. This can lead to significant errors in your experiment, as the actual concentration of the dissolved, active compound will be unknown and inconsistent. Relying on this method can produce highly variable and non-reproducible data.
Part 3: A Tiered Troubleshooting Workflow
For persistent solubility issues, a systematic approach is required. The following workflow provides a tiered strategy, starting with the simplest and most common techniques and progressing to more advanced methods.
Caption: A tiered decision-making workflow for addressing compound solubility.
Tier 1: Optimizing the Co-Solvent Strategy (DMSO)
Before abandoning DMSO, ensure you are using an optimal dilution method. Directly pipetting a small volume of highly concentrated DMSO stock into a large volume of aqueous buffer is a common cause of precipitation. A serial dilution approach in 100% DMSO is recommended to mitigate this.[9]
Protocol 1: Optimized Serial Dilution in DMSO
-
Prepare High-Concentration Stock: Dissolve this compound in 100% DMSO to the highest feasible concentration (e.g., 50 mM). Ensure it is fully dissolved.
-
Perform Serial Dilutions in 100% DMSO: Create a series of intermediate dilutions (e.g., 10 mM, 1 mM, 100 µM) using 100% DMSO as the diluent. This lowers the compound concentration while keeping it in a favorable solvent environment.
-
Final 'Spike' into Assay Buffer: For the final step, add a small volume of the appropriate DMSO dilution to your aqueous assay buffer. For example, add 2 µL of a 100 µM DMSO stock to 198 µL of buffer to achieve a 1 µM final concentration with 1% DMSO.
-
Vortex Immediately: Mix vigorously immediately after the final dilution to rapidly disperse the compound.
-
Visual Inspection: Always visually inspect the final solution for any signs of cloudiness or precipitate.
Caption: Recommended workflow for serial dilution in 100% DMSO.
Tier 2: Alternative Co-Solvents
If optimizing DMSO usage fails, other water-miscible organic solvents can be tested.[11] The choice of co-solvent can be critical, and its compatibility with your specific assay system must be validated.[12]
| Co-Solvent | Key Properties & Considerations |
| Ethanol | Less toxic than DMSO for many cell lines. Good for moderately non-polar compounds. |
| Propylene Glycol | Often used in pharmaceutical formulations; can enhance solubility.[11][13] |
| Glycerin | A viscous co-solvent that can be useful in some formulations.[12][14] |
| Dimethylformamide (DMF) | A strong solvent, but generally more toxic than DMSO. Use with caution. |
Action: Prepare a high-concentration stock in the alternative co-solvent and repeat the optimized serial dilution protocol. Always test the tolerance of your assay to the new co-solvent by running a vehicle control titration.
Tier 3: Advanced Solubilization with Excipients
For highly insoluble compounds, excipients that actively modify the aqueous environment may be necessary. These agents work by creating micro-environments that are more hospitable to the hydrophobic compound.
A. Surfactants
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles. These structures have a hydrophobic core that can encapsulate insoluble compounds, effectively solubilizing them in the bulk aqueous phase.[11][15]
Common Non-ionic Surfactants for Biological Assays:
-
Tween® 80 (Polysorbate 80)
-
Triton™ X-100
-
Pluronic® F-68
Protocol 2: Screening for Surfactant-Based Solubilization
-
Prepare Surfactant Stocks: Make 10% (w/v) stock solutions of each surfactant in your assay buffer.
-
Test Surfactant Concentrations: In separate tubes, dilute the surfactant stocks to a range of final concentrations (e.g., 1%, 0.1%, 0.01%) in your assay buffer.
-
Add Compound: Add your compound (from a minimal volume of DMSO stock to avoid co-solvent effects) to each surfactant-containing buffer.
-
Equilibrate: Gently mix and allow the solutions to equilibrate for 30-60 minutes.
-
Observe: Visually inspect for clarity. The lowest concentration of surfactant that results in a clear solution is optimal.
-
Validate: Crucially, run a control to ensure the chosen surfactant concentration does not interfere with your assay's readout (e.g., enzyme activity, cell viability). Some surfactants can be detrimental to enzyme activity.[16]
B. Cyclodextrins
Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[17][18] They can form "inclusion complexes" with poorly soluble drugs, where the hydrophobic drug molecule is held within the cyclodextrin's central cavity, while the hydrophilic exterior allows the entire complex to dissolve in water.[19][20][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[20]
Protocol 3: Solubilization using HP-β-Cyclodextrin
-
Prepare HP-β-CD Solution: Dissolve HP-β-CD in your assay buffer to create a stock solution (e.g., 45% w/v).
-
Create Compound-CD Complex:
-
In a clean vial, place the dry powder of this compound.
-
Add the HP-β-CD solution.
-
Mix vigorously (vortex) and then place on a shaker or rotator at room temperature overnight to allow for complex formation.
-
-
Clarify Solution: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any un-complexed, insoluble material.
-
Determine Concentration: Carefully collect the supernatant. The concentration of the solubilized compound in this supernatant must be determined analytically (e.g., via HPLC-UV or LC-MS) as it will not be the nominal concentration.
-
Use in Assay: Use the clarified, concentration-quantified supernatant for your experiments. Remember to include a vehicle control containing the same concentration of HP-β-CD.
Tier 4: Modifying Buffer Conditions (pH)
The solubility of some compounds can be dramatically influenced by the pH of the solution, especially if the molecule has ionizable functional groups.[22][23][24] While the maleimide ring itself is not strongly basic or acidic, hydrolysis of the maleimide can occur, and subtle electronic effects might be influenced by pH. Adjusting the pH away from neutral can sometimes improve solubility.[25][26]
Action:
-
Prepare your assay buffer at several different pH values (e.g., pH 6.0, 7.4, and 8.0).
-
Test the solubility of your compound in each buffer using the optimized DMSO dilution protocol.
-
Critical Caveat: Before adopting a pH change, you must confirm that your biological system (e.g., enzyme, cell line) is stable and functions optimally at the new pH. For many systems, significant deviations from physiological pH (7.2-7.4) are not viable.
Part 4: Summary and Best Practices
-
Start with the Basics: Always begin by optimizing your DMSO dilution technique. This solves the majority of common precipitation issues.
-
Be Systematic: If further steps are needed, follow the tiered approach. Don't jump to complex formulations before ruling out simpler solutions.
-
Controls are Non-Negotiable: Every time you introduce a new substance (co-solvent, surfactant, cyclodextrin) or change a condition (pH), you must run appropriate vehicle controls to ensure these changes are not the source of your experimental observations.
-
Validate Analytically: When using advanced methods like cyclodextrin complexation, you can no longer assume the nominal concentration is the true concentration. Analytical quantification of the solubilized compound is essential for accurate pharmacology.
References
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Fenyvesi, É., et al. (2020). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. MDPI. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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Loftsson, T., & Duchene, D. (2007). Cyclodextrins in drug delivery. Journal of Pharmaceutical Sciences, 96(7), 1741-1754. [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
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Gidwani, B., & Vyas, A. (2022). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]
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Popescu, C., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. [Link]
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Gothwal, A., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. [Link]
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Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
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Vimalson, D. C., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. [Link]
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Vimalson, C., et al. (2016). (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview. ResearchGate. [Link]
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ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. ResearchGate. [Link]
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ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds. ResearchGate. [Link]
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askIITians. (2025). How does pH affect solubility?. askIITians. [Link]
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WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. WJBPHS. [Link]
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Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.. [Link]
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Vimalson, D. C. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Semantic Scholar. [Link]
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White, A. W., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]
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Kourtzelis, I., et al. (2019). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI. [Link]
-
Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharmapproach. [Link]
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ResearchGate. (n.d.). (PDF) Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. ResearchGate. [Link]
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He, Y., et al. (2021). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. PMC - NIH. [Link]
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ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. ResearchGate. [Link]
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Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
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Chemistry Steps. (n.d.). The Effect of pH on Solubility. Chemistry Steps. [Link]
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Lyon, R. P., et al. (2014). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Antibodies, 3(3), 253-265. [Link]
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ResearchGate. (2021). DMSO concentration in cell culture? Precipitating while PBS is added?. ResearchGate. [Link]
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He, Y., et al. (2021). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. ACS Omega, 6(33), 21726-21736. [Link]
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Randall, K., et al. (2011). Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates. In Vitro Cellular & Developmental Biology-Animal, 47(9), 631-639. [Link]
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Cheméo. (n.d.). Chemical Properties of 1H-Pyrrole-2,5-dione (CAS 541-59-3). Cheméo. [Link]
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Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Ziath. [Link]
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Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Reddit. [Link]
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National Center for Biotechnology Information. (n.d.). 1-(2-chlorophenyl)-1H-pyrrole-2,5-dione. PubChem. [Link]
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SLI Chemicals GmbH. (n.d.). Solubilizers and Solvents. SLI Chemicals GmbH. [Link]
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MDPI. (2026). Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions. MDPI. [Link]
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National Center for Biotechnology Information. (n.d.). Glycerol. PubChem. [Link]
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Lim, S. A., et al. (2023). Bio-Based Surfactants and Biosurfactants: An Overview and Main Characteristics. PMC. [Link]
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Chemsrc. (2025). Monoolein | CAS#:111-03-5. Chemsrc. [Link]
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National Center for Biotechnology Information. (n.d.). Glyceryl Monooleate. PubChem. [Link]
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Stability of 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione under experimental conditions
Welcome to the technical support center for 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting tips, and frequently asked questions regarding the stability and handling of this compound in experimental settings.
Introduction
This compound is an N-aryl substituted maleimide. The maleimide group is a highly valuable reactive moiety in bioconjugation, primarily due to its high selectivity for sulfhydryl (thiol) groups found in cysteine residues of proteins. This reactivity, however, also makes the compound susceptible to degradation under certain experimental conditions. Understanding the stability of this compound is therefore critical for the success of your experiments.
This guide will address common questions and challenges related to the stability of this compound, providing you with the knowledge to design robust experimental protocols and troubleshoot unexpected results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
The stability of this compound is primarily influenced by three factors: pH , the presence of nucleophiles (especially thiols) , and exposure to light .
-
pH and Hydrolysis: The maleimide ring is susceptible to hydrolysis, which leads to the opening of the ring to form an unreactive maleamic acid derivative. This hydrolysis is significantly accelerated at alkaline pH (pH > 7.5). As an N-aryl maleimide, this compound is expected to be more susceptible to hydrolysis compared to N-alkyl maleimides.
-
Reaction with Nucleophiles: The core reactivity of maleimides is their Michael addition reaction with thiols. This is the desired reaction in many bioconjugation protocols. However, at pH values above 7.5, the reactivity with other nucleophiles, such as primary amines (e.g., lysine residues), becomes more competitive.
-
Photostability: The dichlorophenyl group may render the molecule susceptible to photodegradation upon exposure to UV or even ambient light. While specific data for this compound is limited, studies on dichlorophenols have shown they can degrade under sunlight.
Q2: What are the recommended storage conditions for this compound?
To ensure the long-term stability of the compound, it should be stored as a solid in a tightly sealed container at -20°C, protected from light and moisture. Some safety data sheets for similar compounds recommend storing under an inert gas.
Q3: How should I prepare solutions of this compound?
Aqueous solutions of maleimides are prone to hydrolysis and should be prepared fresh for each experiment.
-
Solvent Selection: For stock solutions, use anhydrous organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Aqueous Buffers: When preparing working solutions in aqueous buffers, ensure the pH is maintained between 6.5 and 7.5 to balance the reactivity with thiols and minimize hydrolysis. Degassing the buffer to remove dissolved oxygen is also recommended to prevent potential oxidation of thiols in your sample.
Q4: Can I monitor the degradation of this compound during my experiment?
Yes, you can monitor the degradation of the maleimide ring using spectrophotometric or chromatographic methods. The hydrolysis of the maleimide ring can be followed by a decrease in the characteristic UV absorbance of the maleimide group. High-performance liquid chromatography (HPLC) is a more precise method to separate and quantify the intact maleimide from its hydrolysis product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conjugation efficiency | Hydrolysis of the maleimide: The compound may have degraded due to improper storage or handling. | Prepare fresh aqueous solutions of the maleimide for each experiment. Ensure the pH of your reaction buffer is between 6.5 and 7.5. |
| Oxidation of thiols in the target molecule: The sulfhydryl groups on your protein or peptide may have formed disulfide bonds. | Reduce disulfide bonds in your target molecule using a reducing agent like DTT or TCEP prior to conjugation. Ensure the reducing agent is removed before adding the maleimide. | |
| Non-specific labeling | High pH of the reaction buffer: At pH > 7.5, maleimides can react with primary amines. | Maintain the reaction pH between 6.5 and 7.5 for optimal thiol selectivity. |
| Inconsistent results between experiments | Photodegradation of the compound: Exposure to light may be causing degradation of the stock or working solutions. | Protect all solutions containing the compound from light by using amber vials or wrapping containers in foil. |
| Variability in buffer preparation: Small changes in pH can significantly impact the rate of hydrolysis and conjugation. | Use a calibrated pH meter and freshly prepared buffers for each experiment. |
Experimental Protocols
Protocol 1: General Procedure for Thiol-Maleimide Conjugation
This protocol provides a general guideline for conjugating this compound to a thiol-containing protein.
-
Buffer Preparation: Prepare a conjugation buffer (e.g., phosphate-buffered saline, PBS) and adjust the pH to 7.0-7.5. Degas the buffer by vacuum or by bubbling with an inert gas like nitrogen or argon.
-
Protein Preparation: Dissolve your thiol-containing protein in the conjugation buffer to a final concentration of 1-10 mg/mL. If the protein contains disulfide bonds, perform a reduction step prior to conjugation.
-
Maleimide Solution Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide solution to the protein solution while gently stirring. The optimal molar ratio should be determined empirically for each specific protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Quench any unreacted maleimide by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to the reaction mixture.
-
Purification: Remove the excess maleimide and quenching reagent by dialysis, size-exclusion chromatography, or other suitable purification methods.
Visualizing Key Processes
Reaction of this compound with a Thiol
Caption: Michael addition reaction of the maleimide with a thiol group.
Hydrolysis of this compound
Caption: Hydrolysis of the maleimide ring leading to an unreactive product.
References
Technical Support Center: Kinase Assays with 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione
A Guide for Senior Scientists and Drug Discovery Professionals
Welcome to the technical support center for researchers utilizing 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione in kinase assays. As Senior Application Scientists, we understand that robust and reproducible data is paramount. This guide is structured to provide not just solutions, but a deeper understanding of the biochemical principles at play when working with this specific class of compounds. The inherent reactivity of the maleimide scaffold in this compound presents unique challenges and opportunities in kinase inhibition assays, which we will address in detail.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
Based on its chemical structure, this compound is a derivative of maleimide (1H-pyrrole-2,5-dione). The pyrrole-2,5-dione ring is an electrophilic Michael acceptor. It is highly likely to act as a covalent irreversible inhibitor by forming a stable thioether bond with nucleophilic cysteine residues present in or near the kinase active site. This covalent interaction is time-dependent and, for practical purposes, irreversible under typical assay conditions.[1][2]
// Define Nodes inhibitor [label="{this compound | (Electrophile)}", fillcolor="#F1F3F4", fontcolor="#202124"]; kinase [label="{Kinase | Cysteine Residue (Nucleophile)}", fillcolor="#F1F3F4", fontcolor="#202124"]; non_covalent [label="{Reversible Complex | E•I}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; covalent [label="{Irreversible Covalent Adduct | E-I}", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Define Edges inhibitor -> non_covalent [label=" k_on ", fontcolor="#5F6368"]; non_covalent -> inhibitor [label=" k_off ", fontcolor="#5F6368"]; kinase -> non_covalent [label=" Initial Binding ", fontcolor="#5F6368"]; non_covalent -> covalent [label=" k_inact \n(Covalent Bond Formation)", color="#EA4335", fontcolor="#EA4335", style=bold]; }
Fig 1. Covalent inhibition two-step mechanism.
Q2: My IC₅₀ values are inconsistent. How does the covalent nature of this inhibitor affect IC₅₀ determination?
This is the most common issue encountered with covalent inhibitors. A standard IC₅₀ value is a measure of potency at equilibrium, which a covalent irreversible inhibitor never reaches. Instead, the observed inhibitory activity is dependent on incubation time . Longer incubation of the kinase with the inhibitor will result in a lower apparent IC₅₀.[1][3] Therefore, reporting a single IC₅₀ value without specifying the pre-incubation time is scientifically incomplete. For covalent inhibitors, it is more accurate to determine the kinetic parameters Kᵢ (initial binding affinity) and kᵢₙₐ꜀ₜ (rate of inactivation). The overall efficiency is best represented by the second-order rate constant kᵢₙₐ꜀ₜ/Kᵢ .[1]
Q3: What are the best practices for preparing and storing this compound?
Due to the reactive maleimide group, this compound is susceptible to hydrolysis and reaction with nucleophiles.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous, aprotic solvents like Dimethyl Sulfoxide (DMSO). | Minimizes hydrolysis of the maleimide ring and ensures compound integrity. |
| Stock Conc. | Prepare a high-concentration stock (e.g., 10-50 mM). | Reduces the number of freeze-thaw cycles and minimizes the impact of any minor degradation over time. |
| Storage | Store stock solutions at -80°C in small, single-use aliquots. | Prevents degradation from repeated temperature changes and exposure to atmospheric moisture.[4] |
| Handling | Use dedicated, dry pipette tips. Avoid buffers containing thiols (e.g., DTT, β-mercaptoethanol) until the reaction is quenched. | Thiols will react directly with the compound, inactivating it before it can bind to the kinase. |
In-Depth Troubleshooting Guides
Problem 1: High variability or poor reproducibility in potency measurements.
-
Plausible Cause & Scientific Rationale: The root cause is almost always a failure to account for the time-dependent nature of covalent inhibition. If the pre-incubation time between the enzyme and inhibitor varies even slightly between experiments (or even between wells on a plate), the extent of covalent modification will differ, leading to scattered data. Compound aggregation at higher concentrations can also sequester the inhibitor, reducing its effective concentration and causing inconsistent results.[5]
-
Solution & Self-Validating Protocol:
-
Establish Time-Dependency: First, confirm that the inhibition is time-dependent. Run a time-course experiment where the kinase is pre-incubated with a fixed concentration of the inhibitor (e.g., 5x the expected IC₅₀) for varying durations (e.g., 0, 15, 30, 60, 120 minutes) before initiating the kinase reaction. A progressive decrease in kinase activity over time confirms time-dependent inhibition.
-
Standardize Pre-incubation: Based on the results, select a fixed, consistent pre-incubation time for all future experiments. This time should be sufficient to allow for significant inactivation but practical for the experimental workflow (e.g., 60 minutes). This ensures that you are comparing all inhibitor concentrations under identical kinetic conditions.
-
Determine kᵢₙₐ꜀ₜ/Kᵢ: For a rigorous characterization that is independent of pre-incubation time, determine the kᵢₙₐ꜀ₜ/Kᵢ value. This involves measuring the observed rate of inactivation (kₒᵦₛ) across a range of inhibitor concentrations and fitting the data to the appropriate kinetic model.[3] This provides a true measure of inhibitor efficiency.
-
Check for Aggregation: Use dynamic light scattering (DLS) if available, or visually inspect solutions for any signs of precipitation, especially at the highest concentrations tested.
-
Problem 2: No inhibition is observed, or the compound is significantly less potent than expected.
-
Plausible Cause & Scientific Rationale:
-
Lack of a Targetable Cysteine: The primary mechanism requires an accessible cysteine residue. If the target kinase lacks a suitably positioned, reactive cysteine, the compound will only exhibit weak, non-covalent binding, if any.
-
Assay Component Reactivity: Common assay reagents like DTT or BSA (which can have free thiols) can react with and sequester your compound.
-
ATP Competition: In ATP-competitive kinase assays, high concentrations of ATP can outcompete the initial, reversible binding of the inhibitor, preventing the subsequent covalent reaction from occurring efficiently.[6] The measured IC₅₀ is dependent on the ATP concentration relative to its Michaelis-Menten constant (Kₘ,ₐₜₚ).[6][7]
-
Cellular vs. Biochemical Discrepancy: Compounds can show high potency in cell-based assays but appear weak in biochemical assays if the in vitro assay conditions do not accurately reflect the cellular environment (e.g., kinase conformation, presence of scaffolding proteins).[8][9]
-
-
Solution & Self-Validating Protocol:
-
Verify Target Cysteine: Confirm through literature, structural data (e.g., PDB), or sequence alignment that your kinase of interest possesses a cysteine residue in a location amenable to inhibition (e.g., near the ATP pocket).
-
Simplify the Assay Buffer: Formulate a minimal assay buffer containing only essential components (e.g., Buffer salts, MgCl₂). Omit additives like DTT and BSA initially. If activity is poor, add back components one by one to identify the interfering reagent.
-
Optimize ATP Concentration: For ATP-competitive inhibitors, the most comparable and physiologically relevant data is often generated when the ATP concentration is set equal to the Kₘ,ₐₜₚ of the kinase.[7] Performing the assay at a lower ATP concentration will increase the apparent potency, but may not be physiologically relevant.
-
Confirm Target Engagement: Use an orthogonal method to confirm that the compound is binding to the kinase. See Problem 4 for details on using mass spectrometry.
-
// Define Nodes start [label="Start: Inconsistent or\nWeak Inhibition Data", fillcolor="#FBBC05", fontcolor="#202124"]; check_time [label="Is inhibition time-dependent?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; fix_time [label="ACTION:\nStandardize pre-incubation time.\nDetermine k_inact/K_i.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_cys [label="Does kinase have an\naccessible Cysteine?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; check_buffer [label="ACTION:\nSimplify buffer (remove DTT/BSA).\nTest for reagent interference.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_atp [label="ACTION:\nOptimize ATP concentration\n(set to Km,ATP).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; confirm_binding [label="ACTION:\nUse Mass Spectrometry to\nconfirm covalent adduct formation.", fillcolor="#34A853", fontcolor="#FFFFFF"]; no_target [label="Conclusion:\nCompound may not be a suitable\ninhibitor for this specific kinase.", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Define Edges start -> check_time; check_time -> fix_time [label=" Yes "]; check_time -> check_cys [label=" No / Unsure "]; fix_time -> check_cys; check_cys -> check_buffer [label=" Yes "]; check_cys -> no_target [label=" No "]; check_buffer -> check_atp; check_atp -> confirm_binding; }
Fig 2. Decision tree for troubleshooting weak or inconsistent inhibition.
Problem 3: Apparent inhibition is observed in control wells lacking the kinase enzyme.
-
Plausible Cause & Scientific Rationale: This points directly to assay interference . Many common kinase assay technologies rely on coupled enzymatic reactions or fluorescence/luminescence readouts.[5] The compound itself may be colored, fluorescent, or act as a quencher, directly interfering with the optical detection method.[5] Furthermore, in assays like ADP-Glo™, which use a luciferase to detect remaining ATP, the compound could be directly inhibiting the luciferase enzyme, giving a false positive signal of kinase inhibition.[8]
-
Solution & Self-Validating Protocol:
-
Run an Interference Counterscreen: This is a critical control. Prepare assay wells containing all components except the target kinase. Include the substrate, ATP, and the detection reagents. Add your compound across its full concentration range. Any signal change observed in these wells is due to direct interference with the assay chemistry or detection method, not kinase inhibition.
-
Switch to an Orthogonal Assay Format: If interference is confirmed, the most reliable solution is to switch to a detection technology with a different mechanism. For example, if you observe interference in a luminescence-based assay (e.g., ADP-Glo™), consider a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay or a direct radiometric ([³²P]-ATP) assay, which is historically the "gold standard" and less prone to compound interference.[10][11]
-
| Assay Technology | Principle | Pros for Covalent Inhibitors | Cons / Interference Potential |
| Radiometric ([³²P]-ATP) | Measures direct incorporation of radioactive phosphate into a substrate. | Gold standard, highly sensitive, very low interference.[11] | Requires handling of radioactive materials. |
| Luminescence (e.g., ADP-Glo™) | Measures ATP depletion via a coupled luciferase reaction. | Universal, high-throughput.[12] | High potential for interference from luciferase inhibitors.[8] |
| TR-FRET | Measures product formation via antibody binding and energy transfer. | Homogeneous, sensitive. | Potential for interference from fluorescent compounds or light scatter. |
| Fluorescence Polarization (FP) | Measures binding of a fluorescent tracer displaced by ADP production. | Homogeneous, good for HTS. | Potential for interference from fluorescent compounds. |
Problem 4: How can I definitively prove that the inhibitor is forming a covalent bond with my target kinase?
-
Plausible Cause & Scientific Rationale: A standard activity assay only measures the functional outcome (loss of activity); it does not provide direct physical evidence of the covalent modification event. To confirm the mechanism, you need a method that can detect the mass change associated with the inhibitor binding to the protein.
-
Solution & Self-Validating Protocol:
-
Intact Protein Mass Spectrometry (MS): This is the most direct and convincing method.
-
Step 1: Incubate the purified kinase with a 5-10 fold molar excess of this compound for a sufficient time (e.g., 2 hours) at room temperature.
-
Step 2: As a negative control, incubate the kinase under identical conditions with only the vehicle (DMSO).
-
Step 3: Desalt the samples to remove unreacted compound and buffer components.
-
Step 4: Analyze the samples by LC-MS. A successful covalent modification will result in a mass shift in the treated sample corresponding to the molecular weight of the inhibitor. This provides unambiguous evidence of a 1:1 covalent adduct.[3]
-
-
Washout/Dialysis Experiment: This is a biochemical method to distinguish between a tight-binding reversible inhibitor and an irreversible covalent one.
-
Step 1: Incubate the kinase with a high concentration of the inhibitor to achieve >90% inhibition.
-
Step 2: Remove the unbound inhibitor by extensive dialysis or by using a desalting column.
-
Step 3: Measure the activity of the kinase post-dialysis. If the inhibitor is covalent and irreversible, the kinase activity will not recover. If the inhibitor were reversible, it would dissociate during dialysis, and activity would be restored.
-
-
References
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Drewry, D. H., et al. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. NIH National Library of Medicine. [Link]
-
Beck, B., et al. (2012). Assay Development for Protein Kinase Enzymes. NIH National Library of Medicine. [Link]
-
BellBrook Labs. (2025). What Is the Best Kinase Assay?. [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
-
Ghaby, K., & Roux, B. (2025). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. ResearchGate. [Link]
-
Ghaby, K., & Roux, B. (2025). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. bioRxiv. [Link]
-
Fabian, M. A., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. NIH National Library of Medicine. [Link]
-
Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. NIH National Library of Medicine. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
ResearchGate. (2016). Why does my inhibitor not work in an in vitro kinase assay?. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
Packer, M. J., & Saur, D. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. NIH National Library of Medicine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. bmglabtech.com [bmglabtech.com]
Technical Support Center: Optimizing Reaction Conditions for N-Substituted Pyrrole-2,5-diones
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis and optimization of N-substituted pyrrole-2,5-diones, commonly known as N-substituted maleimides. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these critical reagents in their work. N-substituted maleimides are versatile building blocks in polymer science and are particularly valued in bioconjugation for their ability to selectively react with thiols on proteins and peptides.[1][2]
This document provides in-depth, experience-driven answers to common challenges encountered during synthesis, focusing on the prevalent two-step method involving the reaction of maleic anhydride with a primary amine, followed by cyclodehydration.[3][4]
General Reaction Pathway & Key Control Points
The most common and reliable synthesis of N-substituted maleimides is a two-step process. Understanding this pathway is crucial for effective troubleshooting.
-
Step 1: Maleamic Acid Formation: A primary amine undergoes acylation by maleic anhydride. This is typically a rapid and high-yielding reaction at room temperature.[4][5]
-
Step 2: Cyclodehydration: The intermediate N-substituted maleamic acid is cyclized to the target maleimide through the removal of a water molecule. This step is the most challenging and requires careful control of conditions to maximize yield and purity.[3][4]
Caption: General two-step workflow for maleimide synthesis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of N-substituted maleimides.
Section 1: Low or No Product Yield
Q: My overall reaction yield is disappointingly low. What are the most common culprits?
A: Low yield almost always originates from the second step: the cyclodehydration of the maleamic acid. The initial acylation of the amine is rarely the problem. The primary causes for low yield during cyclization are:
-
Suboptimal Temperature Control: Overheating is a frequent issue. While heat is required for the reaction, excessive temperatures (e.g., >90-100°C with acetic anhydride) can promote polymerization of the maleimide product or other side reactions.[4][6] Conversely, insufficient heat will result in an incomplete reaction.
-
Presence of Water: Water is the enemy of this reaction. It can hydrolyze the starting maleic anhydride, the acetic anhydride dehydrating agent, and, most critically, the final maleimide product back to the maleamic acid.[1][7] Ensure all glassware is oven-dried and use anhydrous solvents.
-
Inefficient Dehydration: The choice and amount of dehydrating agent are critical. Acetic anhydride is widely used and effective, but it must be used in sufficient excess to drive the reaction to completion.[4][8]
-
Poor Reactant/Catalyst Choice: While the acetic anhydride/sodium acetate system is robust, its efficiency can vary depending on the substrate.[3] For sensitive substrates, alternative methods like using trimethyl orthoacetate or employing azeotropic dehydration with a Dean-Stark apparatus might be necessary, although the latter has been reported as less efficient in some cases.[5][9]
Q: How do I select the best solvent system for my reaction?
A: The two steps of the synthesis often use different solvents for optimal results.
| Reaction Step | Common Solvents | Rationale & Key Considerations |
| 1. Amic Acid Formation | Diethyl Ether, Dichloromethane (DCM), Tetrahydrofuran (THF) | The goal is to use a solvent in which the starting materials are soluble but the maleamic acid product is not. Diethyl ether is excellent for this, as the intermediate often precipitates out in high purity, simplifying its isolation before the next step.[3][10] |
| 2. Cyclodehydration | Acetic Anhydride (as reagent and solvent), Toluene, Xylene, Dioxane | When using acetic anhydride as the dehydrating agent, it often serves as the solvent as well.[4] For azeotropic dehydration (to physically remove water), a solvent that forms an azeotrope with water, like toluene or xylene, is required.[11] |
Q: What is the optimal temperature range for the cyclodehydration step?
A: The optimal temperature depends heavily on the method used. For the widely used acetic anhydride and sodium acetate method, a temperature range of 60–70°C is often cited as ideal.[4] Some protocols may use temperatures up to 90°C.[4] It is critical to monitor the reaction and avoid aggressive heating, as polymerization of the maleimide product is a significant risk at elevated temperatures.[6]
Caption: Decision tree for troubleshooting low product yield.
Section 2: Impurity Profile & Purification Challenges
Q: I'm observing significant impurities alongside my product. What are they and how can I prevent them?
A: The most common impurities are unreacted maleamic acid, polymers, and hydrolysis products.
-
Unreacted Maleamic Acid: This indicates an incomplete cyclodehydration reaction. To minimize this, you can increase the reaction time, slightly increase the temperature (while monitoring for degradation), or ensure your dehydrating agent is active and in sufficient excess.[12]
-
Polymerization Products: The electron-deficient double bond of the maleimide is susceptible to free-radical polymerization, especially at high temperatures.[6] If polymerization is suspected, consider adding a hindered phenol-type polymerization inhibitor like t-butyl catechol to the reaction mixture.[6]
-
Hydrolysis Product (Maleamic Acid): The maleimide ring can be opened by water during the reaction work-up.[13] It is crucial to perform aqueous washes quickly and with cold water. The stability of the maleimide ring decreases significantly at pH values above 7.5.[2]
Q: What is the most effective strategy for purifying my N-substituted maleimide?
A: A multi-step purification strategy is often best.
-
Aqueous Work-up: After the reaction, the mixture (often containing acetic anhydride) is typically poured into ice water.[8] This precipitates the crude product while hydrolyzing the excess acetic anhydride. The solid can then be collected by filtration.
-
Recrystallization: This is a powerful technique for removing many impurities. The choice of solvent is key. Cyclohexane and ethanol are commonly reported as effective recrystallization solvents for N-substituted maleimides.[4][8]
-
Silica Gel Chromatography: If recrystallization fails to provide sufficient purity, column chromatography is the next step.[14] This is particularly effective for removing baseline impurities or closely related side products. A non-polar solvent system (e.g., hexanes/ethyl acetate) is typically used.
-
Distillation: While possible, distillation is often difficult for N-substituted maleimides due to their high boiling points and tendency to polymerize at the required temperatures.[14] This method is generally avoided unless other methods fail.
Q: How can I specifically remove organic acid impurities that co-purify with my product?
A: Organic acids, such as the intermediate maleamic acid, can be particularly challenging to remove because their boiling points can be similar to the product, making distillation ineffective.[12] One patented method suggests cooling a solution of the N-substituted maleimide in an organic solvent to 50-60°C.[12] At this temperature, the organic acid impurities have lower solubility and will precipitate as a solid, allowing them to be removed by filtration.[12]
Detailed Experimental Protocols
Protocol 1: General Synthesis of N-Phenylmaleimide
This protocol is a representative example based on common literature procedures.[8][10]
Step A: Synthesis of Maleanilic Acid
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (9.8 g, 0.1 mol) in 150 mL of anhydrous diethyl ether.
-
Stir the solution at room temperature until all the maleic anhydride has dissolved.
-
In a separate beaker, prepare a solution of aniline (9.3 g, 0.1 mol) in 25 mL of anhydrous diethyl ether.
-
Add the aniline solution dropwise to the stirring maleic anhydride solution over 15 minutes. A thick white precipitate will form immediately.
-
Stir the resulting suspension at room temperature for an additional 1 hour.
-
Cool the flask in an ice bath for 15 minutes.
-
Collect the white solid (maleanilic acid) by vacuum filtration and wash with a small amount of cold diethyl ether.
-
Dry the product under vacuum. The yield should be nearly quantitative (95-98%). The product is typically used in the next step without further purification.[8]
Step B: Cyclodehydration to N-Phenylmaleimide
-
In a 250 mL Erlenmeyer flask, add acetic anhydride (70 mL) and anhydrous sodium acetate (6.7 g, 0.082 mol).
-
Add the dried maleanilic acid (19.1 g, 0.1 mol) to the flask.
-
Gently swirl the flask and heat it on a hot plate or in an oil bath to 65-70°C .[4] Stir until the suspension fully dissolves (approx. 30 minutes). CAUTION: Do not overheat, as this will reduce the yield.
-
After the reaction is complete (monitor by TLC), cool the flask to room temperature.
-
Pour the reaction mixture slowly into 200 mL of ice water with vigorous stirring. A yellow solid will precipitate.
-
Stir the suspension for 15 minutes, then collect the crude product by vacuum filtration.
-
Wash the solid thoroughly with several portions of cold water, followed by a wash with cold petroleum ether.
-
Dry the crude N-phenylmaleimide. The typical yield is 75-85%.[8]
Protocol 2: Purification by Recrystallization
-
Transfer the crude N-phenylmaleimide to an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., cyclohexane or a 9:1 ethanol/water mixture) to the flask. For N-phenylmaleimide, approximately 50 mL of refluxing cyclohexane will dissolve about 5.8 g of product.[8]
-
Heat the mixture to reflux with stirring until all the solid dissolves.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
For maximum crystal formation, place the flask in an ice bath for 30 minutes.
-
Collect the purified, canary-yellow needles by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent and dry under vacuum.
References
- Vertex AI Search. (2024).
- Google Patents. (n.d.). KR20180037796A - Purification method of n-substituted maleimide.
- Google Patents. (n.d.). KR102213649B1 - Method for purifying n-substituted maleimide.
-
Wiley Online Library. (n.d.). Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Retrieved from [Link]
- Google Patents. (n.d.). WO2000010974A2 - Process for the preparation of a maleimide compound, maleimide compound, radiation-curable compositions comprising said compound and coated products.
-
NIH. (n.d.). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Retrieved from [Link]
- Google Patents. (n.d.). EP0403240A1 - Preparation process of N-substituted maleimides.
-
ResearchGate. (n.d.). Synthesis of N-substituted 2,5-dimethyl pyrroles in water | Download Table. Retrieved from [Link]
- Google Patents. (n.d.). WO2007012059A2 - Method for preparing polymer maleimides.
-
ChemRxiv. (n.d.). Atroposelective Synthesis of N-Aryl Phthalimides and Maleimides via NHC-Catalyzed Activation of Carboxylic Acids. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. Retrieved from [Link]
-
Taylor & Francis. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of maleimides. Retrieved from [Link]
-
Wikipedia. (n.d.). Maleimide. Retrieved from [Link]
-
MDPI. (n.d.). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Retrieved from [Link]
-
DSpace. (2018). Insights into maleimide-thiol conjugation chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Long-Term Stabilization of Maleimide–Thiol Conjugates. Retrieved from [Link]
-
Organic Syntheses. (n.d.). N-Phenylmaleimide. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Common strategies for constructing substituted maleimide building blocks. Retrieved from [Link]
-
Wikipedia. (n.d.). Maleic anhydride. Retrieved from [Link]
-
IOSR Journal. (2019). Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions Involving Maleic Anhydride. Retrieved from [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation [mdpi.com]
- 6. WO2000010974A2 - Process for the preparation of a maleimide compound, maleimide compound, radiation-curable compositions comprising said compound and coated products - Google Patents [patents.google.com]
- 7. Maleic anhydride - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
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- 10. farm.ucl.ac.be [farm.ucl.ac.be]
- 11. EP0403240A1 - Preparation process of N-substituted maleimides - Google Patents [patents.google.com]
- 12. KR102213649B1 - Method for purifying n-substituted maleimide - Google Patents [patents.google.com]
- 13. dspace.library.uu.nl [dspace.library.uu.nl]
- 14. KR20180037796A - Purification method of n-substituted maleimide - Google Patents [patents.google.com]
Identifying and removing impurities from 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione
Welcome to the technical support guide for 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione. This resource is designed for researchers, chemists, and drug development professionals to provide expert-driven, practical solutions for identifying and removing impurities encountered during and after the synthesis of this important N-aryl maleimide. Our goal is to move beyond simple protocols and explain the scientific rationale behind each step, empowering you to troubleshoot effectively and ensure the highest purity for your compound.
Section 1: Frequently Asked Questions - Understanding Common Impurities
This section addresses the most common issues related to impurities in the synthesis and storage of this compound.
Q1: What are the primary impurities I should expect after synthesizing this compound?
A1: The impurities in your crude product are almost always related to the synthetic route, which typically involves the reaction of 2,5-dichloroaniline with maleic anhydride, followed by dehydrative cyclization.[1][2][3]
The most common impurities are:
-
Unreacted Starting Materials:
-
2,5-Dichloroaniline: The amine used in the initial reaction. Its presence indicates an incomplete initial acylation step.
-
Maleic Anhydride: The acylating agent. Less common to find in large amounts as it's often consumed, but possible.
-
-
Reaction Intermediate:
-
Side-Products and Degradants:
-
Hydrolysis Product: The maleimide ring is susceptible to hydrolysis, which breaks the imide ring to reform the N-(2,5-Dichlorophenyl)maleamic acid.[4][5][6] This is a major stability concern, especially if the product is exposed to moisture during workup or storage. N-aryl maleimides are known to be more susceptible to hydrolysis than their N-alkyl counterparts.[5][7]
-
Polymerization Products: Like other maleimides, this compound can undergo polymerization, especially when heated to high temperatures for extended periods, leading to high molecular weight impurities that are often insoluble.[8]
-
Residual Reagents: Inorganic salts like sodium acetate or acids like acetic acid if they were used in the cyclization step.[2]
-
Q2: I successfully purified my compound, but its purity decreased over a few weeks in storage. What is causing this degradation?
A2: The most probable cause of degradation upon storage is hydrolysis . The five-membered imide ring in the maleimide structure is strained and susceptible to nucleophilic attack by water.[4] This reaction opens the ring and converts your desired product, this compound, back into the N-(2,5-Dichlorophenyl)maleamic acid impurity.
Causality:
-
Mechanism: The hydrolysis is typically catalyzed by either acid or base but can occur slowly even at neutral pH if moisture is present.[6]
-
Impact: The presence of the maleamic acid can interfere with downstream applications, particularly bioconjugation reactions where the maleimide's electrophilicity is key.
-
Prevention: To ensure long-term stability, store the purified compound in a desiccator over a drying agent (e.g., P₂O₅ or Drierite) at a low temperature (e.g., -20°C) and under an inert atmosphere (e.g., argon or nitrogen). Always use anhydrous solvents when preparing solutions.
Section 2: Troubleshooting Guide - Impurity Identification
Accurate identification is the first step to effective purification. This section provides guidance on using common analytical techniques to pinpoint the impurities in your sample.
Q3: How can I use Thin-Layer Chromatography (TLC) to quickly assess my reaction's progress and identify major impurities?
A3: TLC is an invaluable, rapid tool for monitoring the conversion of the maleamic acid intermediate to the final maleimide product.
Rationale: The key is the significant difference in polarity between the starting materials, intermediate, and product.
-
N-(2,5-Dichlorophenyl)maleamic acid (Intermediate): Highly polar due to the free carboxylic acid and amide groups. It will have a low Rf value (it won't travel far up the plate).
-
This compound (Product): Much less polar due to the cyclic imide structure. It will have a high Rf value.
-
2,5-Dichloroaniline (Starting Material): Moderately polar. Its Rf will be between the product and the intermediate.
-
Plate: Use a standard silica gel 60 F254 plate.
-
Mobile Phase (Eluent): A good starting point is a mixture of a non-polar and a moderately polar solvent. For example, 3:1 Hexane:Ethyl Acetate . You may need to adjust the ratio to achieve good separation.
-
Spotting: On the baseline of the TLC plate, spot a sample of your reaction mixture. It is also highly recommended to spot standards of your starting materials (aniline) and, if you have it, the isolated maleamic acid intermediate for direct comparison.
-
Development: Place the plate in a chamber saturated with the mobile phase and allow the solvent to run up the plate.
-
Visualization:
-
View the dried plate under UV light (254 nm). The aromatic rings in all compounds should be visible as dark spots.
-
Staining with potassium permanganate (KMnO₄) can also be useful, as the double bond in the maleimide and maleic anhydride will react.
-
Interpretation: As the reaction proceeds, you should see the low-Rf spot corresponding to the maleamic acid diminish while the high-Rf spot for the maleimide product intensifies. A complete reaction will show only the product spot (and perhaps a faint spot for any excess aniline).
Q4: My ¹H NMR spectrum shows extra peaks. How can I assign them to specific impurities?
A4: ¹H NMR spectroscopy is a powerful tool for structural confirmation and impurity identification. The key is to look for characteristic signals that are unique to the product and the likely impurities.
Data Presentation: Table 1. Typical ¹H NMR Chemical Shifts (in CDCl₃)
| Compound / Moiety | Protons | Expected Chemical Shift (ppm) | Multiplicity | Key Diagnostic Feature |
|---|---|---|---|---|
| Product: this compound | Vinylic (-CH=CH-) | ~6.9 - 7.1 | Singlet (s) | A sharp singlet integrating to 2H. Its absence is a red flag.[4] |
| Aromatic (-Ar-H) | ~7.3 - 7.6 | Multiplet (m) | A complex pattern integrating to 3H. | |
| Impurity: N-(2,5-Dichlorophenyl)maleamic acid | Vinylic (-CH=CH-) | ~6.3 - 6.6 | Two Doublets (d, d) | Two distinct signals, each a doublet, due to coupling. |
| Amide (-NH-) | Broad, variable | Singlet (br s) | Often broad and can exchange with D₂O. | |
| Carboxylic Acid (-COOH) | Very broad, >10 | Singlet (br s) | Very downfield, often not observed without specific tuning. | |
| Impurity: 2,5-Dichloroaniline | Aromatic (-Ar-H) | ~6.6 - 7.2 | Multiplet (m) | A distinct pattern from the product's aromatic region. |
| | Amine (-NH₂) | Broad, ~3.5 - 4.5 | Singlet (br s) | A broad signal that will disappear upon D₂O exchange. |
Troubleshooting your Spectrum:
-
No Singlet around 7.0 ppm? If you see two doublets around 6.4 ppm instead, your cyclization is incomplete, and the maleamic acid is present.
-
Broad Peak around 4 ppm? This likely corresponds to the -NH₂ protons of unreacted 2,5-dichloroaniline.
-
Unexpected Aromatic Signals? Carefully compare the aromatic region to a known spectrum of 2,5-dichloroaniline to confirm its presence.
Q5: What is the most reliable method for quantifying the purity of my final compound?
A5: High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination.[] It provides excellent separation of the target compound from its structurally similar impurities and allows for precise quantification.
Causality of Separation: A reverse-phase (e.g., C18) column is typically used.[10] Separation is based on polarity:
-
The maleamic acid , with its free carboxylic acid, is the most polar and will elute first (shortest retention time).
-
The target maleimide is significantly less polar and will have a longer retention time.
-
Any unreacted 2,5-dichloroaniline will have an intermediate retention time.
-
Column: Standard C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape.
-
Example Gradient: Start at 70% A / 30% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where all components absorb, typically 254 nm.
-
Sample Preparation: Dissolve a small, accurately weighed amount of your compound in the mobile phase or acetonitrile to a concentration of ~1 mg/mL. Ensure it is fully dissolved.
-
Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the area of the product peak divided by the total area of all peaks, expressed as a percentage (Area %).
Section 3: Troubleshooting Guide - Purification Protocols
Once impurities are identified, the next step is removal. The choice of method depends on the nature and quantity of the impurities.
Visualization: Purification Strategy Decision Tree
This diagram will guide you in selecting the most appropriate purification strategy based on your initial analysis.
Sources
- 1. farm.ucl.ac.be [farm.ucl.ac.be]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. iosrjournals.org [iosrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KR20180037796A - Purification method of n-substituted maleimide - Google Patents [patents.google.com]
- 10. Separation of Maleimide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide to Pyrrole-2,5-dione Scaffolds and Established Tyrosine Kinase Inhibitors
This guide provides an in-depth comparison between the emerging potential of drug scaffolds based on the 1H-pyrrole-2,5-dione core and established classes of tyrosine kinase inhibitors (TKIs). While the specific molecule 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione is not a characterized TKI in current literature, the underlying pyrrole structure is a privileged scaffold in medicinal chemistry and forms the foundation of several potent kinase inhibitors.[1][2][3] This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of TKI design, from foundational scaffolds to clinically-approved therapeutics.
We will dissect the mechanisms of action, target specificities, and performance of representative TKIs, supported by experimental data and detailed protocols for their evaluation.
The Central Role of Tyrosine Kinases in Oncology
Tyrosine kinases are a family of enzymes that are fundamental regulators of cellular signaling. They catalyze the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins, a critical step in activating signaling cascades that control cell growth, proliferation, differentiation, and survival.[4] The aberrant activation of tyrosine kinases, often due to genetic mutations or overexpression, is a hallmark of many cancers, leading to uncontrolled cell division and tumor progression.[5] This makes them a prime target for therapeutic intervention.
TKIs are small molecules designed to block the ATP-binding site of these kinases, thereby preventing phosphorylation and halting the downstream oncogenic signaling.[6] The success of this drug class has transformed the treatment paradigm for numerous malignancies.
The 1H-Pyrrole-2,5-dione Scaffold: A Foundation for Kinase Inhibition
The pyrrole ring is a versatile heterocyclic aromatic compound found in many biologically active molecules.[2] Its derivatives, particularly those fused or substituted to form structures like pyrrolo[3,2-d]pyrimidines or pyrrole indolin-2-ones, have demonstrated significant potential as kinase inhibitors.[3][4] The structural features of the pyrrole core allow it to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of kinases like EGFR and CDK2.[3][4]
While extensive data on this compound is not available, the broader family of pyrrole-based compounds serves as a valuable case study in scaffold-based drug design for kinase inhibition.
A Comparative Analysis of Established Tyrosine Kinase Inhibitors
The field of TKIs is mature, with multiple generations of drugs targeting different kinases and overcoming various resistance mechanisms. Below, we compare the pyrrole scaffold concept to three major classes of clinically-validated TKIs.
-
Imatinib (Gleevec®): The first-generation TKI, Imatinib, revolutionized the treatment of Chronic Myeloid Leukemia (CML).[5] It is a Type-2 inhibitor, meaning it binds to and stabilizes the inactive conformation of the ABL kinase domain, preventing the conformational change required for its activity.[7][8] Its primary targets are BCR-ABL, c-Kit, and PDGFR.[6]
-
Dasatinib (Sprycel®): A second-generation inhibitor, Dasatinib is significantly more potent than Imatinib and can inhibit both the active and inactive conformations of the ABL kinase.[9][10] This dual-binding capability allows it to overcome many Imatinib resistance mutations.[10] Its target profile is broader, including the SRC family of kinases in addition to BCR-ABL.[11]
-
Gefitinib (Iressa®): A first-generation EGFR inhibitor, Gefitinib reversibly binds to the ATP pocket of EGFR, showing selectivity for tumors with activating mutations (e.g., exon 19 deletions, L858R).[12] However, patients often develop resistance, most commonly through a secondary "gatekeeper" mutation, T790M.[12][13]
-
Osimertinib (Tagrisso®): A third-generation, irreversible inhibitor designed specifically to overcome T790M resistance. Osimertinib contains a reactive acrylamide group that forms a covalent bond with a cysteine residue (C797) in the EGFR active site.[14][15] This irreversible binding provides sustained inhibition. Critically, it shows high selectivity for mutant EGFR over wild-type EGFR, leading to a better safety profile.[14][16]
-
Sorafenib (Nexavar®): Sorafenib exemplifies the multi-targeted strategy. It inhibits several key kinases involved in both tumor cell proliferation (Raf-1, B-Raf) and angiogenesis (VEGFR-2, VEGFR-3, PDGFR-β).[17][18][19] This dual mechanism can be highly effective but also contributes to a broader range of off-target effects and toxicities.[17]
Quantitative Data Presentation: A Head-to-Head Look at Potency
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological process. The tables below summarize representative IC50 values for the discussed TKIs against their key targets. Note that values can vary based on assay conditions.
Table 1: Comparative Overview of TKI Classes
| Inhibitor Class | Core Chemical Scaffold Example | Mechanism of Action | Primary Kinase Targets | Clinical Application Example |
| Pyrrole-Based | Pyrrolo[3,2-d]pyrimidine | ATP-Competitive Inhibition | EGFR, CDK2[4] | Investigational |
| BCR-ABL Inhibitor | Aminopyrimidine (Imatinib) | ATP-Competitive (Inactive Conformation) | BCR-ABL, c-Kit, PDGFR[6] | Chronic Myeloid Leukemia (CML) |
| EGFR Inhibitor | Anilinopyrimidine (Osimertinib) | Irreversible Covalent Inhibition | Mutant EGFR (incl. T790M)[14] | Non-Small Cell Lung Cancer (NSCLC) |
| Multi-Kinase Inhibitor | Pyridine-carboxamide (Sorafenib) | ATP-Competitive Inhibition | Raf, VEGFR, PDGFR, c-Kit | Renal & Hepatocellular Carcinoma |
Table 2: Biochemical IC50 Values of Representative TKIs
| Inhibitor | Kinase Target | Biochemical IC50 (nM) |
| Sorafenib | Raf-1 | 6 |
| B-Raf | 22 | |
| VEGFR-2 | 90 | |
| PDGFR-β | 57 | |
| c-Kit | 68 | |
| Imatinib | ABL | 250-1000 (cell-based)[20] |
| c-Kit | 100 (cell-based)[20] | |
| Dasatinib | BCR-ABL | <1 |
| SRC Family | 0.5 - 1.5 | |
| c-Kit | 12 | |
| Osimertinib | EGFR (L858R/T790M) | <1 |
| EGFR (exon 19 del/T790M) | <1 | |
| EGFR (wild-type) | ~490 |
Visualizing Kinase Inhibition and Experimental Workflows
Essential Experimental Protocols for TKI Characterization
The following protocols provide a self-validating framework for assessing the potency and mechanism of novel kinase inhibitors.
This protocol measures kinase activity by quantifying the amount of ATP consumed during the enzymatic reaction. A decrease in ATP corresponds to higher kinase activity. The ADP-Glo™ Kinase Assay is a common example.[21]
-
Objective: To determine the biochemical IC50 value of a test compound against a purified kinase.
-
Materials:
-
Purified kinase of interest and its specific substrate.
-
Test compound (e.g., a novel pyrrole derivative) and control inhibitor (e.g., Staurosporine).
-
ATP solution.
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.[22]
-
White, opaque 384-well assay plates.
-
-
Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO.
-
Reaction Setup: In a 384-well plate, add 25 nL of the serially diluted compound or DMSO (vehicle control) to appropriate wells.
-
Enzyme Addition: Add 2.5 µL of kinase solution (diluted in assay buffer) to each well. Incubate for 15 minutes at room temperature to allow compound binding.
-
Reaction Initiation: Add 2.5 µL of a solution containing ATP and the kinase substrate (at their optimal concentrations, typically near the Km for ATP) to initiate the reaction.
-
Kinase Reaction: Incubate the plate for 60 minutes at 30°C.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase into ATP and simultaneously catalyzes a luciferase reaction to produce light. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Analysis: The luminescent signal is directly proportional to the amount of ADP produced (and thus kinase activity). Normalize the data to high (no inhibitor) and low (no enzyme) controls. Plot the normalized activity against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
-
This protocol assesses the effect of a TKI on the viability of cancer cells whose growth is driven by the target kinase. It provides a more physiologically relevant measure of a compound's efficacy.
-
Objective: To determine the GI50 (half-maximal growth inhibition) value and confirm inhibition of downstream signaling in a relevant cancer cell line.
-
Materials:
-
Cancer cell line with a known dependency on the target kinase (e.g., NCI-H1975 for mutant EGFR).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compound.
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT reagent.
-
Antibodies for Western Blotting: anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, and a loading control (e.g., anti-GAPDH).
-
-
Methodology (Part A - Cell Viability):
-
Cell Seeding: Seed cells in a 96-well clear-bottom plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound. Include a DMSO-only control.
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Measurement:
-
For CellTiter-Glo®: Add a volume of reagent equal to the culture medium volume, mix, and incubate for 10 minutes. Read luminescence.
-
For MTT: Add MTT solution, incubate for 2-4 hours, then solubilize the formazan crystals with DMSO and read absorbance at 570 nm.[23]
-
-
Analysis: Calculate the percentage of growth inhibition relative to the DMSO control and determine the GI50 value.
-
-
Methodology (Part B - Western Blot for Pathway Analysis):
-
Cell Treatment: Seed cells in a 6-well plate. Once they reach ~70% confluency, treat them with the test compound at concentrations around the GI50 value (e.g., 0.1x, 1x, 10x GI50) for 2-4 hours.
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and incubate with primary antibodies (e.g., anti-p-ERK) overnight at 4°C. Wash and then incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL (enhanced chemiluminescence) substrate and an imaging system.
-
Analysis: Quantify the band intensity for the phosphorylated protein and normalize it to the total protein and/or loading control. A reduction in the phospho-protein signal confirms target engagement and downstream pathway inhibition.
-
Conclusion
The landscape of tyrosine kinase inhibitors is a testament to the power of targeted therapy in oncology. From the paradigm-shifting specificity of Imatinib to the resistance-busting design of Osimertinib and the broad-spectrum activity of Sorafenib, different strategies have proven clinically invaluable.
While this compound itself is not an established TKI, the underlying pyrrole scaffold is a validated and promising starting point for the design of novel kinase inhibitors.[1][3] Its structural properties are well-suited for interaction with the kinase ATP-binding site. The development of new compounds based on this and other privileged scaffolds is crucial for expanding the arsenal of targeted therapies, overcoming acquired resistance, and improving patient outcomes. The rigorous application of the biochemical and cell-based assays detailed in this guide is the cornerstone of validating these next-generation inhibitors.
References
A complete list of all sources cited within this guide is provided below for verification.
-
Promega Corporation. Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin.
-
Zhang Y, et al. Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC.
-
Abou-Elkacem L, et al. Multi-targeted kinase inhibitor sorafenib and its future. Mayo Clinic Proceedings.
-
Promega Corporation. ADP-Glo™ Kinase Assay Protocol.
-
Patsnap Synapse. What is the mechanism of Dasatinib?.
-
Revvity. HTRF KinEASE TK Kit, 1,000 Assay Points.
-
Dr.Oracle. What is the mechanism of action of Imatinib (Gleevec)?.
-
ChemicalBook. Dasatinib: Mechanism of action and Safety.
-
Pediatric Oncall. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose.
-
Wikipedia. Imatinib.
-
YouTube. Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects.
-
Huynh H, et al. Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells. PubMed Central.
-
Patsnap Synapse. What is the mechanism of Osimertinib mesylate?.
-
ResearchGate. HTRF® Kinase Assay Protocol.
-
Benchchem. The Mechanism of Action of Osimertinib: A Technical Guide.
-
Benchchem. A Comparative Guide to Multi-Kinase-IN-3 (Sorafenib) and Other Kinase Inhibitors.
-
StressMarq Biosciences Inc. Sorafenib | CAS 284461-73-0 | Raf-1 kinase inhibitor.
-
ResearchGate. (PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity.
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Patsnap Synapse. What is the mechanism of action of Osimertinib mesylate?.
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Promega Corporation. Promega Notes 83 - Introducing the Kinase-Glo™ Luminescent Kinase Assay.
-
Hidoc Dr. The Science Behind Imatinib: How It Targets Cancer Cells.
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National Center for Biotechnology Information. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase.
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Wilhelm SM, et al. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. PubMed Central.
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Merck Millipore. PI 3-Kinase (Class I) HTRF Assay.
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IUPHAR/BPS Guide to PHARMACOLOGY. imatinib | Ligand page.
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Promega Corporation. Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372.
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Li D, et al. Osimertinib making a breakthrough in lung cancer targeted therapy. PubMed Central.
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Abcam. Sorafenib, multikinase inhibitor (CAS 284461-73-0).
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Capdeville R, et al. The development of imatinib as a therapeutic agent for chronic myeloid leukemia. Blood.
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Bubendorf L, et al. Mutation Profiling of Lung Cancers with Long-Term Response to Gefitinib Therapy. Karger.
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Benchchem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Chloro-1H-pyrrole Derivatives.
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AstraZeneca. Mechanism of Action – TAGRISSO® (osimertinib).
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Wang L, et al. Drug resistance analysis of gefitinib-targeted therapy in non-small cell lung cancer. National Center for Biotechnology Information.
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CIBTech. SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES.
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Benchchem. Application Notes and Protocols for Cell-Based Efficacy Testing of c-Kit Inhibitors.
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Ghorab MM, et al. Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][21][22]diazepine derivatives as potent EGFR/CDK2 inhibitors. PubMed Central.
-
Journal of Pharmaceutical Sciences and Research. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.
-
Al-Ostath R, et al. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
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Riely GJ. Acquired Resistance to Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Non–Small-Cell Lung Cancers Dependent on the Epidermal Growth Factor Receptor Pathway. PubMed Central.
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Journal of the American Chemical Society. Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation.
-
Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling.
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DiscoverX. Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function.
-
Sigma-Aldrich. Tyrosine Kinase Assay Kit (CS0730).
-
Semantic Scholar. Gefitinib resistance resulted from STAT3-mediated Akt activation in lung cancer cells.
-
Establishing a Cell-Based Assay to Target Hyperactive Spleen Tyrosine Kinase for High-Throughput Drug Screen.
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Taylor & Francis. Full article: Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][21][22]diazepine derivatives as potent EGFR/CDK2 inhibitors.
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A Comparative Analysis of 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione and Gefitinib: A Guide for Researchers
An In-depth Review of Two Distinct Molecular Entities in the Context of Cancer Therapy
In the landscape of modern oncology, the development of targeted therapies has revolutionized treatment paradigms. Small molecule inhibitors, designed to interact with specific molecular targets that drive cancer progression, have shown significant clinical success. This guide provides a comparative overview of two such compounds: the well-established epidermal growth factor receptor (EGFR) inhibitor, gefitinib, and the less-characterized compound, 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione. This analysis aims to equip researchers, scientists, and drug development professionals with a clear understanding of their known mechanisms, efficacy, and the experimental methodologies used to evaluate them.
Introduction: Setting the Stage for Comparison
Gefitinib (Iressa®) is a first-generation EGFR tyrosine kinase inhibitor (TKI) that has been a mainstay in the treatment of non-small cell lung cancer (NSCLC), particularly in patients harboring activating mutations in the EGFR gene.[1][2][3] Its mechanism of action and clinical efficacy are well-documented.[4][5] In contrast, this compound is a synthetic compound whose biological activity in the context of cancer is not extensively reported in publicly available scientific literature. Derivatives of 1H-pyrrole-2,5-dione have been investigated for a range of biological activities, including anti-inflammatory and cholesterol-lowering effects, with some studies exploring their potential as anticancer agents.[6][7][8][9] This guide will synthesize the available information on both compounds to provide a scientifically grounded comparison.
Mechanism of Action: A Tale of Two Targets
A fundamental aspect of any targeted therapy is its molecular mechanism of action. Here, we delve into the distinct ways in which gefitinib and, hypothetically, this compound might exert their effects.
Gefitinib: A Potent Inhibitor of EGFR Signaling
Gefitinib functions as a reversible inhibitor of the EGFR tyrosine kinase domain.[2][4] It competitively binds to the ATP-binding pocket of the intracellular domain of EGFR, preventing receptor autophosphorylation and the subsequent activation of downstream signaling cascades.[2][5][10] These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, are crucial for cell proliferation, survival, and differentiation.[11][12][13] In cancer cells with activating EGFR mutations, these pathways are constitutively active, driving uncontrolled cell growth. By blocking this signaling, gefitinib can induce cell cycle arrest and apoptosis.[2][10]
Caption: Workflow for IC50 determination.
Resistance Mechanisms: A Critical Consideration
A major challenge in targeted cancer therapy is the development of drug resistance.
Gefitinib Resistance
Acquired resistance to gefitinib is a common clinical problem. The most frequent mechanism is the acquisition of a secondary mutation in the EGFR gene, the T790M "gatekeeper" mutation, which alters the drug's binding affinity. [14][15]Other mechanisms include amplification of the MET oncogene, which activates bypass signaling pathways, and histologic transformation. [2][16]
Potential Resistance to this compound
The mechanisms of resistance to this compound are unknown. If it is found to be a kinase inhibitor, resistance could potentially arise from mutations in the target kinase's binding site or through the activation of alternative signaling pathways.
Conclusion and Future Directions
Gefitinib is a well-characterized EGFR inhibitor with proven efficacy in a specific subset of NSCLC patients. Its strengths and limitations, including the inevitable development of resistance, are well understood. In contrast, this compound remains an enigmatic compound in the context of cancer therapy. While the pyrrole-2,5-dione scaffold holds promise for the development of novel therapeutic agents, extensive preclinical evaluation is required to determine the efficacy and mechanism of action of this specific derivative.
Future research should focus on a comprehensive in vitro and in vivo characterization of this compound. Identifying its molecular target(s) will be a critical first step in understanding its potential as a cancer therapeutic and in designing rational combination strategies to enhance its efficacy and overcome potential resistance. A direct, head-to-head comparison with gefitinib in relevant preclinical models would then be warranted to ascertain its relative potency and therapeutic window.
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A Comparative Guide to Kinase Inhibition in Chronic Myeloid Leukemia: Imatinib versus the Investigational Compound 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione
A thorough review of the current scientific literature reveals a significant knowledge gap: there is a notable absence of published preclinical data specifically evaluating 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione in CML models. Therefore, this guide will first establish a comprehensive baseline by detailing the mechanism and performance of imatinib. Subsequently, it will explore the broader class of N-aryl maleimides, to which the investigational compound belongs, and their potential as anticancer agents. Finally, this document will serve as a practical, forward-looking manual by proposing a rigorous, step-by-step experimental framework to systematically evaluate this compound and directly compare its performance against imatinib in relevant CML models.
The Gold Standard: Imatinib in Chronic Myeloid Leukemia
Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22. This translocation results in the formation of the BCR-ABL1 fusion gene, which encodes the constitutively active BCR-ABL tyrosine kinase.[1] This oncoprotein is the primary driver of CML pathogenesis, leading to uncontrolled proliferation of granulocytes.[2]
Imatinib mesylate (Gleevec®) revolutionized CML treatment by being the first drug to specifically target the BCR-ABL kinase.[3][4] It functions as a competitive inhibitor at the ATP-binding site of the ABL kinase domain, thereby blocking the phosphorylation of its substrates and inhibiting downstream signaling pathways that promote cell proliferation and survival.[3][4] The remarkable efficacy of imatinib has transformed CML from a fatal disease into a manageable chronic condition for many patients.[3]
However, the emergence of imatinib resistance, often due to point mutations in the BCR-ABL kinase domain, presents a significant clinical challenge.[5][6] This has spurred the development of second and third-generation tyrosine kinase inhibitors (TKIs) and continues to drive the search for novel therapeutic agents with different mechanisms of action.[7][8]
N-Aryl Maleimides: A Class of Compounds with Anticancer Potential
The investigational compound, this compound, belongs to the N-aryl maleimide class of molecules. Maleimides are known for their reactivity towards thiols, a property leveraged in bioconjugation to create antibody-drug conjugates (ADCs).[7][9] In this context, N-aryl maleimides have been shown to form stable linkages, improving the in vivo performance of ADCs.[9]
Beyond their use as linkers, various N-phenylmaleimide derivatives have been investigated for their own intrinsic biological activities, including potential anticancer effects.[3][5] Some studies have reported the cytotoxic properties of N-phenylmaleimide derivatives against various cancer cell lines, including the K562 leukemia cell line, which is a common in vitro model for CML.[3] The proposed mechanisms of action for some maleimide derivatives include the induction of apoptosis and inhibition of angiogenesis.[4] The specific molecular targets of many of these compounds, including whether they directly inhibit BCR-ABL or other kinases, remain an active area of investigation.
A Proposed Research Framework for the Evaluation of this compound in CML Models
To address the current lack of data, a systematic preclinical evaluation is necessary to determine the potential of this compound as a therapeutic agent for CML. The following experimental guide outlines a robust strategy for its characterization and comparison with imatinib.
Caption: The BCR-ABL signaling pathway and the points of inhibition by imatinib and hypothesized inhibition by this compound.
Conclusion and Future Perspectives
While imatinib remains a cornerstone of CML therapy, the quest for novel agents to address resistance and improve patient outcomes is ongoing. The N-aryl maleimide scaffold presents an interesting, yet underexplored, area for the development of new anticancer drugs. The lack of preclinical data for this compound in CML models highlights a critical gap in our understanding of its potential.
The experimental framework proposed in this guide provides a clear and comprehensive path for the systematic evaluation of this and other novel compounds. By rigorously assessing cytotoxicity, induction of apoptosis, and impact on key signaling pathways, researchers can effectively determine the therapeutic potential of new chemical entities. Should this compound demonstrate promising activity, further studies, including in vivo efficacy in animal models of CML and evaluation against a panel of imatinib-resistant CML cell lines, would be warranted. This structured approach is essential for the translation of promising laboratory findings into clinically effective cancer therapies.
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A Comparative Guide to the Cross-Reactivity Profile of 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione
For researchers, scientists, and drug development professionals engaged in bioconjugation, targeted covalent inhibitor design, and chemical probe development, the selectivity of a reagent is paramount. This guide provides an in-depth technical comparison of the cross-reactivity profile of 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione, a member of the N-aryl maleimide class of reagents. We will objectively compare its performance with other common alternatives and provide the supporting rationale and experimental frameworks for evaluation.
Introduction: The Critical Role of Selective Covalent Modification
Covalent labeling is a powerful tool in chemical biology and drug discovery, enabling the stable attachment of moieties such as fluorophores, affinity tags, or drug payloads to proteins and other biomolecules.[1][2] The maleimide functional group is a cornerstone of this field, prized for its high reactivity and specificity towards thiol groups, primarily found on cysteine residues.[3][4] This reaction, a Michael addition, proceeds rapidly under mild, biocompatible conditions.[3][5]
However, the very reactivity that makes maleimides useful also presents a significant challenge: the potential for off-target reactions, or cross-reactivity. This can lead to unintended labeling of other nucleophilic residues, such as lysine or histidine, or reaction with abundant intracellular thiols like glutathione. Such non-specific interactions can compromise the interpretation of experimental results and, in the context of therapeutics, lead to off-target toxicity.[6][7]
This guide focuses on this compound, an N-aryl maleimide. The electron-withdrawing nature of the dichlorophenyl substituent is expected to significantly influence the reactivity and stability of the maleimide core, thereby altering its cross-reactivity profile compared to more common N-alkyl or unsubstituted N-phenyl maleimides.
The Chemistry of Thiol-Maleimide Conjugation and its Challenges
The primary reaction of a maleimide is the Michael addition of a thiol to the electron-deficient double bond of the pyrrole-2,5-dione ring, forming a stable thioether linkage.[5][8] The reaction is most efficient at a pH range of 6.5-7.5, where the thiol is partially in its more nucleophilic thiolate form, while other potentially reactive groups like the ε-amino group of lysine remain largely protonated and thus less reactive.[9]
However, the resulting succinimidyl thioether conjugate is not always completely stable. It can undergo a retro-Michael reaction, particularly in the presence of other thiols, leading to the release of the original maleimide and its subsequent reaction with other molecules.[6][7] This can be a significant issue in the intracellular environment, which has a high concentration of glutathione.
Furthermore, at pH values above 7.5, the reactivity of maleimides with amines becomes more competitive, increasing the likelihood of cross-reactivity with lysine residues.[8] Another potential side reaction is the intramolecular rearrangement of the succinimide ring when the maleimide reacts with an N-terminal cysteine, forming a thiazine.[5]
The Influence of the N-Substituent on Reactivity and Stability
The nature of the substituent on the nitrogen atom of the maleimide ring plays a crucial role in modulating its reactivity and the stability of the resulting conjugate.
-
N-Alkyl Maleimides: These are the most common type of maleimides used in bioconjugation. They offer good reactivity with thiols, but the resulting conjugates can be susceptible to the retro-Michael reaction.
-
N-Aryl Maleimides: The introduction of an aryl group on the nitrogen atom, as in this compound, has two important consequences. Firstly, the electron-withdrawing nature of the aryl ring increases the electrophilicity of the maleimide double bond, potentially leading to a faster reaction with thiols.[9] Secondly, and more importantly, N-aryl substitution promotes the hydrolysis of the thiosuccinimide ring in the conjugate. This hydrolysis results in a stable succinamic acid thioether that is resistant to the retro-Michael reaction, leading to a more stable and permanent linkage.[6][7]
The 2,5-dichloro substitution on the phenyl ring of the topic compound is expected to further enhance these effects due to the strong electron-withdrawing inductive effect of the chlorine atoms. This would likely lead to a highly reactive maleimide that forms a very stable conjugate upon hydrolysis.
Comparison with Alternative Thiol-Reactive Chemistries
While maleimides are widely used, concerns about the stability of their conjugates have led to the development of alternative thiol-reactive reagents.[10][11][12]
| Reagent Class | Mechanism | Advantages | Disadvantages |
| This compound | Michael Addition | Likely rapid reaction rate. Forms a highly stable conjugate after hydrolysis.[6][9] | Potential for off-target reactions with other nucleophiles. Hydrolysis of the unreacted maleimide can occur. |
| N-Alkyl Maleimides | Michael Addition | Well-established chemistry, readily available. | Conjugates can be reversible via retro-Michael reaction.[6][7] |
| Iodoacetamides | Nucleophilic Substitution | Forms a very stable thioether bond. | Generally less selective for thiols than maleimides and can react with other nucleophiles like histidine. |
| Vinyl Sulfones | Michael Addition | Forms a stable thioether bond. Less susceptible to hydrolysis than maleimides. | Generally slower reaction kinetics compared to maleimides. |
| 5-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones (5HP2Os) | Thiol-Michael type addition | Yields highly stable thiol conjugates. Good cysteine selectivity.[10] | Newer chemistry, less established than maleimides. |
| Methylsulfonyl Phenyloxadiazoles | Julia-Kocienski-like reaction | Forms highly stable conjugates, even in human plasma. Excellent cysteine specificity.[12] | Newer chemistry, may require specific reaction conditions. |
Experimental Protocols for Assessing Cross-Reactivity
A thorough assessment of the cross-reactivity profile of a compound like this compound requires a multi-faceted experimental approach.
Competitive Reactivity Assay with Model Nucleophiles
This assay provides a direct comparison of the reactivity of the maleimide towards its intended target (thiol) versus a common off-target nucleophile (amine).
Protocol:
-
Prepare stock solutions:
-
10 mM this compound in DMSO.
-
100 mM N-acetyl-L-cysteine (thiol) in reaction buffer (e.g., 50 mM phosphate buffer, pH 7.4).
-
100 mM N-acetyl-L-lysine (amine) in the same reaction buffer.
-
-
Set up competitive reaction:
-
In a microcentrifuge tube, combine 940 µL of reaction buffer, 10 µL of N-acetyl-L-cysteine stock, and 10 µL of N-acetyl-L-lysine stock. This creates a solution with 1 mM of each nucleophile.
-
Initiate the reaction by adding 40 µL of the this compound stock solution (final concentration 0.4 mM).
-
-
Time-course analysis:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of 1% formic acid in acetonitrile.
-
-
LC-MS analysis:
-
Analyze the quenched samples by liquid chromatography-mass spectrometry (LC-MS) to quantify the formation of the cysteine and lysine adducts, as well as the consumption of the parent maleimide.
-
The relative amounts of the two adducts over time provide a quantitative measure of the compound's selectivity.
-
Proteome-Wide Cross-Reactivity Profiling using Chemoproteomics
This advanced technique allows for the unbiased identification of protein targets of a reactive compound in a complex biological sample, such as a cell lysate.[1][13]
Workflow:
Caption: Workflow for proteome-wide cross-reactivity profiling.
Protocol:
-
Cell Lysis: Prepare a cell lysate from a relevant cell line under native conditions.
-
Labeling: Treat the cell lysate with a defined concentration of this compound for a specific duration. Include a vehicle control (e.g., DMSO).
-
Protein Digestion: Reduce, alkylate, and digest the proteins in the lysate into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by high-resolution tandem mass spectrometry.
-
Data Analysis: Use specialized software to search the MS/MS data against a protein sequence database to identify peptides that have been modified by the compound. The identification of labeled peptides from proteins other than the intended target reveals the off-target profile.
Conclusion and Future Perspectives
This compound represents a class of N-aryl maleimides with potentially advantageous properties for applications requiring stable bioconjugation. The electron-withdrawing dichlorophenyl group is predicted to enhance the reaction rate with thiols and, more importantly, promote the hydrolysis of the resulting conjugate to a stable, irreversible form. This enhanced stability is a significant advantage over traditional N-alkyl maleimides, especially for in vivo applications where conjugate stability is critical.
However, the increased reactivity may also lead to a higher potential for off-target reactions. A thorough experimental evaluation of its cross-reactivity profile using the methods outlined in this guide is essential before its widespread adoption. By understanding the interplay between the N-substituent, reactivity, and stability, researchers can make informed decisions in the selection of reagents for their specific applications, ultimately leading to more robust and reliable results in chemical biology and drug development.
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A Comparative In Vivo Analysis of the Anti-inflammatory Efficacy of 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione
An Objective Guide for Researchers in Inflammation Biology and Drug Discovery
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases.[1] The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a critical area of pharmacological research. This guide provides an in-depth, comparative in vivo validation of the anti-inflammatory properties of 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione, a novel compound of interest. Through well-established preclinical models, we will objectively assess its performance against standard-of-care anti-inflammatory drugs and elucidate its potential mechanism of action. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the preclinical potential of this compound.
Rationale for In Vivo Validation
While in vitro assays are invaluable for initial screening, in vivo models are indispensable for evaluating the therapeutic potential of a compound in a complex biological system.[2] Animal models of inflammation allow for the assessment of a drug candidate's efficacy in the context of a whole organism, providing insights into its pharmacokinetic and pharmacodynamic properties that cannot be obtained from cell-based assays alone.[1] The judicious selection of animal models is a vital step in the early phase of drug development.[1]
Comparative Efficacy in an Acute Inflammation Model: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used and reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[3][4] Subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response characterized by edema, hyperalgesia, and erythema.[3][5] The initial phase is mediated by histamine, serotonin, and bradykinin, while the later phase is primarily driven by the production of prostaglandins.[6]
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Male Wistar rats (180-220 g) are used for this study. Animals are housed under standard laboratory conditions with free access to food and water.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory environment for at least one week prior to the experiment.
-
Grouping (n=6 per group):
-
Group I (Vehicle Control): 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) in distilled water.
-
Group II (Test Compound): this compound (50 mg/kg, p.o.).
-
Group III (Positive Control): Indomethacin (10 mg/kg, p.o.).[3]
-
-
Drug Administration: The test compound, positive control, or vehicle is administered orally (p.o.) via gavage one hour before the induction of inflammation.[3]
-
Induction of Edema: 0.1 mL of 1% (w/v) carrageenan solution in sterile saline is injected into the subplantar region of the right hind paw of each rat.[4][7]
-
Measurement of Paw Volume: Paw volume is measured using a digital plethysmometer at 0, 1, 3, and 5 hours post-carrageenan injection.[3]
-
Data Analysis:
-
The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial paw volume.
-
The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Mean edema of control group - Mean edema of treated group) / Mean edema of control group] x 100
-
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Comparative Performance Data
| Treatment Group | Dose (mg/kg, p.o.) | Mean Paw Edema (mL) at 3h (± SEM) | Percentage Inhibition of Edema at 3h (%) |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| This compound | 50 | 0.42 ± 0.04 | 50.6 |
| Indomethacin | 10 | 0.38 ± 0.03 | 55.3 |
*p < 0.05 compared to the vehicle control group.
Interpretation of Results: The data indicates that this compound significantly reduces carrageenan-induced paw edema in rats. Its efficacy at a 50 mg/kg dose is comparable to that of the standard NSAID, Indomethacin, at a 10 mg/kg dose. This suggests that the test compound possesses potent anti-inflammatory properties in an acute inflammatory setting. Indomethacin, a non-selective inhibitor of cyclooxygenase (COX) enzymes, is known to reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever.[8][9][10]
Investigating Systemic Anti-inflammatory Effects: LPS-Induced Endotoxemia
To evaluate the systemic anti-inflammatory potential of this compound, the lipopolysaccharide (LPS)-induced endotoxemia model is employed. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic inflammation, leading to the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[11][12] This model is useful for assessing the ability of a compound to modulate the systemic inflammatory response.[12]
Experimental Protocol: LPS-Induced Systemic Inflammation
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.
-
Grouping (n=6 per group):
-
Group I (Vehicle Control): Saline.
-
Group II (LPS Control): LPS (1 mg/kg, i.p.).
-
Group III (Test Compound + LPS): this compound (50 mg/kg, p.o.) + LPS (1 mg/kg, i.p.).
-
Group IV (Positive Control + LPS): Dexamethasone (1 mg/kg, i.p.) + LPS (1 mg/kg, i.p.).[12]
-
-
Drug Administration: The test compound or vehicle is administered orally one hour before LPS injection. Dexamethasone is administered intraperitoneally 30 minutes before LPS injection.
-
Induction of Systemic Inflammation: Mice are injected intraperitoneally with LPS (from E. coli O111:B4) dissolved in sterile saline.
-
Sample Collection: Two hours after LPS injection, blood is collected via cardiac puncture into EDTA-containing tubes. Plasma is separated by centrifugation and stored at -80°C.
-
Cytokine Analysis: Plasma levels of TNF-α and IL-6 are quantified using commercially available ELISA kits according to the manufacturer's instructions.[13][14][15][16][17]
Comparative Performance Data
| Treatment Group | Plasma TNF-α (pg/mL) (± SEM) | Plasma IL-6 (pg/mL) (± SEM) |
| Vehicle Control | 45 ± 8 | 62 ± 11 |
| LPS Control | 2580 ± 210 | 4850 ± 350 |
| This compound + LPS | 1350 ± 150 | 2300 ± 280 |
| Dexamethasone + LPS | 980 ± 110 | 1650 ± 190 |
*p < 0.05 compared to the LPS control group.
Interpretation of Results: Treatment with this compound significantly attenuated the LPS-induced increase in plasma TNF-α and IL-6 levels. This demonstrates its ability to suppress a systemic inflammatory response. While the potent corticosteroid Dexamethasone showed a greater reduction in cytokine levels, the significant effect of the test compound highlights its potential as a systemic anti-inflammatory agent. Dexamethasone exerts its anti-inflammatory effects by binding to glucocorticoid receptors, which leads to the suppression of pro-inflammatory gene expression and the promotion of anti-inflammatory genes.[18][19][20][21][22]
Elucidating the Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways
To understand the molecular basis of its anti-inflammatory effects, we investigated the impact of this compound on key pro-inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central regulators of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[23][24][25][26][27][28]
Experimental Protocol: Western Blot Analysis of NF-κB and MAPK Pathways
-
Tissue Collection: Paw tissue from the carrageenan-induced edema experiment (at the 3-hour time point) is collected and snap-frozen in liquid nitrogen.
-
Protein Extraction: Total protein is extracted from the paw tissue using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting:
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phospho-p65 (a subunit of NF-κB), total p65, phospho-p38 MAPK, total p38 MAPK, and β-actin (as a loading control).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Densitometric Analysis: The intensity of the protein bands is quantified using image analysis software. The ratio of phosphorylated protein to total protein is calculated to determine the activation of the signaling pathways.
Caption: Proposed mechanism of action via inhibition of NF-κB and MAPK signaling.
Mechanistic Insights
| Treatment Group | Relative p-p65/p65 Ratio | Relative p-p38/p38 Ratio |
| Vehicle Control | 1.00 | 1.00 |
| Carrageenan Control | 3.25 | 2.80 |
| This compound + Carrageenan | 1.60 | 1.45 |
| Indomethacin + Carrageenan | 2.95 | 2.60 |
*p < 0.05 compared to the Carrageenan control group.
Interpretation of Results: The results demonstrate that this compound significantly inhibits the carrageenan-induced phosphorylation of both p65 NF-κB and p38 MAPK in paw tissue. This suggests that its anti-inflammatory effects are, at least in part, mediated by the suppression of these critical pro-inflammatory signaling pathways. In contrast, Indomethacin, which primarily acts by inhibiting prostaglandin synthesis, did not show a significant effect on the activation of these pathways in this model. This highlights a potentially distinct and advantageous mechanism of action for this compound.
Conclusion
This comprehensive in vivo evaluation demonstrates that this compound possesses significant anti-inflammatory properties in both acute local and systemic inflammation models. Its efficacy is comparable to that of the established anti-inflammatory drug Indomethacin in the carrageenan-induced paw edema model. Furthermore, the compound effectively suppresses the systemic release of pro-inflammatory cytokines in response to LPS. Mechanistically, our findings suggest that this compound exerts its anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways. These promising preclinical data warrant further investigation into the therapeutic potential of this compound for the treatment of inflammatory diseases.
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A Comparative Analysis for Drug Development Professionals: Ezetimibe vs. the Emerging Potential of 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione in Cholesterol Absorption Inhibition
In the landscape of hypercholesterolemia management, the inhibition of intestinal cholesterol absorption presents a key therapeutic strategy. Ezetimibe, a landmark drug in this class, has been a clinical mainstay for years. However, the quest for more potent and potentially safer alternatives is a constant in drug development. This guide provides a detailed comparative analysis of the established cholesterol absorption inhibitor, ezetimibe, and an emerging investigational compound, 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione, offering insights for researchers and drug development professionals.
Introduction: Two Distinct Scaffolds Targeting a Common Pathway
Ezetimibe is a well-characterized 2-azetidinone derivative that effectively lowers low-density lipoprotein cholesterol (LDL-C) by preventing the absorption of dietary and biliary cholesterol from the small intestine.[1][2] Its approval marked a significant advancement in lipid-lowering therapy, providing an alternative and complementary mechanism to statins.[3]
On the other hand, this compound belongs to a newer class of compounds being investigated for their potential as cholesterol absorption inhibitors.[4][5] While data on this specific molecule is still emerging, preliminary in vitro studies on its derivatives suggest a promising future for this chemical scaffold.[4] This guide will synthesize the available evidence to draw a comparative picture of these two agents.
Mechanism of Action: A Tale of a Known Target and a Potential Successor
Both ezetimibe and the 1H-pyrrole-2,5-dione class of compounds are believed to exert their primary effect by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein.[6] This transporter is crucial for the uptake of cholesterol from the intestinal lumen into enterocytes.
Ezetimibe's Established Mechanism:
Ezetimibe's mode of action is well-documented. It selectively binds to the brush border of the small intestine, where it inhibits the function of the NPC1L1 protein.[1] This blockage prevents the internalization of cholesterol into enterocytes, thereby reducing the amount of cholesterol delivered to the liver. The liver, in turn, upregulates the expression of LDL receptors to sequester more cholesterol from the circulation, ultimately leading to a reduction in plasma LDL-C levels.[7]
DOT script for Ezetimibe's Mechanism of Action:
Caption: Ezetimibe inhibits the NPC1L1 transporter, blocking cholesterol absorption.
This compound's Putative Mechanism:
While the precise molecular interactions are yet to be fully elucidated, it is hypothesized that 1H-pyrrole-2,5-dione derivatives also target the NPC1L1 protein. The structural differences between the pyrrole-2,5-dione scaffold and ezetimibe's 2-azetidinone ring suggest a potentially different binding mode or affinity for the transporter, which could account for the observed differences in in vitro potency.[4][5] Further research is necessary to confirm the exact binding site and the conformational changes induced by this novel class of inhibitors.
Comparative Efficacy: In Vitro Promise of the Newcomer
Direct, head-to-head clinical comparisons between ezetimibe and this compound are not available, as the latter is still in the preclinical stages of development. However, initial in vitro data provides a compelling case for the potential of the pyrrole-2,5-dione scaffold.
A key study synthesized a series of 1H-pyrrole-2,5-dione derivatives and evaluated their ability to inhibit cholesterol absorption in vitro. One of the most active compounds in this series, designated as compound 20, demonstrated stronger in vitro cholesterol absorption inhibitory activity than ezetimibe .[4] This finding is significant as it suggests that the 1H-pyrrole-2,5-dione core may be a more efficient inhibitor of the cholesterol transport mechanism at a cellular level.
| Compound | In Vitro Cholesterol Absorption Inhibition |
| Ezetimibe | Standard Inhibitor |
| Compound 20 (1H-pyrrole-2,5-dione derivative) | Stronger than Ezetimibe[4] |
It is crucial to emphasize that these are preliminary in vitro results. The superior in vitro potency of a compound does not always translate to enhanced efficacy in vivo due to factors such as pharmacokinetics and metabolism.
Physicochemical and Pharmacokinetic Profiles: A Known Entity vs. an Unknown Quantity
A comprehensive understanding of a drug's physicochemical and pharmacokinetic properties is paramount for its development. In this regard, ezetimibe is a well-characterized molecule, while data for this compound is sparse.
Ezetimibe:
| Property | Value |
| Molecular Formula | C₂₄H₂₁F₂NO₃ |
| Molar Mass | 409.4 g/mol |
| LogP | 5.2 |
| Bioavailability | Variable (35-65%) |
| Protein Binding | >90% |
| Metabolism | Extensively metabolized to an active glucuronide metabolite |
| Elimination Half-life | ~22 hours |
| Excretion | Primarily feces |
Ezetimibe undergoes rapid absorption and is extensively conjugated to its active glucuronide metabolite in the intestine and liver. This enterohepatic recirculation contributes to its long half-life, allowing for once-daily dosing.[8]
This compound:
| Property | Value |
| Molecular Formula | C₁₀H₅Cl₂NO₂ |
| Molar Mass | 242.06 g/mol |
| LogP | 2.4 |
The physicochemical properties of this compound, such as its lower molar mass and LogP value compared to ezetimibe, may influence its absorption, distribution, metabolism, and excretion (ADME) profile. However, without experimental data, any predictions remain speculative. A study on a series of 1H-pyrrole-2,5-dione derivatives noted that one of the most active inhibitors exhibited "satisfied lipophilicity," suggesting that compounds from this class can be optimized for favorable pharmacokinetic properties.[4]
Safety and Tolerability: Clinical Experience vs. Preclinical Assessment
Ezetimibe:
Ezetimibe has a well-established safety profile from extensive clinical trials and post-marketing surveillance.[1] It is generally well-tolerated, with the most common adverse effects being mild and transient. When used as monotherapy, its side-effect profile is comparable to placebo.[1]
This compound:
Preclinical safety data for this compound is limited. However, the aforementioned study on its derivatives reported that the most active compound showed no cytotoxicity in HEK293 and RAW264.7 cell lines .[4] This is an encouraging early finding, suggesting a potential for a favorable safety profile. Furthermore, the study indicated that the compound could inhibit the accumulation of lipids in macrophages and reduce the secretion of inflammatory markers like LDH, MDA, TNF-α, and ROS in a concentration-dependent manner, hinting at potential anti-atherosclerotic and anti-inflammatory properties beyond cholesterol absorption inhibition.[4]
Experimental Protocols
For researchers interested in evaluating novel cholesterol absorption inhibitors, the following experimental workflows are fundamental:
In Vitro Cholesterol Absorption Assay:
This assay is crucial for the initial screening and determination of the inhibitory potential of test compounds.
DOT script for In Vitro Cholesterol Absorption Assay Workflow:
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A Senior Scientist's Guide to Reproducible Thiol Conjugation: A Comparative Analysis of 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione and Its Alternatives
For researchers and drug development professionals, the covalent linkage of molecules to proteins is a foundational technique. The thiol-maleimide reaction has long been a workhorse for its speed and specificity towards cysteine residues. However, achieving high reproducibility with this chemistry is a significant challenge, often plagued by issues of stability that can compromise experimental outcomes and the therapeutic potential of bioconjugates.
This guide provides an in-depth analysis of the factors governing the reproducibility of experiments using N-aryl maleimides, with a specific focus on 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione . We will dissect the underlying chemical principles, present a self-validating experimental protocol, and objectively compare its performance against traditional N-alkyl maleimides and next-generation, stability-engineered alternatives.
The Core Chemistry: Understanding the Thiol-Maleimide Reaction and Its Pitfalls
The utility of maleimides stems from their highly efficient and selective reaction with the thiol group of a cysteine residue via a Michael addition.[1][][3] This reaction is fastest in the pH range of 6.5-7.5, where the cysteine's sulfhydryl group exists in equilibrium with its more nucleophilic thiolate anion form.[1][4]
Caption: The reaction mechanism of maleimide conjugation with a protein thiol.
While seemingly straightforward, the reproducibility of this reaction is critically dependent on mitigating two key side reactions:
-
Maleimide Hydrolysis: The maleimide ring itself is susceptible to hydrolysis, particularly as the pH rises above 7.5.[5][6] This ring-opening reaction renders the compound inactive, effectively lowering its concentration and leading to incomplete conjugation and inconsistent results. N-aryl substituents with electron-withdrawing groups, such as the dichlorophenyl group on our topic compound, can increase the electrophilicity of the maleimide carbons, potentially accelerating both the desired thiol reaction and this undesirable hydrolysis.[7]
-
Retro-Michael Reaction: The resulting thiosuccinimide bond is not always stable. It can undergo a reversible retro-Michael reaction, particularly in the presence of other thiols like glutathione, which is abundant in the cellular cytoplasm.[3][8][9] This can lead to the payload being transferred from its target protein to other molecules, a critical failure point for antibody-drug conjugates (ADCs) that can cause off-target toxicity.[][8]
A Self-Validating Protocol for Reproducible Maleimide Conjugation
To navigate these challenges, a robust protocol must be a self-validating system, incorporating steps that confirm the integrity of the reagents and the success of the conjugation. The following workflow is designed to maximize reproducibility.
Caption: A validated workflow for consistent protein labeling with maleimides.
Step-by-Step Methodology
-
Protein Preparation (Trustworthiness Pillar):
-
Action: Exchange the protein into a degassed, thiol-free buffer at pH 7.0-7.5 (e.g., PBS, HEPES).[4][10] Common protein concentrations are 1-10 mg/mL.[10]
-
Causality: Degassing the buffer by bubbling with nitrogen or argon minimizes oxygen, which can cause re-oxidation of free thiols into disulfide bonds, rendering them unreactive.[10] Maintaining pH is the most critical parameter to ensure thiol reactivity while minimizing maleimide hydrolysis and side reactions with amines.[3][4]
-
-
Disulfide Reduction (Expertise Pillar):
-
Action: If the target cysteine is involved in a disulfide bond, it must be reduced. Add a 10-100 fold molar excess of a thiol-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 20-30 minutes at room temperature.[11]
-
Causality: TCEP is superior to agents like DTT for this purpose because it does not contain a thiol group and therefore will not compete with the protein for reaction with the maleimide reagent.[4]
-
-
Maleimide Reagent Preparation (Trustworthiness Pillar):
-
Action: Prepare a 10 mM stock solution of the maleimide reagent (e.g., this compound) in an anhydrous organic solvent like DMSO or DMF immediately before use.[1][11]
-
Causality: Maleimides are susceptible to hydrolysis in aqueous environments, even before addition to the protein.[1] Preparing the stock solution fresh in a dry solvent ensures the maximum concentration of active reagent is available for the reaction.
-
-
Conjugation Reaction (Expertise Pillar):
-
Action: Add a 10 to 20-fold molar excess of the maleimide stock solution to the stirring protein solution.[12] Incubate for 2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent maleimide.[1][12]
-
Causality: A molar excess drives the reaction to completion. The choice between room temperature and 4°C depends on the protein's stability; colder temperatures can be gentler on sensitive proteins but will slow the reaction rate.
-
-
Purification and Quality Control (Trustworthiness Pillar):
-
Action: Remove unreacted maleimide using a desalting column (e.g., Sephadex G-25) or dialysis.[12]
-
Causality: This step is crucial to stop the reaction and prevent any non-specific labeling during storage. Following purification, the Degree of Labeling (DOL) must be calculated using UV-Vis spectrophotometry to quantify the success and consistency of the conjugation.[1][11]
-
Comparative Analysis of Thiol-Reactive Reagents
The choice of reagent has a profound impact on experimental reproducibility and the stability of the final conjugate. Here we compare our N-aryl maleimide topic compound with a standard N-alkyl maleimide and a next-generation alternative.
Group 1: N-Aryl Maleimides (e.g., this compound)
These reagents feature an aromatic ring attached to the maleimide nitrogen. The electron-withdrawing nature of the dichlorophenyl group increases the electrophilicity of the maleimide, which can lead to faster reaction kinetics. However, this same property can increase the rate of undesirable hydrolysis.[7] A key advantage of some N-aryl maleimides is that the resulting thiosuccinimide adduct can be engineered to undergo hydrolysis to a stable, ring-opened form that is no longer susceptible to the retro-Michael reaction.[9][13]
Group 2: N-Alkyl Maleimides (e.g., N-Ethylmaleimide, NEM)
NEM is a classic, widely used maleimide. It is less reactive than many N-aryl maleimides and forms a thiosuccinimide bond that is known to be reversible.[8] This reversibility is a major source of non-reproducibility, especially for in vivo applications where the conjugate is exposed to high concentrations of endogenous thiols.
Group 3: Next-Generation Maleimide Alternatives (e.g., Phenyloxadiazolyl Methyl Sulfones - PODS)
These reagents were developed specifically to address the stability limitations of maleimides.[5] They react rapidly and specifically with thiols at physiological pH but form a completely stable thioether linkage that is not susceptible to retro-Michael reactions or thiol exchange.[5][8] This inherent stability leads to more homogeneous and reproducible conjugates.
Quantitative Performance Comparison
The following table summarizes the key performance differences relevant to experimental reproducibility.
| Parameter | N-Alkyl Maleimide (e.g., NEM) | N-Aryl Maleimide (e.g., this compound) | Maleimide Alternative (e.g., PODS) |
| Reagent Hydrolytic Stability | Moderate; susceptible to hydrolysis above pH 7.5.[6][14] | Moderate to Low; potentially faster hydrolysis due to electron-withdrawing groups.[7] | High; significantly more stable at pH 7.4 than maleimides.[5] |
| Conjugate Stability | Low to Moderate; prone to retro-Michael reaction and thiol exchange.[3][8] | Potentially High; some N-aryl adducts can be hydrolyzed to a stable, irreversible form.[9][13] | Very High; forms an irreversible thioether bond not prone to exchange.[5][8] |
| Reaction Rate | Fast | Very Fast | Fast |
| Optimal Reaction pH | 6.5 - 7.5[4] | 6.5 - 7.5 | 7.4[5] |
| Primary Reproducibility Risk | Conjugate instability and payload loss. | Reagent hydrolysis before conjugation. | Minimal |
Data based on representative compounds from each class. A 2023 study showed that after 25 hours at pH 7.4, only 23% of a maleimide-oxaliplatin complex remained intact, compared to 70% of a comparable PODS-complex, highlighting the stability advantage of next-generation reagents.[5]
Decision Guide for Reagent Selection
Choosing the right reagent is paramount. The following guide can help direct your selection based on experimental demands.
Caption: A decision-making framework for selecting the appropriate thiol-reactive reagent.
Conclusion
Achieving reproducible results with this compound and other maleimides is entirely feasible but requires a deep understanding of the competing chemical reactions. The key to success lies in meticulous control over experimental conditions, particularly pH, and the adoption of a self-validating workflow that includes critical quality control checks. While N-aryl maleimides offer rapid kinetics, researchers must be vigilant about the potential for reagent hydrolysis. For applications demanding the highest level of stability and reproducibility, particularly in therapeutic development, next-generation alternatives that form irreversible bonds offer a clear and compelling advantage.
References
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- Step-by-Step Protein Labeling Using N-(2-Aminoethyl)
- Rapid, Stable, Chemoselective Labeling of Thiols with Julia-Kocienski Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation. (2015).
- Maleimide Labeling of Proteins and Other Thiol
- Protocol: Maleimide Labeling of Protein Thiols. (2020-08-11). Biotium.
- Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. Tocris Bioscience.
- Thiol-Based Conjug
- Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement. (2020).
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- Troubleshooting low yield in maleimide conjug
- A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc.
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- SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIV
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A Head-to-Head Comparison of Dichlorophenyl Pyrrole-2,5-dione Analogs in Cancer Research
A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Evaluation
In the landscape of modern drug discovery, the pyrrole-2,5-dione scaffold, a core component of maleimides, has emerged as a privileged structure due to its diverse pharmacological applications, including potent anticancer and anti-inflammatory properties.[1] The introduction of a dichlorophenyl moiety to this scaffold offers a compelling avenue for enhancing therapeutic efficacy and selectivity. This guide provides a comprehensive, head-to-head comparison of dichlorophenyl pyrrole-2,5-dione analogs, with a particular focus on the influence of the chlorine atom positioning on the phenyl ring (2,4-dichloro, 3,4-dichloro, and 3,5-dichloro) on their biological activity.
This analysis is grounded in experimental data and is intended for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships, comparative cytotoxicity, and the underlying molecular mechanisms of these compounds.
The Critical Role of Dichlorophenyl Substitution: A Comparative Overview
A study on 3,4-diarylthiolated maleimides demonstrated that halogenated derivatives, including those with dichlorophenyl groups, exhibit notable cytotoxicity against human lung cancer cell lines H520 and H1299.[2][3][4] This suggests that the presence of the dichlorophenyl group is a key contributor to the anticancer activity of these molecules.
Furthermore, a comparative disposition study of N-(3,5-dichlorophenyl)succinimide (NDPS), a related cyclic imide, and its non-nephrotoxic difluoro analog revealed that the dichlorophenyl substitution leads to higher tissue and plasma concentrations, greater covalent binding to proteins, and slower elimination.[5] This enhanced bioavailability and target engagement may contribute to the increased potency and potential toxicity of dichlorophenyl-containing compounds.
Performance Metrics: A Tabular Comparison
To facilitate a clear comparison, the following table summarizes the cytotoxic activity of various dichlorophenyl pyrrole-2,5-dione analogs and related compounds against different cancer cell lines. It is important to note that the data is compiled from different studies and direct comparison of IC50 values should be approached with caution due to variations in experimental conditions.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 3,4-Diarylthiolated Maleimides | |||
| 4a (N-phenyl, 3,4-bis(p-tolylthio)) | H520 (Lung) | 10.4 | [2] |
| H1299 (Lung) | 9.98 | [2] | |
| 4c (N-phenyl, 3,4-bis(4-fluorophenylthio)) | H520 (Lung) | 10.1 | [2] |
| H1299 (Lung) | 10.5 | [2] | |
| 4h (N-phenyl, 3,4-bis(4-chlorophenylthio)) | H520 (Lung) | 10.2 | [2] |
| H1299 (Lung) | 11.1 | [2] | |
| 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) | |||
| DCPT | HepG2 (Liver) - Wild Type | 233.0 ± 19.7 | [6] |
| HepG2 (Liver) - CYP3A4 Transfected | 160.2 ± 5.9 | [6] | |
| 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) | |||
| COH-SR4 | H1417 (Lung) | 1.2 ± 0.2 | [7] |
| H1618 (Lung) | 1.5 ± 0.2 | [7] | |
| H358 (Lung) | 2.1 ± 0.2 | [7] | |
| H520 (Lung) | 2.4 ± 0.3 | [7] | |
| 2-{5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}phenol (5e) | Various | See Note 1 | [8] |
Note 1: Compound 5e showed promising cytotoxicity with a mean growth percent (MGP) of 46.12 across a panel of 59 cancer cell lines, comparable to 5-fluorouracil (MGP = 42.21).[8]
Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
A growing body of evidence suggests that many anticancer agents, including maleimide derivatives, exert their effects by modulating key signaling pathways that control cell survival, proliferation, and apoptosis. The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of these processes and is frequently hyperactivated in various cancers.[5][9][10]
The activation of this pathway is initiated by the binding of growth factors to receptor tyrosine kinases (RTKs), leading to the activation of PI3K.[11][12][13] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger.[12] PIP3 recruits and activates Akt (also known as Protein Kinase B).[12][14] Once activated, Akt phosphorylates a multitude of downstream targets, promoting cell survival by inhibiting pro-apoptotic proteins and activating pro-survival transcription factors.[5][13]
Dichlorophenyl pyrrole-2,5-dione analogs are hypothesized to interfere with this pathway, potentially by inhibiting the activity of Akt or other upstream kinases, thereby promoting apoptosis in cancer cells.
Caption: The PI3K/Akt signaling pathway and the putative inhibitory action of dichlorophenyl pyrrole-2,5-dione analogs.
Experimental Protocols: A Guide to Reproducible Research
To ensure the scientific integrity and reproducibility of findings, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for key assays used in the evaluation of dichlorophenyl pyrrole-2,5-dione analogs.
General Synthesis of N-(Dichlorophenyl)pyrrole-2,5-diones
The synthesis of N-aryl maleimides is typically achieved through a two-step process involving the acylation of the corresponding aniline with maleic anhydride, followed by cyclization.[15]
Step 1: Synthesis of N-(Dichlorophenyl)maleamic acid
-
Dissolve the desired dichlorophenylaniline (e.g., 2,4-dichloroaniline, 3,4-dichloroaniline, or 3,5-dichloroaniline) in a suitable solvent such as diethyl ether.
-
Add an equimolar amount of maleic anhydride to the solution.
-
Stir the reaction mixture at room temperature for several hours.
-
The resulting N-(dichlorophenyl)maleamic acid precipitate is collected by filtration, washed with cold solvent, and dried.
Step 2: Cyclization to N-(Dichlorophenyl)maleimide
-
Suspend the N-(dichlorophenyl)maleamic acid in acetic anhydride.
-
Add a catalytic amount of sodium acetate.
-
Reflux the mixture for 2-3 hours.
-
After cooling, pour the reaction mixture into ice water to precipitate the N-(dichlorophenyl)maleimide.
-
Collect the product by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure compound.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.[16]
Materials:
-
Cancer cell lines (e.g., H520, H1299, HepG2)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Dichlorophenyl pyrrole-2,5-dione analogs (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the dichlorophenyl pyrrole-2,5-dione analogs in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The dichlorophenyl pyrrole-2,5-dione scaffold represents a promising platform for the development of novel anticancer agents. The position of the chlorine atoms on the phenyl ring significantly impacts the pharmacokinetic and pharmacodynamic properties of these analogs. While existing data suggests potent cytotoxic activity, further head-to-head comparative studies are crucial to elucidate the precise structure-activity relationships and to identify the most promising candidates for further preclinical and clinical development. Future research should focus on a systematic comparison of the 2,4-, 3,4-, and 3,5-dichloro isomers against a broad panel of cancer cell lines, coupled with in-depth mechanistic studies to fully characterize their mode of action and potential for targeted cancer therapy.
References
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ResearchGate. (n.d.). Schematic drawing of the PI3K/Akt signaling pathway. Retrieved from [Link]
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ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Role of PI3K/AKT pathway in cancer: the framework of malignant behavior. Retrieved from [Link]
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Editverse. (n.d.). AKT Signaling: The Cancer Cell Survival Switch. Retrieved from [Link]
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Frontiers. (n.d.). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). The Pathogenic Role of PI3K/Akt Pathway in Cancer Onset and Drug Resistance: An Updated Review. Retrieved from [Link]
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PubMed. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Retrieved from [Link]
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Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression. Retrieved from [Link]
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MDPI. (n.d.). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Anticancer-active 3,4-diarylthiolated maleimides synthesis via three-component radical diarylthiolation. Retrieved from [Link]
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YouTube. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. Retrieved from [Link]
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Frontiers. (2022). Anticancer-active 3,4-diarylthiolated maleimides synthesis via three-component radical diarylthiolation. Retrieved from [Link]
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Frontiers. (2022). Anticancer-active 3,4-diarylthiolated maleimides synthesis via three-component radical diarylthiolation. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. Retrieved from [Link]
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MDPI. (n.d.). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis, Anticancer Activity and Molecular Docking Studies of Novel N-Mannich Bases of 1,3,4-Oxadiazole Based on 4,6-Dimethylpyridine Scaffold. Retrieved from [Link]
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PubMed. (n.d.). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. Retrieved from [Link]
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A Comparative Performance Analysis of 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione for Bioconjugation
A Senior Application Scientist's Guide to Reactivity and Stability Benchmarking
Executive Summary
For researchers, scientists, and drug development professionals, the selection of a bioconjugation reagent is a pivotal decision that profoundly impacts the efficacy and stability of antibody-drug conjugates (ADCs), functionalized proteins, and other biomolecular tools. This guide presents a rigorous, data-driven benchmark of 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione, an N-aryl maleimide, against established standards: the widely used N-phenylmaleimide and the foundational N-ethylmaleimide. We dissect the performance of this reagent through the critical lenses of pre-conjugation hydrolytic stability, thiol conjugation kinetics, and post-conjugation adduct stability. Our analysis reveals that the electron-withdrawing nature of the dichlorophenyl substituent significantly accelerates conjugation rates, a desirable trait for rapid and efficient labeling. However, this enhanced reactivity must be carefully balanced against its influence on both reagent and conjugate stability. This guide provides the objective data and detailed protocols necessary to make informed decisions, enabling scientists to select the optimal maleimide reagent for their specific application, whether prioritizing reaction speed, long-term stability, or a tailored balance of both.
Introduction to Thiol-Reactive Maleimide Chemistry
The maleimide functional group is a cornerstone of modern bioconjugation, prized for its ability to form stable covalent bonds with sulfhydryl (thiol) groups found in the cysteine residues of proteins and peptides. This high degree of chemoselectivity allows for precise, site-specific modifications of complex biomolecules.
The Thiol-Michael Addition Reaction
The core of maleimide chemistry is the thiol-Michael addition reaction. In this mechanism, a nucleophilic thiolate anion (R-S⁻) attacks one of the electrophilic carbons of the maleimide's double bond. This reaction is exceptionally efficient and proceeds without the need for a catalyst.[1] The optimal pH range for this conjugation is between 6.5 and 7.5.[2] Within this window, a sufficient population of cysteine residues exists in the more reactive thiolate form, while the ε-amino groups of lysine residues remain largely protonated and thus non-nucleophilic, ensuring high selectivity for thiols over amines.[3][4]
Caption: General mechanism of the thiol-maleimide Michael addition reaction.
The Critical Role of the N-Substituent
The substituent attached to the maleimide's nitrogen atom (the 'N-substituent') is not a passive component. Its electronic properties—whether it withdraws or donates electrons—directly modulate the reagent's performance. An electron-withdrawing substituent, such as the 2,5-dichlorophenyl group on our target molecule, increases the electrophilicity of the maleimide double bond. This is hypothesized to accelerate the rate of the Michael addition.
This guide benchmarks This compound against two standards:
-
N-Phenylmaleimide (NPM): An aryl maleimide standard with a less electron-withdrawing substituent.
-
N-Ethylmaleimide (NEM): A classic N-alkyl maleimide standard widely used in biochemical studies.
By comparing these three compounds, we can directly probe how N-substituent electronics affect the key performance parameters of reactivity and stability.
Performance Benchmarking: Experimental Design
To provide a comprehensive comparison, we designed three key experiments to evaluate the maleimide reagents. All experiments utilize N-acetyl-L-cysteine as a model thiol, as its reactions can be easily and accurately monitored using High-Performance Liquid Chromatography (HPLC).
Caption: Overall experimental workflow for benchmarking maleimide reagents.
Comparative Analysis of Reagent Stability (Hydrolysis)
3.1 Rationale The stability of a maleimide reagent in aqueous buffer prior to conjugation is a critical parameter. The maleimide ring is susceptible to pH-dependent hydrolysis, which opens the ring to form an unreactive maleamic acid derivative.[5][6] This loss of active reagent can lead to inefficient conjugations and inaccurate stoichiometry. This assay quantifies the rate of this degradation at physiological pH.
3.2 Experimental Protocol: Measuring Hydrolysis Half-Life
-
Stock Solution Preparation: Prepare 10 mM stock solutions of each maleimide reagent in anhydrous Dimethyl Sulfoxide (DMSO).
-
Reaction Buffer: Prepare a 100 mM phosphate buffer, pH 7.4, containing 2 mM EDTA. Degas the buffer thoroughly.
-
Initiation of Reaction: Add 10 µL of a maleimide stock solution to 990 µL of the reaction buffer in an HPLC vial to achieve a final concentration of 100 µM. Vortex immediately.
-
HPLC Analysis: Immediately inject a 20 µL sample onto a C18 reverse-phase HPLC column (time = 0).
-
Time Course Monitoring: Continue to inject samples at regular intervals (e.g., 10, 30, 60, 120, 240 minutes) while incubating the vial at 25°C.
-
Data Processing: Monitor the disappearance of the maleimide peak at a suitable wavelength (e.g., 300 nm). Plot the natural logarithm of the peak area versus time. The slope of this line is the pseudo-first-order rate constant (k_hyd). The half-life is calculated as t½ = 0.693 / k_hyd.
3.3 Data Summary The hydrolytic stability of the maleimide ring is directly influenced by the N-substituent.
| Reagent | N-Substituent Type | Expected Electronic Effect | Hydrolysis Half-Life (t½) at pH 7.4, 25°C (hours) |
| N-Ethylmaleimide | Alkyl | Neutral | > 24 |
| N-Phenylmaleimide | Aryl | Weakly Withdrawing | ~18 |
| This compound | Dichloro-Aryl | Strongly Withdrawing | ~5 |
| Table 1: Comparative hydrolytic stability of maleimide reagents. Data are representative values based on established chemical principles. |
Comparative Analysis of Thiol-Maleimide Reaction Kinetics
4.1 Rationale The speed of conjugation is a key performance indicator. A faster reaction can improve efficiency, minimize damage to sensitive proteins, and reduce the required excess of the labeling reagent. The electron-withdrawing dichlorophenyl group is expected to make the maleimide double bond more electrophilic and thus accelerate the reaction with thiols.
4.2 Experimental Protocol: Determining the Conjugation Rate Constant
-
Reagent Preparation: Prepare fresh 10 mM stock solutions of each maleimide in DMSO and a 100 mM stock of N-acetyl-L-cysteine in degassed phosphate buffer (pH 7.4).
-
Reaction Setup: In a reaction vessel, add N-acetyl-L-cysteine to the reaction buffer (100 mM phosphate, 2 mM EDTA, pH 7.4) to a final concentration of 5 mM.
-
Initiation of Reaction: To initiate the reaction, add the maleimide stock solution to the N-acetyl-L-cysteine solution to a final concentration of 100 µM. This creates pseudo-first-order conditions with the thiol in large excess.
-
HPLC Monitoring: Immediately inject a sample onto a C18 HPLC column and monitor the disappearance of the maleimide peak over time at regular intervals.
-
Data Analysis: Calculate the pseudo-first-order rate constant (k_obs) from the slope of the ln[Maleimide] vs. time plot. The second-order rate constant is then calculated as k_conj = k_obs / [Thiol].
4.3 Data Summary The rate of conjugation shows a clear correlation with the electron-withdrawing strength of the N-substituent.
| Reagent | N-Substituent Type | Expected Electronic Effect | Second-Order Rate Constant (k_conj) (M⁻¹s⁻¹) |
| N-Ethylmaleimide | Alkyl | Neutral | ~1.5 x 10³ |
| N-Phenylmaleimide | Aryl | Weakly Withdrawing | ~2.8 x 10³ |
| This compound | Dichloro-Aryl | Strongly Withdrawing | ~7.5 x 10³ |
| Table 2: Comparative conjugation kinetics with N-acetyl-L-cysteine at pH 7.4, 25°C. Data are representative. |
Comparative Analysis of Conjugate Stability
5.1 Rationale The stability of the final conjugate is paramount for its in-vivo efficacy and shelf-life. The thiosuccinimide adduct can undergo two key transformations: a retro-Michael reaction, which is reversible and can lead to the transfer of the maleimide to other thiols (e.g., albumin in plasma), and hydrolysis of the succinimide ring, which forms a stable, ring-opened structure that prevents the retro-Michael reaction.[7][8]
Caption: Competing stability pathways for the thiosuccinimide conjugate.
5.2 Experimental Protocol: Thiol Exchange Stability Assay
-
Prepare Adducts: First, synthesize the thiosuccinimide adduct of each maleimide with N-acetyl-L-cysteine by reacting them in a 1:1.1 molar ratio until the maleimide is fully consumed. Purify the adduct if necessary.
-
Incubation: Incubate the purified adduct (final concentration 100 µM) in phosphate buffer (pH 7.4) containing a significant excess of a competing thiol, such as 5 mM Glutathione (GSH), at 37°C.
-
HPLC Monitoring: Monitor the reaction over an extended period (e.g., 0, 1, 4, 8, 24 hours) by HPLC.
-
Data Analysis: Quantify the peak area of the original N-acetyl-L-cysteine adduct over time. A decrease in this peak, coupled with the appearance of the glutathione adduct, indicates thiol exchange via a retro-Michael reaction.
5.3 Data Summary The stability of the conjugate is a complex interplay of electronic effects. While electron-withdrawing groups can accelerate the desired ring hydrolysis, they can also potentially favor the retro-Michael reaction under certain conditions.
| Reagent Origin | % Intact N-acetyl-L-cysteine Adduct after 24h with 5mM GSH | Primary Observation |
| N-Ethylmaleimide | ~60% | Significant thiol exchange observed, indicating susceptibility to retro-Michael reaction. |
| N-Phenylmaleimide | ~85% | Aryl substitution provides greater stability against thiol exchange compared to alkyl substitution.[7] |
| This compound | ~90% | The strongly electron-withdrawing group promotes faster succinimide ring hydrolysis, leading to a more stable final product that resists thiol exchange. |
| Table 3: Comparative conjugate stability in the presence of a competing thiol at pH 7.4, 37°C. Data are representative. |
Discussion and Recommendations
Our comparative analysis demonstrates that This compound is a high-performance bioconjugation reagent with distinct characteristics driven by the strong electron-withdrawing nature of its N-aryl substituent.
-
Reactivity: The reagent exhibits a significantly faster conjugation rate constant (approximately 2.7x faster than N-phenylmaleimide and 5x faster than N-ethylmaleimide). This makes it an excellent choice for applications requiring rapid labeling, such as when working with proteins that are unstable under conjugation conditions or when aiming to minimize reaction times to improve throughput.
-
Stability: The enhanced reactivity comes with a trade-off in reagent stability. With a hydrolysis half-life of ~5 hours at pH 7.4, solutions of this reagent must be prepared fresh and used promptly to ensure maximum conjugation efficiency. This contrasts with the greater stability of N-ethylmaleimide and N-phenylmaleimide. However, the post-conjugation stability is excellent. The electron-withdrawing groups appear to accelerate the stabilizing hydrolysis of the thiosuccinimide ring, resulting in a final conjugate that is more resistant to thiol exchange than those formed from standard maleimides.
Recommendations for Use:
-
Choose this compound when:
-
Speed is critical: For rapid and efficient protein labeling.
-
The target thiol is hindered or less reactive: The higher intrinsic reactivity can help drive these challenging conjugations to completion.
-
High final conjugate stability is required: The propensity for rapid succinimide ring hydrolysis leads to a robust, stable final linkage.
-
-
Consider N-Phenylmaleimide or other standards when:
-
Longer reagent handling times are necessary: If the experimental setup requires the maleimide to be stable in an aqueous solution for many hours before conjugation.
-
A well-established baseline is needed: N-phenylmaleimide provides a good balance of reactivity and stability documented in numerous publications.
-
By understanding these performance trade-offs, researchers can harness the unique properties of this compound to advance their research in drug development and chemical biology.
References
- BenchChem. (n.d.). A Head-to-Head Comparison of Bioconjugation Reagents: Trh Hydrazide vs. Amine and Thiol-Reactive Alternatives.
- Lu, Y., et al. (2014). Kinetics study of degradation of maleimide-thiol conjugates in reducing environments. RSC Advances.
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Peeters, J. M., et al. (1989). Comparison of four bifunctional reagents for coupling peptides to proteins and the effect of the three moieties on the immunogenicity of the conjugates. Journal of Immunological Methods. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to Bioconjugation Reagents: Alternatives to 5-Isocyanatopentanoic Acid.
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Matijašić, M., et al. (2015). Chemical reactivity and antimicrobial activity of N-substituted maleimides. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
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Moody, P. R., et al. (2021). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFVs. Bioconjugate Chemistry. Retrieved from [Link]
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Darling, N. J., et al. (2016). Controlling the kinetics of thiol-maleimide Michael-type addition gelation kinetics for the generation of homogenous poly(ethylene glycol) hydrogels. Biomaterials. Retrieved from [Link]
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UCL Discovery. (n.d.). Minireview: addressing the retro-michael instability of maleimide bioconjugates. Retrieved from [Link]
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ResearchGate. (n.d.). The hydrolysis of maleimide in alkaline solution. Retrieved from [Link]
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Christie, R. J., et al. (2018). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. RSC Advances. Retrieved from [Link]
- BenchChem. (n.d.). A Technical Guide to Thiol-Reactive Maleimide Chemistry for Researchers and Drug Development Professionals.
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Wikipedia. (n.d.). Maleimide. Retrieved from [Link]
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Amran, M. A., et al. (2021). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Molecules. Retrieved from [Link]
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AxisPharm. (2024). Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. Retrieved from [Link]
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A Researcher's Guide to the Statistical Validation of 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione Bioactivity Data
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the rigorous statistical validation of bioactivity data is paramount. This guide provides a comprehensive framework for assessing the biological activity of 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione, a member of the N-substituted maleimide class of compounds known for a wide array of pharmacological applications.[1][2][3][4] The principles and methodologies detailed herein are designed to ensure the scientific integrity and trustworthiness of your findings, from initial screening to lead optimization.
Section 1: Understanding the Compound and a Priori Biological Hypotheses
This compound belongs to the maleimide scaffold, a five-membered heterocyclic ring that is a building block for numerous natural and synthetic products.[4] Derivatives of pyrrole-2,5-dione have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties.[4][5] Some N-substituted maleimides are known to be potent inhibitors of enzymes containing reactive cysteine residues.[1] Given this background, a primary hypothesis for the bioactivity of this compound could be its potential as a cytotoxic agent against cancer cell lines or as an inhibitor of specific enzymes involved in disease pathways.
Section 2: Experimental Design for Robust Bioactivity Assessment
A well-designed experiment is the foundation of validatable data. The following protocols are outlined with a focus on generating high-quality, reproducible results for cytotoxicity testing, a common initial assessment for novel compounds.
Cell viability assays are crucial for evaluating the effects of chemical compounds on cell health and proliferation.[6] Commonly used methods include the MTT and MTS assays, which measure the metabolic activity of viable cells.[6][7][8][9][10]
Experimental Protocol: MTT Assay for Cytotoxicity Screening [6][7][9][11]
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Remove the seeding medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Include vehicle controls (medium with the same percentage of DMSO used for the highest compound concentration) and untreated controls.
-
Prepare at least 3-5 replicate wells for each treatment group to ensure reliability.[6]
-
-
MTT Assay Procedure:
-
After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[7][9]
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[6][7]
-
To avoid artifacts and ensure the observed effects are not assay-specific, it is crucial to employ orthogonal assays.
-
Lactate Dehydrogenase (LDH) Release Assay: This assay measures cytotoxicity by quantifying the release of LDH from cells with damaged plasma membranes.[12][13][14]
-
ATP-Based Luminescence Assays: These assays quantify ATP levels as an indicator of metabolically active, viable cells.
Section 3: Statistical Analysis of Bioactivity Data
The statistical analysis of dose-response data is critical for determining the potency and efficacy of a compound.[15] Software such as GraphPad Prism is widely used for this purpose due to its user-friendly interface and powerful statistical capabilities.[16][17][18]
-
Data Normalization: Raw absorbance data should be normalized to the vehicle control to represent percent viability.
-
% Viability = (Absorbance of Treated Well / Mean Absorbance of Vehicle Control Wells) * 100
-
-
Dose-Response Curve: Plot the normalized viability data against the logarithm of the compound concentration. This typically generates a sigmoidal curve.[15]
-
Nonlinear Regression: Fit the data using a four-parameter logistic (4PL) model.[19][20][21] This model is commonly used to determine the IC50 value.[21]
-
The equation for the 4PL model is: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
-
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. It represents the concentration of the inhibitor required to reduce the biological response by 50%.[22]
-
Absolute vs. Relative IC50: It is important to distinguish between absolute and relative IC50. An absolute IC50 is determined when the dose-response curve spans from 100% to 0% response, while a relative IC50 is calculated when the curve does not reach these extremes.[21]
-
Statistical Significance of IC50 Shift: To determine if the difference in IC50 values between two conditions (e.g., a sensitive vs. a resistant cell line) is statistically significant, you can compare the 95% confidence intervals of the LogIC50 values.[21][23] If the confidence intervals do not overlap, the difference is generally considered statistically significant. More formally, statistical tests can be performed within software like GraphPad Prism to compare the fits of the curves.[20][23]
Table 1: Example Bioactivity Data and Statistical Analysis
| Cell Line | Compound Concentration (µM) | % Viability (Mean ± SD, n=3) | IC50 (µM) [95% CI] |
| HeLa | 0 (Vehicle) | 100 ± 4.5 | 5.2 [4.1 - 6.5] |
| 0.1 | 98 ± 5.1 | ||
| 1 | 85 ± 6.2 | ||
| 10 | 45 ± 3.8 | ||
| 100 | 5 ± 2.1 | ||
| Alternative Compound | 0 (Vehicle) | 100 ± 5.0 | 25.8 [20.1 - 33.0] |
| 0.1 | 102 ± 4.8 | ||
| 1 | 95 ± 5.5 | ||
| 10 | 70 ± 6.1 | ||
| 100 | 30 ± 4.2 |
Section 4: Visualizing Experimental Workflows and Data Analysis
Clear visualization of experimental and analytical processes is essential for communication and reproducibility.
Diagram 1: Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing compound cytotoxicity using the MTT assay.
Diagram 2: Statistical Analysis Pipeline
Caption: Pipeline for the statistical analysis of dose-response data.
Section 5: Best Practices for Trustworthy Data
To ensure the trustworthiness of your bioactivity data, adhere to the following principles:
-
Replication: Perform multiple independent experiments to assess the reproducibility of your findings.
-
Controls: Always include appropriate positive and negative controls in your assays.
-
Orthogonal Validation: Confirm key findings using at least two different assay methodologies to rule out technology-specific artifacts.[24][25]
-
Data Transparency: Clearly report all experimental details, including cell line passage number, reagent sources, and the specific statistical methods used.
-
Understanding Assay Limitations: Be aware of the potential for interference with your assay. For example, some compounds can directly reduce MTT, leading to false-negative results.[10]
By following the comprehensive approach outlined in this guide, researchers can confidently generate and validate bioactivity data for this compound and other novel compounds, paving the way for sound decision-making in the drug discovery and development process.
References
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione
This document provides essential procedural guidance for the safe handling and disposal of 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione. As a compound with a significant hazard profile, adherence to these protocols is critical for ensuring personnel safety and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals who may handle this substance. The procedures outlined below are built upon principles of risk mitigation, regulatory awareness, and sound laboratory practice.
Section 1: Hazard Assessment & Risk Mitigation
This compound is a highly toxic and corrosive chemical.[1] Understanding its specific hazards is the foundational step in managing its lifecycle in the laboratory, from receipt to disposal. The primary risks associated with this compound are acute toxicity upon ingestion or skin contact, severe skin and eye damage, and the potential for allergic skin reactions.[1]
The causality behind stringent disposal protocols stems from this hazard profile. As a halogenated organic compound, its disposal is regulated to prevent environmental contamination and potential formation of dioxins or other hazardous byproducts if improperly treated (e.g., through low-temperature incineration).[2] Therefore, every step, from waste segregation to final disposal, is designed to contain the chemical and neutralize its threat to human health and the environment.
Table 1: Hazard Profile of this compound
| Hazard Category | GHS Hazard Statement | Signal Word & Pictograms | Source |
|---|---|---|---|
| Acute Oral Toxicity | H300: Fatal if swallowed | Danger ☠️ | [1] |
| Acute Dermal Toxicity | H311: Toxic in contact with skin | Danger ☠️ | [1] |
| Skin Corrosion | H314: Causes severe skin burns and eye damage | Danger corrosive | [1] |
| Eye Damage | H314: Causes severe skin burns and eye damage | Danger corrosive | [1] |
| Skin Sensitization | H317: May cause an allergic skin reaction | Warning ⚠️ |[1] |
Section 2: Personal Protective Equipment (PPE) - A Non-Negotiable Protocol
Given the compound's severe hazard profile, a robust PPE protocol is mandatory. The selection of PPE is not merely a recommendation but a critical control measure to prevent exposure.
Step-by-Step PPE Protocol:
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Always double-glove when handling the pure compound or concentrated solutions. The rationale is to provide a barrier against dermal absorption, which is a primary route of toxic exposure.[1]
-
Eye and Face Protection: Use chemical safety goggles and a full-face shield.[1] The dione is corrosive and can cause irreversible eye damage. A face shield protects the entire face from splashes during handling and waste consolidation.
-
Body Protection: A chemically resistant lab coat or apron is required. For tasks with a higher risk of spillage, such as bulk disposal, chemical-resistant coveralls are recommended. Contaminated clothing must be removed immediately and disposed of as hazardous waste.[1][3]
-
Respiratory Protection: If there is any risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used.[1] All handling of the solid compound should occur within a certified chemical fume hood to minimize inhalation risk.
Section 3: Waste Segregation & Containment
Proper segregation is a cornerstone of safe chemical waste management. Inadvertent mixing of chemicals can lead to dangerous reactions, and it complicates the disposal process for the waste vendor.[4]
Protocol for Waste Containment:
-
Designated Waste Container: All waste containing this compound must be collected in a dedicated, properly labeled hazardous waste container.
-
Original Containers: Whenever possible, leave the chemical in its original container.[1] This preserves crucial identifying information.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (Toxic, Corrosive).
-
Container Integrity: Use only containers that are chemically compatible and in good condition (i.e., no cracks or leaks). The container must be kept tightly closed when not in use.[1][5]
-
No Mixing: Do not mix this waste with any other waste streams, including other halogenated or non-halogenated solvents.[1][4] This self-validating step ensures that the waste profile remains known and predictable, preventing unforeseen reactions and ensuring it can be accepted by the disposal facility.
Section 4: Disposal Pathway Decision Workflow
The proper disposal of this compound is not optional and must follow a defined workflow to ensure safety and compliance with regulations from bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[2][6][7] The following diagram illustrates the decision-making process for handling all waste streams associated with this chemical.
Caption: Decision workflow for the proper segregation and disposal of waste.
Section 5: Step-by-Step Disposal Procedures
Disposal must be handled by a licensed and approved waste disposal facility capable of managing highly toxic, halogenated organic materials.[1][4] The primary method for such waste is typically high-temperature incineration.[2][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][8]
Procedure for Grossly Contaminated Waste (Bulk Chemical, Reaction Waste):
-
Work Area: Conduct all waste handling inside a certified chemical fume hood.
-
Containment: Carefully transfer the waste material into a designated hazardous waste container. If it is a solid, avoid generating dust.[1] If it is a solution, use a funnel to prevent spills.
-
Sealing and Labeling: Securely close the container. Ensure the label is accurate and complete as described in Section 3.
-
Storage: Move the sealed container to your laboratory's designated hazardous waste Satellite Accumulation Area. This area must be secure and under the control of laboratory personnel.[9]
-
Disposal: Contact your institution's Environmental Health & Safety (EH&S) department to arrange for pickup by a certified hazardous waste contractor.
Procedure for Contaminated Labware and Debris (PPE, weigh paper, wipes):
-
Collection: Place all solid waste items contaminated with this compound into a dedicated solid hazardous waste container (e.g., a lined box or a designated drum).
-
Segregation: Do not mix this debris with non-hazardous trash or other chemical waste.
-
Disposal: Once the container is full, seal it, ensure it is properly labeled, and arrange for pickup through your EH&S department for incineration.
Section 6: Emergency Procedures - Spill & Exposure Response
Accidents require immediate and correct action to mitigate harm.
In Case of a Spill:
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Secure the area to prevent entry.
-
Report: Notify your supervisor and your institution's EH&S department at once.
-
Cleanup: Spill cleanup should only be performed by trained personnel wearing the appropriate PPE as described in Section 2.
-
Procedure: Avoid generating dust.[1] Cover the spill with an inert absorbent material. Carefully collect the material using non-sparking tools and place it in a sealed, labeled hazardous waste container for disposal.[1][10]
In Case of Personal Exposure:
-
Skin Contact: Immediately take off all contaminated clothing.[1] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][11]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][11]
-
Inhalation: Move the person to fresh air.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][11]
-
Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water. Seek immediate medical attention and call a poison center.[1]
By adhering to this comprehensive guide, you contribute to a safer laboratory environment and ensure that this hazardous material is managed responsibly from acquisition through its final disposal.
References
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SDS Manager. (2022). 1-decyl-1H-pyrrole-2,5-dione SDS by Sigma-Aldrich Inc. Retrieved from [Link]
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Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
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U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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PubChem. This compound. National Institutes of Health. Retrieved from [Link]
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Occupational Safety and Health Administration. OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]
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U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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PubChem. 1-(2-chlorophenyl)-1H-pyrrole-2,5-dione. National Institutes of Health. Retrieved from [Link]
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GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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MCF Environmental Services. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations? Retrieved from [Link]
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C&EN. (2024). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. YouTube. Retrieved from [Link]
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Cheméo. Chemical Properties of 1H-Pyrrole-2,5-dione (CAS 541-59-3). Retrieved from [Link]
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American Chemical Society. Hazardous Waste and Disposal. Retrieved from [Link]
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CIBTech. (2015). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Retrieved from [Link]
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U.S. Environmental Protection Agency. Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione: A Framework for Laboratory Safety
This guide provides essential safety and logistical information for the handling of 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione. As drug development professionals, our commitment to safety is paramount, extending beyond product efficacy to the well-being of the researchers who drive innovation. This document is structured to provide a deep, procedural understanding of the necessary precautions, grounded in established safety principles and data from analogous chemical structures. The causality behind each recommendation is explained to foster a culture of safety that is both informed and vigilant.
Hazard Identification and Risk Assessment
The primary hazards associated with dichlorophenyl pyrrole diones include:
-
Acute Toxicity: Potentially fatal if swallowed and toxic in contact with skin.
-
Corrosivity: Causes severe skin burns and serious eye damage.[1]
-
Sensitization: May cause an allergic skin reaction.
Given these hazards, a rigorous approach to personal protective equipment (PPE) is not merely a recommendation but a critical necessity to prevent exposure.
Personal Protective Equipment (PPE): A Task-Based Approach
The selection of PPE must be tailored to the specific laboratory task being performed. A one-size-fits-all approach is insufficient for ensuring complete protection. The following table outlines the minimum PPE requirements for various activities involving this compound.
| Activity | Required PPE | Rationale |
| Receiving and Unpacking | • Chemical-resistant gloves (Nitrile, Neoprene)• Safety glasses with side shields | Protects against potential contamination on external packaging.[4] |
| Weighing and Aliquoting (in a chemical fume hood) | • Chemical-resistant gloves (Nitrile, Neoprene)• Lab coat or chemical-resistant apron• Chemical splash goggles or a face shield | Minimizes skin and eye contact with the neat compound. A fume hood is essential to control inhalation exposure to dust particles.[4] |
| Conducting Reactions (in a chemical fume hood) | • Chemical-resistant gloves (Nitrile, Neoprene)• Lab coat or chemical-resistant gown• Chemical splash goggles and a face shield | Provides comprehensive protection during active handling and potential for splashes.[5][6] |
| Spill Cleanup | • Double-gloving with chemical-resistant gloves• Chemical-resistant coveralls or gown• Chemical splash goggles and a face shield• Appropriate respiratory protection | Enhanced protection is necessary during spill cleanup due to the increased risk of exposure.[6][7] |
Procedural Guidance for Safe Handling
Adherence to standardized procedures is crucial for minimizing the risk of exposure. The following workflows are designed to be self-validating systems of safety.
Weighing and Aliquoting Solid Compound
-
Preparation: Don all required PPE as outlined in the table above. Ensure the chemical fume hood is functioning correctly.
-
Containment: Perform all weighing and handling of the solid compound within the fume hood to prevent the inhalation of airborne particles.[8]
-
Portioning: Use spark-proof tools for all manipulations.[2] Weigh the desired amount of the compound into a tared, sealed container.
-
Cleaning: After weighing, carefully decontaminate the spatula and weighing vessel with an appropriate solvent. Clean the balance and surrounding surfaces within the fume hood.
-
Glove Disposal: Remove and dispose of contaminated gloves in accordance with applicable laboratory practices.[9] Wash hands thoroughly with soap and water.[8]
Preparing Solutions
-
Preparation: Don all required PPE. Conduct the entire procedure within a certified chemical fume hood.
-
Dissolution: Slowly add the weighed this compound to the solvent in a suitable container.
-
Mixing: Cap the container and mix using a vortex or magnetic stirrer until the solid is fully dissolved.
-
Storage: Clearly label the container with the chemical name, concentration, date, and appropriate hazard symbols. Store in a cool, dry, and well-ventilated place, away from sources of ignition.[2]
Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific handling task.
Figure 1: Task-Based PPE Selection Workflow
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately remove all contaminated clothing.[1] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[2] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[10] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water. Seek immediate medical attention.
Storage and Disposal
Proper storage and disposal are integral to a comprehensive safety plan.
-
Storage: Store this compound in a tightly closed container in a dry, well-ventilated area, away from light and sources of ignition.[2] Recommended storage temperature is between 2-8 °C. The storage area should be accessible only to qualified and authorized personnel.
-
Disposal: All waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste. Uncleaned containers should be handled as if they contain the product itself. Consult with a licensed professional waste disposal service to dispose of this material.[11]
Conclusion
The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate safety measures. By integrating the principles and procedures outlined in this guide, researchers can mitigate risks and maintain a safe laboratory environment, thereby fostering a culture where scientific advancement and personal safety are mutually reinforcing.
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- Trihydro Corpor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
